molecular formula C11H14N2O2 B3024180 1-Pyridine-4-yl-piperidine-4-carboxylic acid CAS No. 93913-86-1

1-Pyridine-4-yl-piperidine-4-carboxylic acid

Cat. No.: B3024180
CAS No.: 93913-86-1
M. Wt: 206.24 g/mol
InChI Key: UISWRUUBFFHGLE-UHFFFAOYSA-N
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Description

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Pyridine-4-yl-piperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Pyridine-4-yl-piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyridine-4-yl-piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyridin-4-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISWRUUBFFHGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80917203
Record name 1-(Pyridin-4-yl)piperidine-4-carboxylic acid
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Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93913-86-1
Record name 1-(Pyridin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93913-86-1
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Foundational & Exploratory

An In-depth Technical Guide to 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS 93913-86-1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the properties, synthesis, and potential applications of 1-Pyridine-4-yl-piperidine-4-carboxylic acid. This molecule, registered under CAS number 93913-86-1, represents a versatile building block in modern medicinal chemistry, combining the key structural features of a piperidine ring and a pyridine moiety.

Molecular and Physicochemical Profile

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[1][2] The structure features a piperidine ring N-substituted with a pyridine ring at the 4-position, and a carboxylic acid group at the 4-position of the piperidine ring.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 93913-86-1[1][3]
Molecular Formula C₁₁H₁₄N₂O₂[1][4][5]
Molecular Weight 206.24 g/mol [1][4][5]
IUPAC Name 1-(pyridin-4-yl)piperidine-4-carboxylic acid[1]
Synonyms 1-(4-Pyridyl)piperidine-4-carboxylic acid[1]
Appearance Data not available
Melting Point Data not available[2]
Boiling Point Data not available[2]
Density Data not available[2]
Storage Sealed in dry, room temperature conditions[5]

The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group suggests that the molecule is zwitterionic at physiological pH. This dual functionality is a key aspect of its utility in drug design, allowing for tailored solubility and interactions with biological targets. The piperidine ring, a common scaffold in many approved drugs, provides a three-dimensional structure that can be crucial for target binding.[6]

Synthesis and Manufacturing

The synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid can be achieved through nucleophilic aromatic substitution. A commonly cited method involves the reaction of a pyridine precursor with a piperidine derivative.

Representative Synthetic Protocol

A documented synthesis involves the reaction of 4-Chloropyridine hydrochloride with ethyl isonicotinate in the presence of a base, such as triethylamine, in a solvent system of ethanol and water.[4] The reaction is conducted at elevated temperatures in a sealed tube.

Step-by-step Methodology:

  • Reactant Preparation: 4-Chloropyridine hydrochloride (1 equivalent) and triethylamine are dissolved in a mixture of ethanol and water.

  • Addition of Piperidine Moiety: Ethyl isonicotinate (1 equivalent) is added to the solution.

  • Reaction: The mixture is heated in a sealed tube at 150°C for an extended period (e.g., 96 hours). The high temperature is necessary to drive the nucleophilic aromatic substitution, with the piperidine nitrogen of ethyl isonicotinate displacing the chlorine on the pyridine ring.

  • Work-up and Isolation: After cooling, ethanol is added, and any insoluble materials are removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting residue is suspended in chloroform, and the precipitate is collected by filtration.

  • Final Product: The crude product is recrystallized from a water/N,N-dimethylformamide mixture to yield the final 1-(Pyridin-4-yl)piperidine-4-carboxylic acid.[4]

The choice of ethyl isonicotinate as the starting material for the piperidine fragment is strategic, as the ethyl ester can be hydrolyzed to the carboxylic acid under the reaction conditions or in a subsequent step.

Synthesis_Workflow reagents 4-Chloropyridine HCl + Ethyl Isoniotinate + Triethylamine in Ethanol/Water reaction Heat at 150°C (96 hours) in a sealed tube reagents->reaction workup Cooling, Filtration, Concentration reaction->workup purification Suspension in Chloroform, Filtration, Recrystallization workup->purification product 1-Pyridine-4-yl-piperidine- 4-carboxylic acid purification->product

Caption: A generalized workflow for the synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Applications in Research and Drug Development

While specific, large-scale applications of 1-Pyridine-4-yl-piperidine-4-carboxylic acid are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Pyridine carboxylic acid isomers and their derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors.[7][8]

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal component for optimizing ligand-receptor interactions.

The combination of the pyridine ring, which can participate in hydrogen bonding and π-stacking interactions, with the carboxylic acid, a common pharmacophore for interacting with basic residues in protein active sites, makes this molecule a valuable starting point for library synthesis in drug discovery campaigns. Potential therapeutic areas where such scaffolds are relevant include neuroscience, oncology, and infectious diseases.

Safety, Handling, and Storage

As a laboratory chemical, 1-Pyridine-4-yl-piperidine-4-carboxylic acid should be handled with appropriate care in a well-ventilated area or a chemical fume hood.[9]

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1][5]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Safety goggles or glasses with side shields are recommended.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat should be worn.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used.[10]

Storage

The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5][9]

Spectral Data

At the time of this writing, publicly accessible, verified spectral data (¹H NMR, ¹³C NMR, MS, IR) for 1-Pyridine-4-yl-piperidine-4-carboxylic acid is limited. Researchers are advised to acquire their own analytical data to confirm the identity and purity of any obtained samples. The expected mass spectrometry data would show a molecular ion peak corresponding to its molecular weight. For instance, APCI-MS has shown a peak at m/z 207 [M+H]⁺.[4]

Commercial Availability

1-Pyridine-4-yl-piperidine-4-carboxylic acid is available from various chemical suppliers as a research chemical.[3] Purity levels and available quantities may vary between suppliers. It is recommended to request a certificate of analysis (CoA) upon purchase to verify the identity and purity of the material.

Conclusion

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its structural features make it an attractive scaffold for the development of novel therapeutic agents. As with any research chemical, proper safety and handling procedures are paramount. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and effective pharmaceuticals.

References

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem . (n.d.). Retrieved from [Link]

  • 1-pyridin-4-yl-piperidine-4-carboxylic acid - 93913-86-1, C11H14N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . (n.d.). Retrieved from [Link]

  • MSDS - Safety Data Sheet . (n.d.). Retrieved from [Link]

  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central . (2020, May 20). Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed . (2020, May 20). Retrieved from [Link]

Sources

1-Pyridine-4-yl-piperidine-4-carboxylic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Pyridine-4-yl-piperidine-4-carboxylic Acid: A Core Scaffold for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS No. 93913-86-1), a heterocyclic compound of significant interest to researchers and professionals in drug development. The molecule's unique architecture, combining the pharmacophoric features of both piperidine and pyridine moieties, establishes it as a valuable building block for creating sophisticated molecular structures with therapeutic potential. This document details its molecular structure, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and its applications in medicinal chemistry, grounded in authoritative references.

Molecular Structure and Chemical Identity

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a bifunctional molecule featuring a saturated piperidine ring and an aromatic pyridine ring linked via a tertiary amine. A carboxylic acid group is attached at the 4-position of the piperidine ring. This arrangement provides a rigid, three-dimensional structure that is a common motif in centrally active agents and other targeted therapeutics.[1]

The formal IUPAC name for this compound is 1-pyridin-4-ylpiperidine-4-carboxylic acid.[2] It is also known by several synonyms, including 1-(4-pyridyl)piperidine-4-carboxylic acid and N-(4-pyridyl)isonipecotic acid.[2]

Structural Diagram

Caption: 2D chemical structure of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Chemical Identifiers
IdentifierValueSource
CAS Number 93913-86-1[2][3][4][5][6]
Molecular Formula C₁₁H₁₄N₂O₂[2][3][4]
SMILES C1CN(CCC1C(=O)O)C2=CC=NC=C2[2][4]
InChI InChI=1S/C11H14N2O2/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)[2]

Physicochemical and Computed Properties

PropertyValueSource
Molecular Weight 206.24 g/mol [2][3]
Exact Mass 206.105527694 Da[2]
XLogP3 0.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]
Polar Surface Area 53.4 Ų[2]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

  • Mass Spectrometry (MS): Atmospheric Pressure Chemical Ionization (APCI-MS) analysis shows a protonated molecular ion peak.

    • m/z: 207 [M+H]⁺[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a published experimental spectrum for this specific molecule is not available, the expected signals can be predicted based on its structure:

    • ¹H NMR: One would expect to see distinct signals for the aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range), with characteristic coupling patterns for a 4-substituted pyridine. The piperidine ring protons would appear further upfield, likely as complex multiplets in the δ 1.5-4.0 ppm range. A broad singlet corresponding to the carboxylic acid proton would be observed far downfield (>10 ppm), which would be exchangeable with D₂O.

    • ¹³C NMR: The spectrum would show signals for the two distinct aromatic carbons of the pyridine ring, the aliphatic carbons of the piperidine ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid, typically in the δ 170-180 ppm range.

  • Infrared (IR) Spectroscopy: Key vibrational modes would confirm the presence of the principal functional groups.

    • A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid.

    • A strong C=O stretching vibration around 1700-1725 cm⁻¹.

    • C-N stretching absorptions for the tertiary amine.

    • C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.

Synthesis and Reactivity

The synthesis of 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid can be achieved through nucleophilic aromatic substitution. The following protocol is adapted from a documented procedure.[3]

Experimental Protocol: Synthesis

Reaction: 4-Chloropyridine hydrochloride + Ethyl isonipecotate → 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid

  • Reagent Preparation: In a suitable pressure vessel (sealed tube), dissolve 4-Chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 ml) in a mixture of ethanol (10 ml) and water (30 ml).

  • Addition: To this solution, add ethyl isonipecotate (10.00 g).

  • Reaction: Seal the vessel and heat the reaction mixture to 150°C for 96 hours. The triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction forward.

  • Work-up: After cooling the reaction to room temperature, add ethanol to the mixture. Filter to remove any insoluble materials.

  • Isolation: Concentrate the filtrate under reduced pressure. Suspend the resulting residue in chloroform.

  • Purification: Collect the precipitate by filtration. Recrystallize the solid from a water/N,N-dimethylformamide solvent system to yield the pure title compound (10.34 g).[3]

Synthesis Workflow Diagram

start Start Materials: - 4-Chloropyridine HCl - Ethyl Isonipecotate - Triethylamine dissolve Dissolve in Ethanol/Water start->dissolve react Heat at 150°C for 96h in Sealed Tube dissolve->react cool Cool to Room Temp. react->cool filter1 Filter Insoluble Materials cool->filter1 concentrate Concentrate Filtrate filter1->concentrate suspend Suspend in Chloroform concentrate->suspend filter2 Collect Precipitate suspend->filter2 recrystallize Recrystallize from Water/DMF filter2->recrystallize product Final Product: 1-Pyridine-4-yl-piperidine-4-carboxylic acid recrystallize->product

Caption: Workflow for the synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Chemical Reactivity

The molecule's reactivity is dictated by its three main functional components:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation (coupling), and reduction to the corresponding alcohol. This handle is critical for creating libraries of derivatives for structure-activity relationship (SAR) studies.

  • Piperidine Nitrogen: As a tertiary amine, it is basic and can be protonated to form salts. Its nucleophilicity is sterically hindered and electronically reduced by the attached pyridine ring.

  • Pyridine Nitrogen: The nitrogen in the pyridine ring is basic and can be protonated, alkylated to form pyridinium salts, or oxidized to an N-oxide. Its electronic properties influence the aromatic ring's susceptibility to substitution.

Applications in Drug Development

The 1-(pyridin-4-yl)piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The piperidine ring provides a saturated, conformationally constrained core that is prevalent in many classes of drugs, particularly those targeting the central nervous system (CNS).[1] The pyridine moiety can engage in hydrogen bonding and π-stacking interactions with biological targets, while the carboxylic acid provides a key site for salt formation to improve solubility or for covalent modification.[1]

Pyridine carboxylic acid isomers and their derivatives are foundational to a wide array of approved drugs and are actively explored as potent enzyme inhibitors.[1] The combination of these two pharmacophores in one molecule makes it a highly valuable starting point for drug discovery campaigns.

A prominent example highlighting the utility of this scaffold is found in the development of Protein Kinase B (Akt) inhibitors. A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[7] These molecules, which are direct amide derivatives of the core topic structure (with a pyrrolopyrimidine replacing the pyridine), were identified as selective and orally active inhibitors of Akt, a key target in cancer therapy. This work underscores the suitability of the 1-aryl-piperidine-4-carboxylic acid framework for orienting functional groups to achieve potent and selective target engagement.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Pyridine-4-yl-piperidine-4-carboxylic acid is associated with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • ChemSynthesis. (2022, May 20). 1-pyridin-4-yl-piperidine-4-carboxylic acid. Retrieved January 6, 2026, from [Link]

  • Blaze Chemicals. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved January 6, 2026, from [Link]

  • Saify, Z. S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1723–1755. Available at: [Link]

  • Henze, D. A., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2187–2203. Available at: [Link]

Sources

A Predictive Spectroscopic Guide to 1-Pyridine-4-yl-piperidine-4-carboxylic acid: An In-Depth Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 1-Pyridine-4-yl-piperidine-4-carboxylic acid, a molecule integrating a pyridine core with a piperidine-carboxylic acid moiety, represents a scaffold of significant interest in medicinal chemistry. Its structural features suggest potential applications in the development of therapeutics targeting a range of biological pathways. The unequivocal confirmation of its molecular structure is paramount for advancing any research and development efforts.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 1-Pyridine-4-yl-piperidine-4-carboxylic acid. Each section will present the predicted data in a tabular format, outline a detailed experimental protocol for data acquisition, provide an expert interpretation of the expected spectral features, and illustrate the experimental workflow with a diagram. This guide is designed to be a self-validating system, where the synergy of the predicted data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment of the title compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. For 1-Pyridine-4-yl-piperidine-4-carboxylic acid, ¹H NMR provides critical information about the number of different types of protons, their connectivity, and their spatial arrangement.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.2Doublet2HPyridine H-2, H-6
~6.8Doublet2HPyridine H-3, H-5
~3.8Multiplet2HPiperidine H-2e, H-6e (equatorial)
~3.0Multiplet2HPiperidine H-2a, H-6a (axial)
~2.5Multiplet1HPiperidine H-4
~2.0Multiplet2HPiperidine H-3e, H-5e (equatorial)
~1.8Multiplet2HPiperidine H-3a, H-5a (axial)
~12.5Singlet (broad)1HCarboxylic Acid OH
Expert Interpretation

The predicted ¹H NMR spectrum of 1-Pyridine-4-yl-piperidine-4-carboxylic acid is a composite of the signals from the pyridine and piperidine-4-carboxylic acid moieties. The pyridine ring is expected to exhibit two distinct signals in the aromatic region. The protons at the 2 and 6 positions (adjacent to the nitrogen) are deshielded and will appear as a doublet around 8.2 ppm. The protons at the 3 and 5 positions will be more shielded and are predicted to appear as a doublet around 6.8 ppm.

The piperidine ring protons will present a more complex set of signals in the aliphatic region. Due to the chair conformation of the piperidine ring, the axial and equatorial protons are in different chemical environments and will have different chemical shifts. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most deshielded of the piperidine protons, with the equatorial protons appearing further downfield (~3.8 ppm) than the axial protons (~3.0 ppm). The proton at C-4, which is adjacent to the carboxylic acid group, is expected to be a multiplet around 2.5 ppm. The protons at C-3 and C-5 will also be split into axial and equatorial signals, appearing as multiplets around 1.8-2.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (~12.5 ppm), and its presence can be confirmed by D₂O exchange.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of 1-Pyridine-4-yl-piperidine-4-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the connectivity of the protons.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire 1D ¹H Spectrum instrument->acquire process Fourier Transform & Corrections acquire->process analyze Integrate & Analyze Multiplicities process->analyze interpret Structural Elucidation analyze->interpret

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In conjunction with ¹H NMR, it is a powerful tool for unambiguous structure determination.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm) Assignment
~175Carboxylic Acid C=O
~150Pyridine C-4
~148Pyridine C-2, C-6
~108Pyridine C-3, C-5
~48Piperidine C-2, C-6
~42Piperidine C-4
~28Piperidine C-3, C-5
Expert Interpretation

The predicted ¹³C NMR spectrum of 1-Pyridine-4-yl-piperidine-4-carboxylic acid will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is expected to be the most deshielded, appearing at approximately 175 ppm.

The pyridine ring carbons will appear in the aromatic region. The carbon atom attached to the piperidine nitrogen (C-4 of the pyridine ring) is predicted to be around 150 ppm. The carbons at the 2 and 6 positions of the pyridine ring are expected to be slightly more shielded, at around 148 ppm. The carbons at the 3 and 5 positions will be the most shielded of the aromatic carbons, with a predicted chemical shift of about 108 ppm.

The piperidine ring carbons will be found in the aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-6) are expected at around 48 ppm. The carbon bearing the carboxylic acid group (C-4) is predicted to be at approximately 42 ppm, and the carbons at C-3 and C-5 are expected to be the most shielded of the piperidine carbons, at around 28 ppm.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: The same NMR spectrometer used for ¹H NMR can be used for ¹³C NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets. A sufficient number of scans must be acquired due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Identify the chemical shift of each carbon signal and correlate it with the molecular structure.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Use ¹H NMR Sample instrument NMR Spectrometer sample->instrument acquire Acquire Proton-Decoupled ¹³C Spectrum instrument->acquire process Fourier Transform & Corrections acquire->process analyze Identify Chemical Shifts process->analyze interpret Carbon Skeleton Mapping analyze->interpret

Caption: Workflow for ¹³C NMR analysis.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data
m/z Ion Predicted Fragmentation Pathway
206[M+H]⁺Molecular ion peak (protonated)
162[M-CO₂H]⁺Loss of the carboxylic acid group
121[C₅H₄N-N-C₅H₈]⁺Fragmentation of the piperidine ring
78[C₅H₄N]⁺Pyridine ring fragment
Expert Interpretation

The predicted mass spectrum of 1-Pyridine-4-yl-piperidine-4-carboxylic acid, using a soft ionization technique like Electrospray Ionization (ESI), is expected to show a prominent molecular ion peak. In positive ion mode, this would be the protonated molecule [M+H]⁺ at an m/z of 206, corresponding to the molecular formula C₁₁H₁₄N₂O₂.[1][2]

Fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (CO₂H), which would result in a fragment ion at m/z 162. Further fragmentation of the piperidine ring could lead to various smaller fragments, such as the ion at m/z 121. The pyridine ring itself is quite stable and may appear as a fragment at m/z 78.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Suitable Solvent infuse Infuse into Mass Spectrometer dissolve->infuse acquire Acquire Mass Spectrum infuse->acquire analyze_mol Identify Molecular Ion Peak acquire->analyze_mol analyze_frag Analyze Fragmentation Pattern analyze_mol->analyze_frag confirm Confirm Structure analyze_frag->confirm

Caption: Workflow for Mass Spectrometry analysis.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3050C-H stretch (aromatic)Pyridine
~2950, ~2850C-H stretch (aliphatic)Piperidine
~1700C=O stretchCarboxylic Acid
~1600, ~1500C=C and C=N stretchPyridine
~1200C-N stretchAryl-Alkyl Amine
~1100C-O stretchCarboxylic Acid
Expert Interpretation

The predicted IR spectrum of 1-Pyridine-4-yl-piperidine-4-carboxylic acid will display characteristic absorption bands for its key functional groups. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid. The C-H stretching vibrations of the pyridine ring will appear around 3050 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring will be observed at approximately 2950 and 2850 cm⁻¹.

A strong absorption band around 1700 cm⁻¹ is predicted for the C=O stretching of the carboxylic acid group. The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected to appear around 1600 and 1500 cm⁻¹. The C-N stretching of the tertiary amine (connecting the pyridine and piperidine rings) will likely be observed around 1200 cm⁻¹. Finally, the C-O stretching of the carboxylic acid should be visible around 1100 cm⁻¹.

Experimental Protocol
  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare Prepare KBr Pellet or use ATR place Place in FTIR Spectrometer prepare->place acquire Acquire IR Spectrum place->acquire identify Identify Absorption Bands acquire->identify assign Assign to Functional Groups identify->assign confirm Confirm Functional Group Presence assign->confirm

Caption: Workflow for Infrared Spectroscopy analysis.

Conclusion: A Unified Spectroscopic Picture

This in-depth technical guide has presented a predictive yet comprehensive spectroscopic characterization of 1-Pyridine-4-yl-piperidine-4-carboxylic acid. By systematically analyzing the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, a cohesive and self-validating structural portrait emerges. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, respectively, allowing for the precise assignment of each atom within the molecule. Mass spectrometry is predicted to confirm the molecular weight and offer insights into the molecule's fragmentation pathways. Infrared spectroscopy is expected to unequivocally identify the key functional groups present.

While the spectral data presented herein is predictive, it is grounded in the established principles of spectroscopy and supported by empirical data from closely related compounds. This guide serves as a robust roadmap for any researcher or scientist tasked with the synthesis and characterization of 1-Pyridine-4-yl-piperidine-4-carboxylic acid. The detailed protocols and expert interpretations provide a solid foundation for the successful acquisition and analysis of experimental data, ultimately ensuring the scientific integrity of any subsequent research and development endeavors.

References

  • PubChem. 4-Aminopyridine. [Link]

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. [Link]

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  • NIST Chemistry WebBook. 4-Aminopyridine. [Link]

  • PubChem. Piperidine-4-carboxylic acid. [Link]

  • Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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An In-depth Technical Guide to Pheneturide (C11H14N2O2): A Ureide-Class Anticonvulsant

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, with the systematic IUPAC name N-carbamoyl-2-phenylbutanamide , is an anticonvulsant agent belonging to the ureide class of compounds.[1][2] With the molecular formula C11H14N2O2, this compound has historical significance in the management of epilepsy, particularly in cases of severe and refractory seizures.[1] Although its clinical application has waned with the advent of newer antiepileptic drugs (AEDs), the study of Pheneturide and its derivatives continues to provide valuable insights for the design of novel therapeutics for neurological disorders. This guide offers a comprehensive technical overview of Pheneturide, encompassing its mechanism of action, synthesis, pharmacokinetic profile, and analytical methodologies, intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction: The Scientific Rationale for Investigating Pheneturide

Epilepsy is a chronic neurological disorder characterized by the predisposition to generate epileptic seizures.[3] The therapeutic landscape of epilepsy has evolved significantly, yet a substantial portion of patients remain refractory to existing treatments, underscoring the persistent need for novel anticonvulsant agents. Pheneturide, also known as ethylphenacemide, represents an early generation anticonvulsant that, while now considered largely obsolete, possesses a foundational phenylacetylurea backbone that has inspired further medicinal chemistry efforts.[1][4] Conceptually, it can be formed in the body as a metabolic degradation product of phenobarbital.[1][5] A thorough understanding of its pharmacological profile provides a valuable comparative baseline and a source of structure-activity relationship (SAR) insights for the development of next-generation AEDs with improved efficacy and safety profiles.

Mechanism of Action: A Multi-faceted Approach to Neuronal Excitability

The anticonvulsant effects of Pheneturide are believed to be multifactorial, primarily targeting the modulation of neuronal excitability through several key pathways. This multi-pronged approach is a desirable characteristic in AEDs, as it can contribute to a broader spectrum of activity against different seizure types.

Enhancement of GABAergic Neurotransmission

A primary mechanism of action for Pheneturide is the potentiation of GABAergic inhibition.[3][4] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS). By enhancing the effects of GABA, Pheneturide increases the threshold for neuronal firing, thereby suppressing the hyperexcitability that underlies seizure activity. Pheneturide is thought to act as a positive allosteric modulator of the GABA-A receptor, similar to barbiturates like phenobarbital.[6] It binds to a site on the receptor distinct from the GABA binding site, increasing the duration of chloride channel opening in response to GABA.[6] This sustained influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to generate an action potential.

Modulation of Voltage-Gated Ion Channels

In addition to its effects on GABAergic signaling, Pheneturide is proposed to modulate the activity of voltage-gated ion channels, a mechanism it shares with other established anticonvulsants such as phenytoin and carbamazepine.[4]

  • Voltage-Gated Sodium Channels: By blocking voltage-gated sodium channels, Pheneturide reduces the ability of neurons to fire at high frequencies, a characteristic feature of epileptic seizures.[3][4]

  • Voltage-Gated Calcium Channels: There is also evidence to suggest that Pheneturide may inhibit voltage-gated calcium channels.[3][7] This action would curtail the release of neurotransmitters at the synapse, thereby dampening excitatory signaling.[3][7]

The following diagram illustrates the proposed signaling pathways through which Pheneturide exerts its anticonvulsant effects.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Na_Channel_Pre Voltage-Gated Na+ Channel NT_Vesicle Neurotransmitter Vesicle Na_Channel_Pre->NT_Vesicle Depolarization Ca_Channel_Pre Voltage-Gated Ca2+ Channel Ca_Channel_Pre->NT_Vesicle Ca2+ Influx GABA_Receptor GABA-A Receptor NT_Vesicle->GABA_Receptor GABA Release Cl_Channel Cl- Channel GABA_Receptor->Cl_Channel Opens Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Cl- Influx Pheneturide Pheneturide Pheneturide->Na_Channel_Pre Blocks Pheneturide->Ca_Channel_Pre Inhibits Pheneturide->GABA_Receptor Potentiates

Caption: Proposed Mechanism of Action of Pheneturide.

Synthesis and Physicochemical Properties

A general and established method for the synthesis of Pheneturide involves the reaction of 2-phenylbutyryl chloride with urea.[4][8] This straightforward approach makes it an accessible compound for research purposes.

Table 1: Physicochemical Properties of Pheneturide

PropertyValue
IUPAC Name N-carbamoyl-2-phenylbutanamide
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol [9][8]
CAS Number 90-49-3[9][2][8]
Appearance White to off-white crystalline solid[10]
Melting Point 149-150 °C (dl-Form)[8]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Pheneturide is characterized by a long half-life, which makes it kinetically suitable for long-term therapeutic use.[11]

Table 2: Key Pharmacokinetic Parameters of Pheneturide

ParameterValueReference
Half-life (single dose) 54 hours (range 31-90)[11]
Half-life (repetitive administration) 40 hours[11]
Clearance 2.6 L/hr (entirely non-renal)[6][11]

A notable characteristic of Pheneturide is its propensity to inhibit the metabolism of other co-administered anticonvulsants, such as phenytoin.[1][12] This is a critical consideration in clinical settings, as it can lead to increased plasma concentrations of the concomitant drug, potentially resulting in toxicity.[12]

The following diagram illustrates the experimental workflow for a typical pharmacokinetic study.

cluster_0 Experimental Protocol Drug_Admin Drug Administration (Oral or IV) Blood_Sample Serial Blood Sampling Drug_Admin->Blood_Sample Plasma_Sep Plasma Separation Blood_Sample->Plasma_Sep Drug_Quant Analytical Quantification (e.g., LC-MS/MS) Plasma_Sep->Drug_Quant PK_Model Pharmacokinetic Modeling Drug_Quant->PK_Model Data_Analysis Data Analysis and Parameter Calculation PK_Model->Data_Analysis

Caption: General Experimental Workflow for a Pharmacokinetic Study.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the quantification of Pheneturide in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.

Chromatographic Techniques
  • Thin-Layer Chromatography (TLC): A highly sensitive and reproducible TLC-reflectance spectrophotometric assay has been developed for the measurement of Pheneturide in plasma and urine.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or mass spectrometry (MS) detection, are widely used for the analysis of antiepileptic drugs, including the potential for simultaneous measurement of multiple AEDs.[13]

  • Gas Chromatography (GC): GC, particularly when coupled with MS (GC-MS), offers high sensitivity and specificity for the quantification of AEDs.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful technique for the rapid, sensitive, and specific quantification of AEDs in biological fluids.[14]

Immunoassays

Commercial reagent-based immunoassay techniques such as Fluorescence Polarization Immunoassay (FPIA) and Enzyme Multiplied Immunoassay Technique (EMIT) have been utilized for the analysis of various AEDs and could be adapted for Pheneturide.[13]

Clinical Considerations and Future Directions

Pheneturide has demonstrated efficacy comparable to phenytoin in some clinical trials for the treatment of various seizure types.[15] However, its use has been limited due to a toxicity profile similar to that of phenacemide, restricting its application to severe, refractory cases of epilepsy.[1][6]

Toxicity and Adverse Effects

The adverse effects of Pheneturide are a significant limiting factor in its clinical utility. As with other aromatic anticonvulsants, there is a risk of hypersensitivity reactions, including severe dermatological conditions like Stevens-Johnson syndrome (SJS) and drug reaction with eosinophilia and systemic symptoms (DRESS) syndrome.[16]

Drug-Drug Interactions

As previously mentioned, Pheneturide is a potent inhibitor of hepatic enzymes, leading to significant drug-drug interactions, most notably with phenytoin.[1][6][12] This necessitates careful dose adjustments and monitoring when used in combination with other drugs metabolized by these enzymes.

Future Perspectives

Despite its diminished clinical role, Pheneturide remains a valuable scaffold for medicinal chemists. The structure-activity relationships derived from Pheneturide and its analogs can inform the rational design of novel anticonvulsants with an improved therapeutic index.[4] Further investigation into the specific molecular interactions of Pheneturide with its targets could unveil new avenues for the development of more selective and safer antiepileptic therapies.

Conclusion

Pheneturide (N-carbamoyl-2-phenylbutanamide) is a historically significant anticonvulsant with a multifaceted mechanism of action involving the enhancement of GABAergic inhibition and modulation of voltage-gated ion channels. While its clinical use is limited by its toxicity profile and potential for drug-drug interactions, it serves as an important case study for researchers in the field of antiepileptic drug discovery. The technical information presented in this guide, from its synthesis and pharmacokinetic properties to its analytical methodologies, provides a comprehensive resource for scientists and drug development professionals seeking to build upon the knowledge gained from this foundational ureide-class anticonvulsant.

References

  • Galeazzi, R. L., et al. (1979). Pharmacokinetics of phenylethylacetylurea (pheneturide), an old antiepileptic drug. Journal of Pharmacokinetics and Biopharmaceutics, 7(5), 453-463.
  • An In-depth Technical Guide to Pheneturide Derivatives and their Structure-Activity Rel
  • Navigating the Complex Landscape of Antiepileptic Drug Interactions: A Comparative Guide Focusing on Pheneturide. (2025). BenchChem.
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  • Pheneturide vs. Phenobarbital: A Comparative Analysis for Drug Development Professionals. (2025). BenchChem.
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  • Application Notes and Protocols for Efficacy Testing of Pheneturide in Chronic Epilepsy Animal Models. (2025). BenchChem.
  • Gibberd, F. B., et al. (1982). A comparison of phenytoin and pheneturide in patients with epilepsy: a double-blind cross-over trial.
  • Latham, A. N., & Richens, A. (1973). Pheneturide, a more potent liver enzyme inducer in man than phenobarbitone?. British journal of pharmacology, 47(3), 615P.
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  • Patsalos, P. N., & Berry, D. J. (2013). Modern methods for analysis of antiepileptic drugs in the biological fluids for pharmacokinetics, bioequivalence and therapeutic drug monitoring. Expert review of neurotherapeutics, 13(1), 67-83.
  • Independent Verification of Pheneturide Research: A Comparative Analysis for Drug Development Professionals. (2025). BenchChem.
  • Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS)
  • Jones, J., et al. (2020). A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine. Journal of analytical toxicology, 44(8), 839-846.
  • Schliamser, S. E. (2021). Phenytoin Toxicity. In StatPearls.
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The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridine-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intertwined history of pyridine and its saturated counterpart, piperidine, is a compelling narrative of natural product chemistry, synthetic innovation, and the relentless pursuit of therapeutic agents. From the pungent spice of black pepper to the core of modern pharmaceuticals, the pyridine-piperidine scaffold has established itself as a "privileged structure" in medicinal chemistry.[1][2] Its unique conformational and electronic properties have made it a cornerstone in the development of drugs targeting a vast spectrum of diseases. This technical guide delves into the rich history of these heterocyclic compounds, tracing their journey from initial discovery in natural sources to their current status as indispensable building blocks in drug discovery. We will explore the evolution of their synthesis, the key scientific breakthroughs that propelled their development, and the enduring legacy of these seemingly simple, yet remarkably versatile, molecular frameworks.

Part 1: From Nature's Arsenal - The Dawn of Pyridine and Piperidine Chemistry

The story of pyridine-piperidine derivatives begins not in a laboratory, but in the natural world, where they exist as part of a diverse family of alkaloids.[3] These plant-based compounds, often possessing potent physiological effects, provided the first glimpse into the chemical and biological significance of this structural motif.

The Isolation of Piperidine and the Unraveling of Pyridine

The first chapter in this history was written in the mid-19th century. In 1850, the Scottish chemist Thomas Anderson isolated piperidine from piperine, the compound responsible for the sharp taste of black pepper.[4] Shortly after, in 1852, the French chemist Auguste Cahours independently reported its isolation and bestowed upon it the name "piperidine."[4]

The structural relationship between piperidine and the aromatic pyridine was a puzzle that intrigued chemists for decades. The crucial breakthrough came from the work of Wilhelm Körner in 1869 and James Dewar in 1871.[5] Drawing an analogy to the relationship between quinoline and naphthalene, they proposed that pyridine's structure was derived from benzene by the substitution of a C-H unit with a nitrogen atom.[5] This hypothesis was experimentally confirmed when pyridine was successfully reduced to piperidine using sodium in ethanol, solidifying the understanding of their fundamental connection.[5]

A Rogues' Gallery of Natural Alkaloids

Nature's library is replete with pyridine-piperidine alkaloids, many of which have played significant roles in pharmacology and toxicology.[4][6]

  • Nicotine: Perhaps the most infamous pyridine-pyrrolidine alkaloid, nicotine is found in the tobacco plant (Nicotiana tabacum).[6] Its powerful effects on the cardiovascular and central nervous systems have been known for centuries.[6]

  • Coniine: This toxic piperidine alkaloid, isolated from poison hemlock (Conium maculatum), is notorious for its role in the execution of Socrates.[4]

  • Lobeline: Found in Indian tobacco (Lobelia inflata), this piperidine derivative has been investigated as a smoking cessation aid due to its mixed agonist-antagonist activity at nicotinic acetylcholine receptors.[6]

  • Arecoline: A pyridine-derived alkaloid from the areca nut, it is known for its stimulant properties.[6]

  • Pelletierine: Isolated from the bark of the pomegranate tree (Punica granatum), this piperidine alkaloid has been used as an anthelmintic agent to treat tapeworm infections.[6]

The study of these and other naturally occurring pyridine-piperidine derivatives laid the groundwork for understanding their structure-activity relationships and inspired the synthesis of countless analogs in the quest for new medicines.

Part 2: The Synthetic Revolution - From Classical Methods to Modern Catalysis

The ability to synthesize pyridine and piperidine derivatives in the laboratory was a pivotal moment, freeing chemists from the reliance on natural sources and opening the door to systematic modification and optimization of their properties.

Foundational Synthetic Strategies

Early synthetic efforts focused on the construction of the pyridine ring, which could then be reduced to piperidine.

  • Hantzsch Pyridine Synthesis (1881): This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. This robust reaction remains a staple in heterocyclic chemistry.

  • Chichibabin Pyridine Synthesis (1924): This approach utilizes the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[5] While often suffering from lower yields, its use of simple and inexpensive starting materials has made it industrially relevant.[5]

The Advent of Catalytic Hydrogenation

The reduction of the stable aromatic pyridine ring to the saturated piperidine ring presented a significant challenge. The development of catalytic hydrogenation was a major leap forward.

Industrially, piperidine is produced by the hydrogenation of pyridine, typically over a molybdenum disulfide catalyst.[4] Various other catalysts, including those based on nickel, cobalt, and ruthenium, are also employed.[5] The energy released during the hydrogenation of pyridine to piperidine is slightly less than that of benzene, indicating the aromatic stability of the pyridine ring.[5]

Milder reducing agents can yield partially hydrogenated derivatives. For instance, lithium aluminium hydride reduction of pyridine produces a mixture of dihydropyridines.[5]

Modern Synthetic Methodologies: Precision and Efficiency

Contemporary organic synthesis has brought a new level of sophistication to the construction of pyridine-piperidine derivatives, with a strong emphasis on stereoselectivity and functional group tolerance.

  • Asymmetric Hydrogenation: The development of chiral catalysts, particularly those based on iridium, rhodium, and palladium, has enabled the enantioselective hydrogenation of pyridinium salts and substituted pyridines to produce chiral piperidines.[1] This is crucial for the synthesis of enantiomerically pure drugs.

  • Alkene Cyclization: Gold- and palladium-catalyzed reactions that facilitate the cyclization of alkenes containing a nitrogen nucleophile have emerged as powerful methods for constructing the piperidine ring with high levels of control.[1]

  • [5+1] Annulations: These methods, often employing a "hydrogen borrowing" strategy, construct the piperidine ring by combining a five-carbon component with an amine.[1]

The continuous evolution of these synthetic tools provides chemists with the ability to design and create increasingly complex and diverse pyridine-piperidine derivatives for drug discovery programs.

Part 3: A Privileged Scaffold in Medicinal Chemistry

The pyridine-piperidine motif is a recurring theme in the pharmacopoeia, appearing in a vast number of FDA-approved drugs.[7][8] Its prevalence can be attributed to a combination of favorable properties:

  • Improved Pharmacokinetic Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the solubility and bioavailability of drug molecules.[7]

  • Versatile Substitution Patterns: The pyridine and piperidine rings offer multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.

  • Conformational Rigidity and Flexibility: The aromatic pyridine ring provides a rigid scaffold for presenting substituents, while the chair conformation of the piperidine ring allows for specific spatial arrangements of functional groups.[4]

A Timeline of Therapeutic Breakthroughs

The journey of pyridine-piperidine derivatives in medicine is marked by a series of landmark discoveries across various therapeutic areas.

Era Key Developments Notable Compounds Therapeutic Area
Early 20th Century Synthesis of simple derivatives and exploration of their physiological effects.NikethamideRespiratory Stimulant
Mid-20th Century Discovery of antipsychotic and analgesic properties.Haloperidol, FentanylAntipsychotic, Analgesic
Late 20th Century Development of drugs for cardiovascular and central nervous system disorders.Donepezil, AmlodipineAlzheimer's Disease, Hypertension
21st Century Emergence of targeted therapies, including kinase inhibitors.Crizotinib, RilpivirineOncology, Antiviral (HIV)
Case Study: The Development of Donepezil

The development of donepezil, a widely used treatment for Alzheimer's disease, exemplifies the rational design of a piperidine-containing drug.[1] The benzyl-piperidine core of donepezil provides optimal binding to the catalytic site of the acetylcholinesterase (AChE) enzyme.[2] The piperidine ring positions the benzyl group for key interactions with amino acid residues in the active site, leading to potent and selective inhibition of the enzyme.[2]

Part 4: Experimental Protocols - A Representative Synthesis

To provide a practical context, the following is a generalized, representative protocol for the synthesis of a substituted piperidine via the hydrogenation of a pyridine precursor.

Synthesis of 4-Phenylpiperidine

Step 1: Synthesis of 4-Phenylpyridine (Not Detailed)

4-Phenylpyridine can be synthesized via a Suzuki coupling reaction between 4-bromopyridine and phenylboronic acid.

Step 2: Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine

Materials:

  • 4-Phenylpyridine

  • Ethanol (anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Parr hydrogenation apparatus (or similar)

Procedure:

  • In a suitable pressure vessel for a Parr hydrogenator, dissolve 4-phenylpyridine in anhydrous ethanol.

  • Carefully add 10% palladium on carbon to the solution (typically 5-10 mol% of the catalyst).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the system with nitrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen gas or by thin-layer chromatography (TLC).

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen gas and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-phenylpiperidine.

  • The crude product can be purified by distillation or recrystallization, if necessary.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry) of the product with the known data for 4-phenylpiperidine. The disappearance of the aromatic proton signals and the appearance of aliphatic proton signals in the NMR spectrum are key indicators of a complete reduction.

Part 5: Visualizing the Core Concepts

To better illustrate the key structures and transformations discussed, the following diagrams are provided.

The Fundamental Relationship

G Pyridine Pyridine (Aromatic) Reduction Catalytic Hydrogenation Pyridine->Reduction + 3H₂ Piperidine Piperidine (Saturated) Oxidation Dehydrogenation (Oxidation) Piperidine->Oxidation - 3H₂ Reduction->Piperidine Oxidation->Pyridine

Caption: The interconversion of pyridine and piperidine.

A Simplified Hantzsch Pyridine Synthesis Workflow

Hantzsch cluster_reactants Reactants Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation BetaKetoester β-Ketoester (2 eq.) BetaKetoester->Condensation Ammonia Ammonia Ammonia->Condensation Dihydropyridine Dihydropyridine Intermediate Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: The Hantzsch synthesis of pyridines.

Conclusion

The discovery and development of pyridine-piperidine derivatives represent a classic example of how natural products can inspire synthetic innovation and lead to profound advancements in medicine. From the early isolations of alkaloids to the sophisticated catalytic methods of today, the journey of this privileged scaffold is a testament to the power of organic chemistry to address critical challenges in human health. The versatility of the pyridine-piperidine core ensures that it will continue to be a fertile ground for the discovery of new therapeutic agents for generations of scientists to come. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the biological targets of these compounds will undoubtedly unveil new chapters in the remarkable history of pyridine-piperidine derivatives.

References

  • Pyridine–piperidine-pyrolidine alkaloids. (n.d.).
  • The Genesis of a Moiety: Unraveling the Discovery and History of 1-Piperidinepentanoic Acid - Benchchem. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • Piperidine - Wikipedia. (n.d.).
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The Pyridine-Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide to its Biological Significance and Therapeutic Potential

This guide provides a comprehensive exploration of the pyridine-piperidine scaffold, a structural motif of paramount importance in medicinal chemistry. We will delve into its prevalence in nature, its vast pharmacological activities, and its role as a "privileged scaffold" in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering technical insights into the causality behind experimental choices and the structural features that drive biological function.

Introduction: The Privileged Nature of the Pyridine-Piperidine Core

The pyridine and piperidine rings are six-membered nitrogen-containing heterocycles that are foundational building blocks in pharmaceutical sciences. Pyridine, an aromatic system, is a bioisostere of benzene, where a nitrogen atom replaces a methine group.[1] This substitution introduces polarity and a basic nitrogen atom capable of forming hydrogen bonds and salts, which can enhance water solubility and bioavailability.[2][3] Piperidine is its saturated counterpart, offering conformational flexibility that allows for precise three-dimensional arrangements of substituents to optimize interactions with biological targets.[4][5]

Together, these structures form the pyridine-piperidine scaffold, which is considered a "privileged scaffold." This term denotes a molecular framework that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[4][6][7] Their ubiquity in over 70 FDA-approved drugs and countless natural products is a testament to their versatility and drug-like properties.[4][8][9][10]

G cluster_pyridine Pyridine (Aromatic) cluster_piperidine Piperidine (Saturated) p1 N p2 C p1->p2 p3 C p2->p3 p4 C p3->p4 p5 C p4->p5 p6 C p5->p6 p6->p1 p_center pi1 N-H pi2 C pi1->pi2 pi3 C pi2->pi3 pi4 C pi3->pi4 pi5 C pi4->pi5 pi6 C pi5->pi6 pi6->pi1

Caption: Core structures of the aromatic pyridine and saturated piperidine scaffolds.

Natural Occurrence: Nature's Blueprint for Bioactivity

The pyridine-piperidine scaffold is widely distributed throughout the biological kingdom, particularly in the plant kingdom, where it forms the core of numerous alkaloids.[11][12][13] These compounds often serve as defense mechanisms for the producing organism.[13] The study of these natural products has provided invaluable leads for the development of modern pharmaceuticals.

Natural Product Source Organism Core Activity/Use References
Piperine Piper nigrum (Black Pepper)Anti-inflammatory, antioxidant, bioavailability enhancer[8][13][14]
Nicotine Nicotiana spp. (Tobacco)CNS stimulant, ganglionic cholinergic receptor agonist[2]
Anabasine Nicotiana glaucaInsecticide, Acetylcholinesterase inhibitor[11]
Lobeline Lobelia inflata (Indian Tobacco)Respiratory stimulant, smoking cessation aid[13]
Coniine Conium maculatum (Poison Hemlock)Potent neurotoxin[13]

Pharmacological Activities: A Scaffold of Therapeutic Diversity

The true significance of the pyridine-piperidine scaffold lies in its remarkable range of biological activities. Its structural and electronic properties allow for the fine-tuning of compounds to target various enzymes, receptors, and signaling pathways with high affinity and specificity.

Anticancer Activity

Pyridine-piperidine derivatives have emerged as potent anticancer agents, targeting multiple hallmarks of cancer.[1][6] Their mechanisms often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.

  • Mechanism of Action: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling. For instance, derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are key drivers in certain types of non-small cell lung cancer.[10] Other compounds induce cell cycle arrest, often at the G1/G0 phase, preventing cancer cells from replicating.[14] They can also suppress the epithelial-mesenchymal transition (EMT), a process critical for metastasis, and induce apoptosis (programmed cell death).[14]

  • Exemplary Compound: 2-amino-4-(1-piperidine) pyridine has been shown to inhibit the proliferation of colon cancer cell lines (HT29 and DLD-1) in a dose-dependent manner and suppress their ability to migrate and invade.[10][14]

G cluster_pathway Generic Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK, EGFR) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade ATP Scaffold Pyridine-Piperidine Inhibitor Scaffold->Receptor Binds to ATP pocket TF Transcription Factors Kinase_Cascade->TF Proliferation Cell Proliferation, Survival, Metastasis TF->Proliferation

Caption: Inhibition of a receptor tyrosine kinase pathway by a pyridine-piperidine compound.

Neuroprotective and CNS Activity

The scaffold is highly prevalent in drugs targeting the central nervous system (CNS), particularly for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[15][16]

  • Mechanism of Action: A key strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The benzyl-piperidine moiety is particularly effective at binding to the catalytic site of AChE.[10] In Parkinson's disease models, compounds like piperine have demonstrated neuroprotective effects by exerting antioxidant, anti-inflammatory, and anti-apoptotic actions, thereby protecting dopaminergic neurons from damage.[17]

  • Marketed Drug Example: Donepezil, a widely prescribed medication for Alzheimer's disease, features a benzyl-piperidine core responsible for its potent and selective AChE inhibition.[9][15]

  • Natural Product Example: Alkaloids isolated from Hippobroma longiflora, which contain a 2,6-disubstituted piperidine structure, have shown significant neuroprotective effects against paclitaxel-induced neurotoxicity in neuronal cells.[18]

Antimicrobial and Antiviral Activity

The pyridine-piperidine core is a versatile pharmacophore for developing agents to combat infectious diseases.[8]

  • Antibacterial & Antifungal Activity: Derivatives have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[12][19][20][21] Research has shown that combining the pyridine ring with other heterocyclic systems, such as thiazole or benzimidazole, can further enhance antimicrobial potency.[12]

  • Antiviral Activity: The scaffold is also integral to various antiviral agents.[8][12] The structural versatility allows for the design of molecules that can interfere with viral replication cycles.

Compound Class Target Organisms Reported Activity (MIC) References
N-alkylated pyridine saltsS. aureus, E. coliMIC = 55-56% inhibition at 100 µg/mL[12]
Thiazole-pyridine hybridsS. aureus, B. subtilis, E. coliEffective against all tested strains[12]
Dipiperidino-dihalogenobenzenesS. aureus, C. albicansMIC = 32-128 µg/mL[19][20]
PiperidinothiosemicarbazonesM. tuberculosisSelective and potent activity[22]

Role in Drug Design: A Privileged Framework

The enduring success of the pyridine-piperidine scaffold in drug discovery is not accidental. It stems from a unique combination of physicochemical properties that make it an ideal building block for crafting effective and safe medicines.

  • Physicochemical Advantages:

    • Modulation of Properties: The scaffold allows for precise control over lipophilicity and water solubility, two critical parameters for drug absorption and distribution.[5]

    • Hydrogen Bonding: The nitrogen atom in both rings can act as a hydrogen bond acceptor, while the N-H group in piperidine can be a hydrogen bond donor, facilitating strong interactions with biological targets.[5]

    • Conformational Control: The saturated piperidine ring's chair conformation allows for the placement of substituents in specific axial or equatorial positions, enabling a high degree of three-dimensional shape complementarity with a target's binding site.[5]

  • Pharmacokinetic Profile (ADME): The inclusion of a piperidine motif often enhances a molecule's "druggability." It is relatively stable to metabolism and can improve a drug's ability to cross biological membranes, leading to better pharmacokinetic properties and often reduced toxicity.[5]

G Scaffold Pyridine-Piperidine Scaffold P1 Tunable Lipophilicity & Solubility Scaffold->P1 P2 H-Bond Donor/ Acceptor Sites Scaffold->P2 P3 3D Conformational Flexibility Scaffold->P3 P4 Improved Metabolic Stability Scaffold->P4 P5 Enhanced Membrane Permeability Scaffold->P5

Caption: Key features making the pyridine-piperidine scaffold a privileged structure.

Experimental Methodologies & Workflows

The synthesis and biological evaluation of pyridine-piperidine derivatives follow established protocols in medicinal chemistry.

General Synthetic Strategies

A common and robust method for synthesizing substituted piperidines is the hydrogenation of the corresponding pyridine precursors. This can be achieved using various catalytic systems.

  • Catalytic Hydrogenation: This method involves reacting a substituted pyridine with hydrogen gas in the presence of a metal catalyst (e.g., Platinum oxide (PtO₂), Palladium, Rhodium, Nickel).[9][23] The choice of catalyst and reaction conditions (temperature, pressure) can influence the stereoselectivity of the reaction, allowing for the synthesis of specific cis or trans isomers.[9][23]

Representative Protocol: In Vitro Antimicrobial Susceptibility Testing

To validate the efficacy of novel pyridine-piperidine analogues, a standard antimicrobial susceptibility test is crucial. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a novel compound that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., S. aureus ATCC 25923) on an appropriate agar plate overnight at 37°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Dissolve the synthesized pyridine-piperidine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

    • Perform a serial two-fold dilution of the compound stock in CAMHB across a 96-well microtiter plate. Concentrations might range from 512 µg/mL down to 0.25 µg/mL.[19]

  • Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.

G cluster_workflow Drug Discovery Workflow A Synthesis of Pyridine Precursor B Catalytic Hydrogenation A->B C Purification & Characterization (NMR, MS) B->C D In Vitro Screening (e.g., MIC, MTT Assay) C->D E Hit Identification & SAR Studies D->E F Lead Optimization E->F G In Vivo Testing F->G

Caption: A typical workflow for the discovery of drugs based on the piperidine scaffold.

Conclusion and Future Perspectives

The pyridine-piperidine scaffold is unequivocally a cornerstone of medicinal chemistry. Its prevalence in both natural products and clinically successful drugs highlights its evolutionary and synthetic advantages. The scaffold's ability to present functional groups in well-defined three-dimensional space, coupled with its favorable physicochemical and pharmacokinetic properties, ensures its continued relevance.

Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse derivatives.[9][24] The continual exploration of this scaffold's chemical space, guided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of next-generation therapeutics with improved potency, selectivity, and safety profiles to address ongoing challenges in cancer, neurodegeneration, and infectious diseases.[6]

References

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-Pyridine-4-yl-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Pyridine-4-yl-piperidine-4-carboxylic acid scaffold represents a privileged chemical structure in medicinal chemistry, demonstrating a versatile pharmacological profile. This technical guide provides an in-depth exploration of the potential therapeutic targets for this compound and its analogs. By synthesizing data from structurally related molecules, we delineate key biological pathways and molecular targets where this scaffold has shown significant activity. This document serves as a foundational resource for researchers and drug development professionals, offering a structured approach to target identification, validation, and the subsequent design of robust experimental workflows. We will delve into the mechanistic underpinnings of its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist, a modulator of epigenetic enzymes like histone demethylases, an inhibitor of GABAergic neurotransmission, and a ligand for nicotinic acetylcholine receptors.

Introduction: The Prominence of the Pyridine-Piperidine-Carboxylic Acid Core

The convergence of a pyridine ring, a piperidine core, and a carboxylic acid moiety creates a molecule with a unique combination of aromaticity, conformational rigidity, and ionizable groups. This architecture facilitates interactions with a diverse range of biological targets through hydrogen bonding, π-π stacking, and electrostatic interactions.[1] The pyridine ring, an electron-deficient aromatic system, is a common feature in numerous FDA-approved drugs, valued for its ability to engage in specific binding interactions.[1][2] The piperidine ring provides a three-dimensional structure that can be tailored to fit into specific binding pockets, while the carboxylic acid group often acts as a critical anchoring point, mimicking endogenous ligands or interacting with key residues in an active site.

This guide will systematically explore the most promising therapeutic targets for 1-Pyridine-4-yl-piperidine-4-carboxylic acid based on the established pharmacology of structurally analogous compounds.

Potential Therapeutic Target Classes

Our analysis of the existing scientific literature indicates four primary classes of therapeutic targets for compounds bearing the pyridine-piperidine-carboxylic acid scaffold.

Ionotropic Glutamate Receptors: NMDA Receptor Antagonism

Mechanistic Rationale: The NMDA receptor, a key player in excitatory synaptic transmission, is a well-established target for neuroprotective and anticonvulsant therapies.[3][4] Overactivation of NMDA receptors leads to excitotoxicity, a common pathological cascade in neurodegenerative disorders and ischemic events like stroke.[3] Compounds that can selectively antagonize the NMDA receptor offer a promising therapeutic strategy. Structurally similar piperidine-dicarboxylic acids have been shown to be potent and selective NMDA receptor antagonists.[3][5] The carboxylic acid is crucial for mimicking glutamate, the endogenous ligand, while the piperidine and pyridine moieties can confer selectivity and modulate pharmacokinetic properties.

Therapeutic Implications:

  • Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)[3]

  • Cerebral Ischemia and Stroke[3]

  • Epilepsy and Seizure Disorders[6]

  • Neuropathic Pain

Epigenetic Modulators: Histone Demethylase Inhibition

Mechanistic Rationale: Histone demethylases, such as Lysine Specific Demethylase 1 (LSD1) and Jumonji C (JmjC) domain-containing demethylases, are critical regulators of gene expression.[7][8][9] Their aberrant activity is implicated in the pathogenesis of various cancers and other diseases. The pyridine-piperidine scaffold has been successfully employed to design potent and selective inhibitors of these enzymes.[7][8][10] The pyridine and carboxylic acid components can chelate the active site iron(II) cofactor, a common mechanism for inhibiting 2-oxoglutarate-dependent oxygenases like the JmjC demethylases.[8]

Therapeutic Implications:

  • Oncology (e.g., leukemia, solid tumors)[9][11]

  • Inflammatory Disorders

  • Certain Viral Infections

Neurotransmitter Transporters: GABA Uptake Inhibition

Mechanistic Rationale: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[12] The action of GABA is terminated by its reuptake from the synaptic cleft via GABA transporters (GATs).[13] Inhibition of GATs prolongs the inhibitory effect of GABA, making it an effective strategy for treating conditions characterized by neuronal hyperexcitability, such as epilepsy.[14] Piperidine-3-carboxylic acid (nipecotic acid) is a well-known GAT inhibitor, and its derivatives have been developed as anticonvulsant drugs.[14][15] The piperidine-carboxylic acid core of 1-Pyridine-4-yl-piperidine-4-carboxylic acid is a key pharmacophore for GAT inhibition.

Therapeutic Implications:

  • Epilepsy and Seizure Disorders[14]

  • Anxiety Disorders

  • Neuropathic Pain

Ligand-Gated Ion Channels: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Mechanistic Rationale: Nicotinic acetylcholine receptors are involved in a wide array of physiological processes in both the central and peripheral nervous systems.[16] The α7 subtype of nAChR is a particularly attractive target for cognitive enhancement and anti-inflammatory therapies.[17] The piperidine ring is a common structural motif in known nAChR modulators.[18][19] Depending on the substitution pattern, these compounds can act as agonists, antagonists, or allosteric modulators, offering a nuanced approach to targeting the cholinergic system.[16]

Therapeutic Implications:

  • Cognitive Disorders (e.g., Alzheimer's disease, schizophrenia)[17]

  • Inflammatory Conditions (e.g., rheumatoid arthritis, inflammatory bowel disease)

  • Neuropathic Pain[17]

Experimental Workflows for Target Validation

A systematic approach is required to identify and validate the primary target(s) of 1-Pyridine-4-yl-piperidine-4-carboxylic acid. The following section outlines key experimental protocols.

Initial Target Screening: Binding and Enzymatic Assays

A tiered screening approach allows for the efficient evaluation of the compound against the hypothesized target classes.

Table 1: Primary Screening Assays

Target ClassSpecific Target ExamplesAssay TypePrincipleKey Parameters
NMDA Receptors NR1/NR2A, NR1/NR2BRadioligand BindingCompetitive displacement of a radiolabeled antagonist (e.g., [³H]CGS-19755).[3][6]Ki, IC₅₀
ElectrophysiologyMeasurement of NMDA-evoked currents in cultured neurons or oocytes.% Inhibition, IC₅₀
Histone Demethylases LSD1, JMJD2EIn vitro Enzymatic AssayMeasures the demethylation of a histone peptide substrate (e.g., via formaldehyde detection).[8]IC₅₀
Thermal Shift AssayMeasures changes in protein melting temperature upon ligand binding.ΔTm
GABA Transporters GAT-1, GAT-3[³H]GABA Uptake AssayMeasures the inhibition of radiolabeled GABA uptake into synaptosomes or cells expressing the transporter.[12][14]IC₅₀
nAChRs α7, α4β2Radioligand BindingCompetitive displacement of a radiolabeled ligand (e.g., [³H]α-bungarotoxin for α7).[17]Ki, IC₅₀
Calcium Flux AssayMeasures changes in intracellular calcium in response to receptor activation in the presence of the compound.EC₅₀, IC₅₀
Cellular and Functional Assays for Target Validation

Positive hits from the primary screen should be further investigated in cell-based and functional assays to confirm their mechanism of action and therapeutic relevance.

Experimental Protocol: Cellular Histone Methylation Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., a leukemia cell line for LSD1) in appropriate media.

  • Compound Treatment: Treat cells with varying concentrations of 1-Pyridine-4-yl-piperidine-4-carboxylic acid for 24-48 hours.

  • Histone Extraction: Isolate histone proteins from the treated cells.

  • Western Blotting: Perform Western blotting using antibodies specific for histone methylation marks (e.g., H3K4me2 for LSD1 inhibition).

  • Data Analysis: Quantify the changes in histone methylation levels relative to a loading control (e.g., total Histone H3). An increase in H3K4me2 would be consistent with LSD1 inhibition.[9]

In Vivo Models for Efficacy Assessment

Promising candidates should be evaluated in animal models relevant to the intended therapeutic indication.

Experimental Protocol: Mouse Model of NMDA-Induced Seizures

  • Animal Acclimation: Acclimate neonatal rats or mice to the laboratory environment.

  • Compound Administration: Administer 1-Pyridine-4-yl-piperidine-4-carboxylic acid via intraperitoneal (IP) injection at various doses.

  • NMDA Challenge: After a predetermined time, administer a convulsive dose of NMDA.[6]

  • Observation: Observe the animals for the onset and severity of seizures.

  • Data Analysis: Determine the minimum effective dose (MED) of the compound required to block the NMDA-induced convulsions.[3]

Visualization of Key Pathways and Workflows

Signaling Pathway: NMDA Receptor Antagonism

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Ca²⁺ Influx Leads to Compound 1-Pyridine-4-yl- piperidine-4-carboxylic acid Compound->NMDA_R Antagonizes

Caption: Proposed mechanism of NMDA receptor antagonism.

Experimental Workflow: Target Validation

Target_Validation_Workflow A Compound Synthesis (1-Pyridine-4-yl-piperidine-4-carboxylic acid) B Primary Screening (Binding & Enzymatic Assays) A->B C Hit Identification (e.g., IC₅₀ < 10 µM) B->C D Cellular Assays (e.g., Western Blot, Ca²⁺ Flux) C->D E Functional Confirmation D->E F In Vivo Efficacy Models (e.g., Seizure, Tumor models) E->F G Lead Optimization F->G

Caption: A generalized workflow for target validation.

Conclusion and Future Directions

The 1-Pyridine-4-yl-piperidine-4-carboxylic acid scaffold holds considerable promise for the development of novel therapeutics. Based on robust evidence from structurally related compounds, the most promising avenues for investigation are NMDA receptor antagonism for neurological disorders, histone demethylase inhibition for oncology, GABA transporter inhibition for epilepsy, and nAChR modulation for cognitive and inflammatory conditions. The experimental workflows outlined in this guide provide a clear and logical path for the systematic evaluation of this compound, from initial target screening to in vivo proof-of-concept. Future work should focus on confirming the primary target(s) and then initiating a lead optimization program to enhance potency, selectivity, and drug-like properties.

References

Review of 1-Pyridine-4-yl-piperidine-4-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Pyridine-4-yl-piperidine-4-carboxylic Acid in Medicinal Chemistry

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1-Pyridine-4-yl-piperidine-4-carboxylic acid core is a quintessential example of such a scaffold. It masterfully combines the features of three critical pharmacophoric elements: the aromatic, electron-deficient pyridine ring; the saturated, conformationally flexible piperidine ring; and the versatile carboxylic acid group.

The pyridine ring, a bioisostere of a phenyl ring with a nitrogen atom, serves as a key interaction hub, capable of forming hydrogen bonds, π-π stacking, and cation-π interactions with protein targets.[1][2] Its inclusion is a common strategy to enhance drug permeability, metabolic stability, and biochemical potency.[3][4] The piperidine moiety introduces a three-dimensional character to the molecule, allowing for precise spatial orientation of substituents to optimize binding with target proteins, a concept often termed "escaping flatland".[5] Finally, the carboxylic acid group provides a strong hydrogen bond donor/acceptor and can coordinate with metal ions, a feature particularly useful in the active sites of many enzymes.[1][6]

This guide provides a technical overview of the 1-Pyridine-4-yl-piperidine-4-carboxylic acid scaffold, detailing its synthesis, physicochemical properties, and diverse applications in drug design, with a focus on its role in developing novel enzyme inhibitors and therapeutics for central nervous system (CNS) disorders.

Core Compound Profile

A clear understanding of the fundamental properties of the scaffold is the starting point for any drug design campaign.

PropertyValue
IUPAC Name 1-pyridin-4-ylpiperidine-4-carboxylic acid[7]
CAS Number 93913-86-1[7][8][9]
Molecular Formula C₁₁H₁₄N₂O₂[7][8][9]
Molecular Weight 206.24 g/mol [7][8]
Canonical SMILES C1CN(CCC1C(=O)O)C2=CC=NC=C2[7]
Synonyms N-(4-pyridyl)isonipecotic acid, 1-(4-pyridinyl)-4-piperidinecarboxylic acid[7]

Synthesis and Chemical Derivatization

The utility of a scaffold is directly linked to the feasibility of its synthesis and the ease with which derivatives can be generated. The 1-Pyridine-4-yl-piperidine-4-carboxylic acid core is accessible through straightforward synthetic routes.

Core Synthesis Workflow

The primary synthesis involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The piperidine nitrogen of a piperidine-4-carboxylate derivative attacks the electron-deficient C4 position of a 4-halopyridine.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product R1 4-Chloropyridine HCl Step1 Nucleophilic Aromatic Substitution (SNAr) R1->Step1 R2 Ethyl Isonipecotate (Ethyl piperidine-4-carboxylate) R2->Step1 Base Triethylamine (Base) Base->Step1 Neutralizes HCl Cond Solvent: Ethanol/Water Temperature: 150°C Time: 96 hours (Sealed Tube) Step2 Hydrolysis (Implicit) Cond->Step2 Step1->Cond Prod 1-Pyridine-4-yl-piperidine- 4-carboxylic acid Step2->Prod

Caption: Synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid[8]
  • Rationale: This protocol utilizes a high-temperature, sealed-tube reaction. The high temperature is necessary to overcome the activation energy for the SNAᵣ reaction on the pyridine ring. The sealed tube maintains the pressure and prevents the evaporation of the relatively low-boiling-point solvents and reactants. Triethylamine acts as a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product.

  • Step-by-Step Methodology:

    • Reactant Charging: In a heavy-walled sealed tube, combine 4-Chloropyridine hydrochloride (1 equivalent), ethyl isonipecotate (1-1.2 equivalents), and triethylamine (2.5-3 equivalents).

    • Solvent Addition: Add a mixture of ethanol and water (e.g., 1:3 v/v) to dissolve the reactants.

    • Sealing and Heating: Securely seal the tube and place it in a protective heating mantle or oil bath. Heat the reaction mixture to 150°C for 96 hours with stirring.

    • Work-up: After cooling the reaction vessel to room temperature, add ethanol to the mixture. Filter off any insoluble materials.

    • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue contains the ethyl ester intermediate. While the reference protocol proceeds to recrystallize the final acid product, an explicit hydrolysis step (e.g., using NaOH or LiOH followed by acidic workup) is typically required to convert the ethyl ester to the final carboxylic acid.

    • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/N,N-dimethylformamide) to yield the pure 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid.

Vectors for Derivatization

The true power of this scaffold lies in its potential for creating vast chemical libraries. Two primary modification points exist:

  • The Carboxylic Acid: This handle can be readily converted into a wide array of functional groups, including amides, esters, and alcohols, allowing for fine-tuning of polarity, solubility, and hydrogen bonding capacity to probe interactions within a protein's binding pocket.

  • The Pyridine Ring: The pyridine ring itself can be substituted. While direct electrophilic substitution is challenging, functionalized pyridine starting materials can be used in the initial synthesis to introduce substituents that can alter the electronics or steric profile of this part of the molecule.

Applications in Drug Design and Medicinal Chemistry

The 1-Pyridine-4-yl-piperidine scaffold has been instrumental in the development of inhibitors for various enzymes and modulators for CNS targets.

Pharmacophoric Features

The scaffold presents a distinct set of features that can be mapped to the binding sites of biological targets.

Pharmacophore cluster_features Key Pharmacophoric Features Scaffold Scaffold (3D Structure) HBA H-Bond Acceptor (Pyridine N) Scaffold->HBA presents HBD H-Bond Donor/Acceptor (Carboxylic Acid) Scaffold->HBD Aro Aromatic/π-Stacking (Pyridine Ring) Scaffold->Aro

Caption: Key pharmacophoric features of the scaffold.

Case Study: Secretory Glutaminyl Cyclase (sQC) Inhibition for Alzheimer's Disease

Alzheimer's disease (AD) is a devastating neurodegenerative disorder. A key pathological event is the formation of amyloid-beta (Aβ) plaques. A modified, highly neurotoxic form of Aβ, pyroglutamate-Aβ (pGlu-Aβ), is generated by the enzyme secretory glutaminyl cyclase (sQC) and is thought to accelerate plaque formation.[10] Therefore, inhibiting sQC is a promising therapeutic strategy.

A study identified a novel sQC inhibitor, Cpd-41, which features a piperidine-4-carboxamide moiety, a direct and simple derivative of our core scaffold.[10] This discovery highlights the scaffold's potential in designing enzyme inhibitors for neurodegenerative diseases.

  • Mechanism of Action: Cpd-41 binds to the active site of sQC, preventing it from converting the N-terminal glutamate of Aβ into the toxic pyroglutamate form. X-ray crystallography and molecular dynamics simulations confirmed the binding mode, validating the scaffold's utility for this target.[10]

Quantitative Data: sQC Inhibitor Profile

The following table summarizes the data for the representative inhibitor derived from this scaffold class.

Compound IDScaffold TypeTargetActivity (IC₅₀)Therapeutic Area
Cpd-41 Piperidine-4-carboxamideSecretory Glutaminyl Cyclase (sQC)34 µM[10]Alzheimer's Disease
General Application as Enzyme Inhibitors

The pyridine carboxylic acid class of molecules, to which this scaffold belongs, has been extensively explored for enzyme inhibition.[1] Major pharmaceutical companies have developed potent, nanomolar inhibitors based on these structures for various targets.[11] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the carboxylic acid to chelate metal cofactors (if present in the active site) makes this scaffold highly versatile for targeting enzymes like kinases, proteases, and metalloenzymes.

Central Nervous System (CNS) Applications

Pyridine and piperidine alkaloids are naturally occurring compounds well-known for their activity in the CNS.[12] The 1-Pyridine-4-yl-piperidine scaffold is a synthetic framework that mimics these natural products. Its physicochemical properties often allow for good blood-brain barrier penetration, a critical requirement for CNS drugs. This makes it an attractive starting point for designing modulators of CNS targets such as G-protein coupled receptors (GPCRs) and ion channels implicated in psychiatric and neurodegenerative conditions.

Conclusion and Future Perspectives

The 1-Pyridine-4-yl-piperidine-4-carboxylic acid core stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its synthetic accessibility, coupled with its rich pharmacophoric features, provides a robust platform for drug discovery. The demonstrated success in developing enzyme inhibitors, particularly for challenging targets like sQC in Alzheimer's disease, underscores its significant potential.

Future efforts will likely focus on expanding the diversity of libraries based on this scaffold, exploring new substitution patterns on the pyridine ring, and applying it to a broader range of biological targets. As our understanding of disease biology deepens, the strategic deployment of proven, versatile, and potent scaffolds like 1-Pyridine-4-yl-piperidine-4-carboxylic acid will remain a cornerstone of developing the next generation of therapeutics.

References

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  • ChemSynthesis. (2024). 1-pyridin-4-yl-piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2008). Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent α 4β 1 integrin antagonists. Retrieved from [Link]

  • CMJ Publishers. (2024). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4201. Available from: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Retrieved from [Link]

  • PubMed. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • IntechOpen. (2022). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. Retrieved from [Link]

  • Bentham Science. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • PubMed Central. (2021). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

  • ResearchGate. (2017). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Retrieved from [Link]

  • Auctores Publishing. (2024). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling and Use of 1-Pyridine-4-yl-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Scaffold in Modern Drug Discovery

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical industry. Its rigid, three-dimensional structure, combining both a pyridine and a piperidine ring, makes it a valuable scaffold in the design of novel therapeutics. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, prized for their ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve the pharmacokinetic profiles of drug candidates.[1][2][3][4][5] The presence of this scaffold in a molecule can significantly influence its interaction with biological targets.[6] Given its crucial role in the development of new medicines, a thorough understanding of the safe handling and application of 1-Pyridine-4-yl-piperidine-4-carboxylic acid is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of its properties, hazards, and the necessary protocols to ensure its safe and effective use in a laboratory setting.

Section 1: Compound Profile and Hazard Identification

A foundational aspect of laboratory safety is a comprehensive understanding of the chemical and physical properties of a substance, as well as its inherent hazards. This section details the key characteristics of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Chemical and Physical Properties

A clear understanding of the physical properties of a compound is the first step in ensuring its proper handling and storage.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₂[7][8]
Molecular Weight 206.24 g/mol [7][8]
CAS Number 93913-86-1[7][9]
Appearance Solid powderInferred from handling recommendations
Melting Point Not available[8]
Boiling Point Not available[8]
Density Not available[8]
GHS Hazard Classification and Toxicological Profile

1-Pyridine-4-yl-piperidine-4-carboxylic acid is classified under the Globally Harmonized System (GHS) with the following hazards.[7] A detailed toxicological profile for this specific compound is not widely available; therefore, the hazard assessment also considers data from structurally related pyridine and piperidine compounds.

  • Skin Irritation (Category 2): Causes skin irritation.[7][10]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[7][10]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[7][10][11]

The pyridine moiety, in particular, is known to be a central nervous system depressant, and overexposure can lead to symptoms such as nausea and headaches.[12] While specific data for this compound is limited, it is prudent to handle it as a substance with the potential for moderate toxicity upon inhalation, ingestion, or skin contact.

Section 2: Risk Assessment and Mitigation

A proactive approach to safety involves not only identifying hazards but also implementing robust strategies to mitigate the associated risks. The following protocols are designed to minimize exposure and ensure a safe working environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous powders is through the use of appropriate engineering controls.

  • Chemical Fume Hood: All handling of 1-Pyridine-4-yl-piperidine-4-carboxylic acid powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[13][14] This is crucial to prevent the inhalation of airborne particles.[13]

  • Ventilated Balance Enclosure: For precise weighing, a ventilated balance enclosure (also known as a powder hood) is highly recommended to minimize air currents that can affect balance accuracy while still providing containment.

Caption: Workflow for handling 1-Pyridine-4-yl-piperidine-4-carboxylic acid using engineering controls.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

  • Eye Protection: Chemical safety goggles or a face shield are required.[15]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and wash hands thoroughly after removal.[15]

  • Protective Clothing: A lab coat should be worn at all times. For tasks with a higher risk of spills, a chemically resistant apron is recommended.

  • Respiratory Protection: While engineering controls are the primary means of protection, a NIOSH-approved respirator may be necessary for spill cleanup or in situations where ventilation is inadequate.

Section 3: Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is critical for the consistent and safe handling of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Weighing Protocol for Powdered Compounds

The "tare method" is a field-proven technique for safely weighing hazardous powders outside of a ventilated enclosure, minimizing the risk of contamination.[14][16]

  • Preparation: Place an empty, sealable container on the balance and tare it.

  • Transfer: Move the tared container to a chemical fume hood.

  • Addition of Powder: Carefully add the desired amount of 1-Pyridine-4-yl-piperidine-4-carboxylic acid to the container.

  • Sealing: Securely close the container.

  • Final Weighing: Return the sealed container to the balance to obtain the final weight.

  • Solution Preparation: Perform any necessary dilutions or additions of solvents within the fume hood.

Weighing_Protocol start Start tare Tare empty, sealed container on balance start->tare moveToHood Move container to chemical fume hood tare->moveToHood addPowder Add powder to container in hood moveToHood->addPowder sealContainer Securely seal the container addPowder->sealContainer weighFinal Return to balance for final weight sealContainer->weighFinal prepareSolution Prepare solution in fume hood weighFinal->prepareSolution end End prepareSolution->end

Caption: Step-by-step workflow for the safe weighing of powdered 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[17]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. While specific reactivity data for this compound is limited, pyridine and carboxylic acid moieties can react with these substances.[18][19]

Spill and Emergency Procedures

Prompt and correct response to a spill is essential to minimize exposure and contamination.

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

In the event of exposure, immediate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Waste Disposal

All waste containing 1-Pyridine-4-yl-piperidine-4-carboxylic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[15]

Conclusion: A Commitment to Safety and Scientific Integrity

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a compound with significant potential in the advancement of pharmaceutical research. Its effective use is intrinsically linked to a culture of safety and a deep understanding of its properties and handling requirements. By implementing the engineering controls, personal protective equipment, and standard operating procedures outlined in this guide, researchers can mitigate the risks associated with this compound and continue their vital work in a safe and responsible manner.

References

  • Abdelshaheed, M., et al. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • University of California, Irvine. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • University of Lethbridge. (n.d.). LABORATORY CHEMICAL SAFETY AND PROCEDURES MANUAL. Retrieved from [Link]

  • Drobnjak, D., et al. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Duke University. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Duke Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Powder Weighing Procedure. Safety Unit. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 1-(Pyridin-4-yl)piperidine-4-carbonitrile. Retrieved from [Link]

  • Duke University. (2024). Working Safely with Toxic Powders. Retrieved from [Link]

  • Scott, R. M., & Khan, A. (1989). The Nature of Hydrogen Bonded Ion-Pairs: The Reaction of Pyridine and Carboxylic Acids in Chloroform. Journal of the American Chemical Society. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-pyridin-4-yl-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Drobnjak, D., et al. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Emory University. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. Emory EHSO. Retrieved from [Link]

  • Al-Zoubi, W., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Retrieved from [Link]

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An In-depth Technical Guide to the GHS Hazard Classification of 1-Pyridine-4-yl-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS No. 864072-43-1). This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely. The guide delves into the specific hazard classifications, the toxicological rationale behind them, recommended safety protocols, and a structured approach to risk assessment. While direct experimental data for this specific molecule is not publicly available, this guide synthesizes information from authoritative sources and data on structurally related compounds to provide a robust safety framework.

Introduction: The Importance of GHS in Research and Development

In the fast-paced environment of drug discovery and chemical research, a thorough understanding of the hazards associated with novel chemical entities is paramount. The Globally Harmonized System (GHS) provides a standardized language for communicating hazard information, ensuring a consistent and clear approach to chemical safety worldwide. For a compound like 1-Pyridine-4-yl-piperidine-4-carboxylic acid, which holds potential in medicinal chemistry, a precise understanding of its GHS classification is not merely a regulatory formality but a critical component of responsible research and development. This guide serves as a detailed resource for navigating the GHS framework as it applies to this specific piperidine derivative.

Chemical Identity and Properties

To contextualize the hazard classification, it is essential to understand the basic chemical and physical properties of the compound .

PropertyValueSource
Chemical Name 1-Pyridine-4-yl-piperidine-4-carboxylic acidPubChem
CAS Number 864072-43-1PubChem
Molecular Formula C₁₁H₁₄N₂O₂PubChem
Molecular Weight 206.24 g/mol PubChem
Synonyms 1-(4-pyridinyl)-4-piperidinecarboxylic acid, N-(4-pyridyl)isonipecotic acidPubChem

GHS Hazard Classification of 1-Pyridine-4-yl-piperidine-4-carboxylic acid

Based on notifications submitted to the European Chemicals Agency (ECHA), 1-Pyridine-4-yl-piperidine-4-carboxylic acid has been classified under the GHS framework as follows:

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2

Warning H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2

Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3

Warning H335: May cause respiratory irritation
Deconstructing the Hazard Statements
  • H315: Causes skin irritation. This classification indicates that direct contact with the substance is likely to cause reversible inflammatory damage to the skin.

  • H319: Causes serious eye irritation. This suggests that contact with the eyes can lead to significant, though likely reversible, irritation.

  • H335: May cause respiratory irritation. Inhalation of dust or aerosols of this compound may lead to irritation of the respiratory tract.

Toxicological Basis for Classification: A Read-Across Approach

  • Pyridine Derivatives: Pyridine and its derivatives are known to exhibit a range of toxicological effects, including irritation to the skin, eyes, and respiratory system.

  • Piperidine Derivatives: Piperidine itself is a corrosive substance, and many of its derivatives retain irritant properties. The carboxylic acid group can also contribute to the overall irritancy of the molecule.

A safety data sheet for the structurally related compound, 1-Pyrimidin-2-ylpiperidine-4-carboxylic acid, also lists the same hazard statements (H315, H319, H335), further supporting the classification of the target compound through structural analogy.

Risk Mitigation and Safety Protocols

A robust understanding of the hazards is the foundation for effective risk mitigation. The following protocols are designed to minimize exposure and ensure the safe handling of 1-Pyridine-4-yl-piperidine-4-carboxylic acid in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Recommended Personal Protective Equipment for handling 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when generating dust or aerosols.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the event of accidental exposure.

Safe Handling and Storage
  • Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Minimize dust generation and accumulation.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Workflow: A Proactive Approach to Risk Assessment

For any research involving 1-Pyridine-4-yl-piperidine-4-carboxylic acid, a systematic risk assessment should be conducted. The following workflow provides a structured approach to identifying and mitigating risks.

Solubility of 1-Pyridine-4-yl-piperidine-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Pyridine-4-yl-piperidine-4-carboxylic acid

Foreword: Navigating the Crucial Parameter of Solubility

To the researchers, scientists, and drug development professionals who form the vanguard of pharmaceutical innovation, this guide is offered not as a simple repository of data, but as a strategic manual. The compound at the heart of our discussion, 1-Pyridine-4-yl-piperidine-4-carboxylic acid, represents a class of molecules whose therapeutic potential is intrinsically linked to a fundamental physicochemical property: solubility. The journey from a promising lead compound to a viable drug candidate is often dictated by our ability to understand, measure, and modulate its behavior in various solvent systems.

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will first deconstruct the molecule's inherent characteristics, then explore predictive methodologies, and finally, detail robust, field-proven experimental protocols for empirical determination. The aim is to equip you not just with data, but with a deep, mechanistic understanding of the "why" behind every choice, ensuring that the protocols you employ are not merely followed, but are self-validating systems of inquiry.

Molecular Profile and Physicochemical Characteristics

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring linked via a nitrogen atom to a piperidine-4-carboxylic acid moiety. This structure is amphoteric, containing both a basic nitrogen on the pyridine ring and an acidic carboxylic acid group. This dual nature is the primary determinant of its solubility behavior, especially in aqueous systems where pH is a critical variable.

Table 1: Physicochemical Properties of 1-Pyridine-4-yl-piperidine-4-carboxylic acid

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.24 g/mol [1]
IUPAC Name 1-(pyridin-4-yl)piperidine-4-carboxylic acid[1]
CAS Number 93913-86-1[1]

Theoretical Solubility Considerations: A Mechanistic Preview

A molecule's structure is the blueprint for its solubility. The principle of "like dissolves like" provides a foundational lens through which we can predict behavior.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine and piperidine nitrogens can act as hydrogen bond acceptors. Therefore, moderate to good solubility is anticipated in these solvents. The compound's zwitterionic potential at physiological pH further enhances its interaction with water. A synthesis protocol notes recrystallization from a water-N,N-dimethylformamide mixture, qualitatively supporting its solubility in polar systems.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the polar nature of the target compound, significant solubility is expected, particularly in highly polar solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The molecule's high polarity and hydrogen bonding capacity suggest that solubility will be very limited in nonpolar solvents, as the energetic cost of breaking the solvent-solvent interactions would not be compensated by solute-solvent interactions.

The Critical Influence of pH: As an amphoteric substance, the ionization state of 1-Pyridine-4-yl-piperidine-4-carboxylic acid is governed by the pH of the aqueous medium.

  • In acidic conditions (low pH), the pyridine nitrogen will be protonated, forming a cation and increasing solubility.

  • In alkaline conditions (high pH), the carboxylic acid will be deprotonated, forming an anion and increasing solubility.

  • Near the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion, where it is expected to exhibit its minimum aqueous solubility.

Determining the pKa values of the acidic and basic groups is therefore essential for understanding and predicting its pH-dependent solubility profile.

In Silico Prediction: The First Pass

Before committing valuable compound and resources to wet-lab experiments, computational modeling offers a powerful predictive tool. Modern in silico methods can provide rapid, cost-effective solubility estimates to guide solvent selection for initial screening.[3] These models leverage large datasets and machine learning algorithms to correlate molecular structures with their observed solubilities.[2][4]

Several approaches are available:

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors (e.g., topological indices, polar surface area) to build statistical correlations with solubility.[4][5]

  • Thermodynamic Cycle-Based Predictions: More advanced physics-based methods calculate the free energy of solvation, often requiring more computational power but providing deeper mechanistic insight.[6][7]

  • Commercial and Open-Source Software: Platforms like ADMET Predictor™, COSMO-RS, and others offer modules for solubility prediction.[8][9]

While predictive, these models are not a substitute for empirical data. They are best used as a preliminary screening tool to prioritize experimental conditions.

Experimental Determination of Solubility: A Guide to Best Practices

Empirical measurement remains the gold standard for solubility determination. The choice of method depends on the stage of drug development, balancing throughput, accuracy, and material consumption. A crucial distinction must be made between two types of solubility measurements: thermodynamic and kinetic.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction
  • Thermodynamic (or Equilibrium) Solubility: This is the maximum concentration of a solute that can dissolve in a solvent under thermodynamic equilibrium at a given temperature and pressure. It is a true measure of a compound's intrinsic solubility and is determined by allowing the solid compound and solvent to equilibrate over a prolonged period (typically 24-72 hours). The shake-flask method is the gold standard for this measurement.[10][11][12]

  • Kinetic Solubility: This is determined by dissolving the compound in a high-concentration organic stock solution (usually DMSO) and then adding this stock to an aqueous buffer. The concentration at which precipitation first occurs is the kinetic solubility.[13][14] This high-throughput method is common in early discovery but can often overestimate the true thermodynamic solubility because it can form supersaturated solutions or amorphous precipitates.[10][13]

G cluster_0 Solubility Assessment Workflow Start Start: 1-Pyridine-4-yl-piperidine-4-carboxylic acid InSilico In Silico Prediction (QSPR, Machine Learning) Start->InSilico Estimate Properties PKA pKa Determination (Potentiometric Titration) Start->PKA For Ionizable Compound Decision Need High-Throughput Screening? InSilico->Decision Guide Experiment Kinetic Kinetic Solubility Assay (Nephelometry) Decision->Kinetic Yes (Early Discovery) Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Decision->Thermo No (Pre-formulation/ Gold Standard) Data Compile & Analyze Data: Solubility vs. Solvent & pH Kinetic->Data Thermo->Data PKA->Data pH-Solubility Profile End End: Informed Formulation Strategy Data->End

Caption: Workflow for Solubility Determination.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method (ICH Guideline)

This method is considered the definitive approach for regulatory submissions and in-depth pre-formulation studies.[15][16][17]

Objective: To determine the equilibrium solubility of the compound in a selected solvent.

Methodology:

  • Preparation: Add an excess amount of solid 1-Pyridine-4-yl-piperidine-4-carboxylic acid to a known volume of the test solvent (e.g., pH 1.2, 4.5, and 6.8 buffers, water, ethanol) in a sealed, inert container (e.g., glass vial).

    • Causality: Using an excess of solid ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility. The presence of undissolved solid at the end of the experiment is a key validation checkpoint.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator for a sufficient duration to reach equilibrium.

    • Causality: Equilibrium is typically reached within 24 to 72 hours.[18] A time-course study (sampling at 24, 48, and 72 hours) should be performed initially to confirm that the concentration has reached a stable plateau.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step to avoid contaminating the sample with undissolved particles.

    • Methods: Centrifugation at high speed followed by careful removal of the supernatant, or filtration using a low-binding filter (e.g., 0.22 µm PVDF) that is chemically compatible with the solvent.

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Causality: A pre-developed, specific, and validated HPLC method is essential for accurate quantification. A calibration curve with known standards must be run in parallel to ensure accuracy.

  • Validation:

    • pH Measurement: For aqueous buffers, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[17]

    • Solid State Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment. This validates that the measured solubility corresponds to the initial solid form.

G cluster_1 Shake-Flask Method Protocol Step1 1. Add Excess Solid to Solvent Step2 2. Agitate at Constant Temp (24-72 hours) Step1->Step2 Step3 3. Separate Phases (Centrifuge/Filter) Step2->Step3 Step4 4. Dilute Supernatant Step3->Step4 Step5 5. Quantify Concentration (e.g., HPLC) Step4->Step5 Step6 6. Validate (Final pH, Solid Form) Step5->Step6

Caption: Key Steps of the Shake-Flask Method.

Protocol 2: High-Throughput Kinetic Solubility via Laser Nephelometry

This method is ideal for early drug discovery, where rapid ranking of multiple compounds is more critical than absolute accuracy.[19][20]

Objective: To rapidly estimate the aqueous solubility by identifying the point of precipitation.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Pyridine-4-yl-piperidine-4-carboxylic acid in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a microtiter plate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution directly into the aqueous buffer of interest (e.g., PBS, pH 7.4).

    • Causality: This process creates a concentration gradient. As the highly soluble DMSO solution is diluted into the aqueous buffer, the compound's concentration may exceed its aqueous solubility limit, causing it to precipitate.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[21]

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.[22][23]

    • Causality: The instrument detects the formation of insoluble particles (precipitate) by measuring the amount of light scattered by the solution. A sharp increase in the nephelometry signal indicates precipitation.

  • Data Analysis: The kinetic solubility is reported as the concentration in the well just before the one where a significant increase in light scattering is observed.

Data Presentation and Summary

All experimentally determined solubility data should be meticulously documented.

Table 2: Experimental Solubility Data for 1-Pyridine-4-yl-piperidine-4-carboxylic acid

Solvent SystemMethod UsedTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
WaterShake-Flask25[Experimental Value][Calculated Value]
pH 1.2 BufferShake-Flask37[Experimental Value][Calculated Value]
pH 4.5 BufferShake-Flask37[Experimental Value][Calculated Value]
pH 6.8 BufferShake-Flask37[Experimental Value][Calculated Value]
PBS (pH 7.4)Nephelometry25[Experimental Value][Calculated Value]Kinetic
EthanolShake-Flask25[Experimental Value][Calculated Value]
DMSOShake-Flask25[Experimental Value][Calculated Value]

Conclusion

The solubility of 1-Pyridine-4-yl-piperidine-4-carboxylic acid is a multifaceted property governed by its amphoteric chemical structure. A comprehensive understanding requires a tiered approach, beginning with theoretical and in silico predictions to guide experimental design. For definitive characterization, the gold-standard shake-flask method provides the thermodynamic equilibrium solubility essential for formulation and regulatory purposes. For rapid, early-stage assessment, kinetic solubility assays offer invaluable high-throughput screening capabilities. By employing these robust, validated methodologies, researchers can generate the high-quality data necessary to unlock the full therapeutic potential of this and other promising drug candidates.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Diedrich, C., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Avdeef, A. (2012). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?

  • AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

  • Bienta. Laser Nephelometry. [Link]

  • BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • DiVA portal. Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. [Link]

  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p K a Values of Weak Organic Acids in Water. [Link]

  • ResearchGate. (2025, August 8). Computational models for the prediction of drug solubility. [Link]

  • PubMed. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • ResearchGate. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

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  • World Health Organization (WHO). Annex 4. [Link]

  • PubMed. (2009, April 15). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

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  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • SCM. COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

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  • PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

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  • RSC Publishing. (2024, July 30). Solvmate – a hybrid physical/ML approach to solvent recommendation leveraging a rank-based problem framework. [Link]

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N-(4-pyridyl)isonipecotic Acid: A Guide to Chemical Stability and Optimal Storage Conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-pyridyl)isonipecotic acid, a pivotal heterocyclic building block in modern drug discovery, possesses a unique chemical architecture that, while advantageous for synthesis, presents specific challenges regarding its long-term stability and storage. The integrity of this compound is paramount, as the presence of degradants can have profound implications on reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, scientifically-grounded framework for understanding and managing the stability of N-(4-pyridyl)isonipecotic acid. We will delve into its intrinsic chemical liabilities, outline potential degradation pathways, and establish field-proven protocols for its optimal storage and handling. Furthermore, a detailed methodology for conducting an accelerated stability study is presented, empowering researchers to validate the integrity of their own material.

Introduction: The Chemical and Pharmaceutical Significance of N-(4-pyridyl)isonipecotic Acid

N-(4-pyridyl)isonipecotic acid, systematically named 1-(pyridin-4-yl)piperidine-4-carboxylic acid, is a bifunctional organic molecule featuring a piperidine core.[1][2] Its structure is characterized by a basic pyridine ring attached to the piperidine nitrogen and an acidic carboxylic acid group at the 4-position of the piperidine ring.

Chemical Structure of N-(4-pyridyl)isonipecotic acid: (CAS No: 93913-86-1)[1]

Caption: Molecular structure of N-(4-pyridyl)isonipecotic acid.

This unique combination of functional groups makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. However, the tertiary amine, the electron-rich pyridine ring, and the carboxylic acid group are all potential sites for chemical degradation. Understanding these liabilities is the first step toward ensuring the compound's long-term viability in a research or manufacturing setting.

Intrinsic Chemical Stability and Potential Degradation Pathways

While specific degradation kinetics for N-(4-pyridyl)isonipecotic acid are not extensively published, a mechanistic analysis of its structure allows us to predict the most probable degradation pathways. The product is generally considered chemically stable under standard ambient conditions.[3] However, exposure to aggressive environmental factors can initiate degradation.

Key Structural Liabilities:

  • Tertiary Amine (Piperidine Nitrogen): Susceptible to oxidation, which can lead to the formation of N-oxides. This is a common degradation pathway for amine-containing compounds.

  • Pyridine Ring: While aromatic, the nitrogen atom makes the ring susceptible to oxidation. It can also participate in photodegradation reactions.

  • Carboxylic Acid: Prone to decarboxylation under thermal stress, although this typically requires elevated temperatures. It can also react with incompatible materials.

The following diagram illustrates the logical relationship between environmental stressors and the potential degradation products.

DegradationPathways cluster_stress Environmental Stressors cluster_products Potential Degradation Products Heat Thermal Stress (Heat) Core N-(4-pyridyl)isonipecotic acid Heat->Core Decarboxylation Light Photolytic Stress (UV/Vis Light) Light->Core Photodegradation Oxygen Oxidative Stress (Atmospheric O₂, Peroxides) Oxygen->Core Oxidation Incompatibles Chemical Incompatibility (e.g., Strong Oxidizers) Incompatibles->Core Oxidation N_Oxide N-Oxide Derivatives Core->N_Oxide Decarboxylated Decarboxylated Impurity Core->Decarboxylated Photoproducts Complex Photodegradants Core->Photoproducts

Caption: Predicted degradation pathways for N-(4-pyridyl)isonipecotic acid.

Recommended Storage and Handling Protocols

The primary goal of a storage protocol is to mitigate the environmental factors that initiate degradation. The following recommendations are synthesized from safety data sheets of structurally related compounds and best laboratory practices.[4][5]

Standard Storage Conditions

For routine use and storage, a multi-layered approach to protection is recommended.

ParameterRecommendationRationale
Temperature Store in a cool environment. [6]Reduces the rate of all chemical reactions, including oxidation and potential decarboxylation.
Atmosphere Keep container tightly closed. [5][7] For long-term storage, consider flushing with an inert gas (Nitrogen/Argon).Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.[8]
Light Store in a dark place. [9] Use amber glass vials or opaque containers.Protects the pyridine ring and other chromophores from photolytic degradation.
Location Store in a dry, well-ventilated area. [7][8]Prevents moisture ingress and ensures any potential off-gassing is safely managed.
Compatibility Avoid strong oxidizing agents. [5]Prevents rapid, potentially hazardous oxidative degradation.
Handling and Personal Protective Equipment (PPE)

Given that N-(4-pyridyl)isonipecotic acid is classified as an irritant, appropriate handling procedures are essential to ensure operator safety.[1]

  • Engineering Controls: Handle in a well-ventilated area. For weighing or transfers that may generate dust, a chemical fume hood is recommended.[8]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or glasses.[4][8]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile).[8]

    • Body Protection: A standard lab coat is required.[8]

  • Hygiene: Wash hands thoroughly after handling the material.[7][8]

Protocol: Forced Degradation Study for Stability Verification

To move from predicted stability to empirical data, a forced degradation (or stress testing) study is indispensable. This protocol provides a framework for evaluating the stability of a specific batch of material under accelerated conditions.

Objective: To identify the degradation profile of N-(4-pyridyl)isonipecotic acid and determine its primary stability liabilities.

Experimental Workflow

The study involves exposing the compound to five key stress conditions and analyzing the outcomes over time.

Forced_Degradation_Workflow cluster_setup 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Conclusion A Prepare Stock Solution of N-(4-pyridyl)isonipecotic acid B Perform Initial Analysis (t=0) (HPLC Purity, Appearance) A->B C Acid Hydrolysis (0.1M HCl, 60°C) D Base Hydrolysis (0.1M NaOH, 60°C) E Oxidative (3% H₂O₂, RT) F Thermal (Solid) (80°C, Dry) G Photolytic (Solid) (ICH Q1B Light Exposure) H Sample at Time Points (e.g., 1, 3, 7, 14 days) C->H D->H E->H F->H G->H I Analyze via Stability-Indicating HPLC H->I J Quantify Purity Loss & Identify Major Degradants (LC-MS) I->J K Establish Degradation Profile & Confirm Storage Conditions J->K

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation and t=0 Analysis: a. Prepare an accurately weighed stock solution of N-(4-pyridyl)isonipecotic acid in a suitable solvent (e.g., 50:50 acetonitrile:water). b. Immediately analyze this solution using a validated, stability-indicating HPLC method to establish the initial purity and retention time. This is the critical t=0 baseline.

  • Application of Stress Conditions: a. Acidic: Dilute the stock solution with 0.1M HCl. Incubate at 60°C. b. Basic: Dilute the stock solution with 0.1M NaOH. Incubate at 60°C. c. Oxidative: Dilute the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light. d. Thermal: Place the solid compound in a vial in a calibrated oven at 80°C. e. Photolytic: Expose the solid compound to a light source according to ICH Q1B guidelines (a specified overall illumination and UV exposure).

  • Time-Point Sampling and Analysis: a. At specified intervals (e.g., 24h, 72h, 1 week), take an aliquot from each stress condition. b. For the thermal stress condition, dissolve an accurately weighed portion of the solid for analysis. c. Neutralize the acidic and basic samples before injection. d. Analyze all samples by HPLC.

  • Data Interpretation: a. Calculate the percentage of remaining parent compound and the area percentage of any new peaks (degradants). b. A significant loss of the parent peak or the appearance of new peaks indicates instability under that condition. c. Use a mass spectrometer (LC-MS) to obtain mass data on the new peaks to help elucidate their structures.

Conclusion

The chemical integrity of N-(4-pyridyl)isonipecotic acid is best maintained through a proactive and informed approach to its storage and handling. By understanding its inherent chemical liabilities—namely its susceptibility to oxidation—researchers can implement effective mitigation strategies. The core principles are to store the compound in a cool, dark, dry, and inert environment . For any long-term research or development program, it is strongly advised to perform a forced degradation study, as outlined in this guide, to generate empirical data that validates these storage conditions and ensures the continued quality and reliability of this important synthetic intermediate.

References

  • PubChem. Compound Summary for CID 59335, Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester. [Link]

  • Acros Organics. Isonipecotic acid, 99% MSDS. [Link]

  • PubChem. Compound Summary for CID 1268289, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. [Link]

  • Wikipedia. Isonipecotic acid. [Link]

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  • Wikipedia. Isonicotinic acid. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic Acid from 4-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 1-Pyridine-4-yl-piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine and ethyl isonipecotate, followed by the saponification of the resulting ester to yield the final carboxylic acid. This guide is designed to offer a robust and reproducible methodology, grounded in established chemical principles. Beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the procedural choices, discusses potential alternative strategies, and provides comprehensive safety and characterization data.

Introduction

The synthesis of heteroaromatic compounds is a cornerstone of modern pharmaceutical research. Among these, pyridine-containing molecules are of particular interest due to their prevalence in a wide array of biologically active compounds. 1-Pyridine-4-yl-piperidine-4-carboxylic acid serves as a key intermediate in the synthesis of various therapeutic agents, leveraging its bifunctional nature to enable further chemical modifications. This document outlines a reliable and scalable laboratory procedure for its synthesis from readily available starting materials.

Reaction Overview & Mechanistic Insights

The overall synthetic transformation is a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): The initial step involves the formation of the C-N bond between the piperidine nitrogen of ethyl isonipecotate and the C4 position of the pyridine ring. 4-Chloropyridine is susceptible to nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2] The attack at the 4-position is sterically less hindered and leads to the desired product.

  • Saponification: The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, a process known as saponification. The reaction is effectively irreversible as the final deprotonation of the carboxylic acid by the base drives the equilibrium towards the product.[3]

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Saponification 4-Chloropyridine 4-Chloropyridine Intermediate_Ester Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate 4-Chloropyridine->Intermediate_Ester + Ethyl Isonipecotate (S N Ar) Ethyl_Isonipecotate Ethyl Isonipecotate Ethyl_Isonipecotate->Intermediate_Ester Final_Product 1-Pyridine-4-yl-piperidine-4-carboxylic acid Intermediate_Ester_ref->Final_Product 1. NaOH, H2O 2. H+ workup

Figure 1: Overall two-step synthesis of the target compound.

Detailed Experimental Protocols

PART 1: Synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

This procedure is adapted from established literature methods.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Chloropyridine Hydrochloride150.01[5]9.55 g0.06371.0
Ethyl Isonipecotate157.21[6]10.00 g0.06361.0
Triethylamine101.1926.0 mL0.1872.94
Ethanol46.0710 mL--
Water18.0230 mL--

Equipment:

  • Heavy-walled pressure tube with a screw cap and PTFE liner

  • Heating mantle with a magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a heavy-walled pressure tube, add 4-chloropyridine hydrochloride (9.55 g, 0.0637 mol), ethyl isonipecotate (10.00 g, 0.0636 mol), ethanol (10 mL), and water (30 mL).

  • With stirring, add triethylamine (26.0 mL, 0.187 mol). The triethylamine is added to neutralize the hydrochloride salt of the starting material and the HCl formed during the reaction.

  • Securely seal the pressure tube and place it in a heating mantle.

  • Heat the reaction mixture to 150°C with vigorous stirring for 96 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add ethanol to the cooled reaction mixture and filter to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. This crude product can be used directly in the next step or purified further by column chromatography if a higher purity intermediate is desired.

PART 2: Synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid (Saponification)

This protocol is a generalized procedure for ester saponification, adapted for this specific substrate.[3][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Crude Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate234.29Assumed from Part 1~0.06361.0
Sodium Hydroxide40.005.09 g0.1272.0
Water18.0250 mL--
Methanol32.0450 mL--
Concentrated Hydrochloric Acid36.46As needed--

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Transfer the crude ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate from Part 1 to a round-bottom flask.

  • Add a solution of sodium hydroxide (5.09 g, 0.127 mol) dissolved in water (50 mL) and methanol (50 mL). The use of a co-solvent system of water and methanol ensures the solubility of both the ester and the hydroxide salt.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7. The product is zwitterionic and will precipitate at its isoelectric point.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a mixture of water and N,N-dimethylformamide.[4]

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction1 Step 1: S N Ar Reaction cluster_reaction2 Step 2: Saponification cluster_purification Purification and Analysis Reagents_P1 Combine 4-Chloropyridine HCl, Ethyl Isonipecotate, EtOH, H2O, and Et3N in a pressure tube Heat_P1 Heat at 150°C for 96 hours Reagents_P1->Heat_P1 Workup_P1 Cool, filter, and concentrate the filtrate Heat_P1->Workup_P1 Hydrolysis Add NaOH solution and reflux for 4-6 hours Workup_P1->Hydrolysis Workup_P2 Cool, remove MeOH, and acidify with HCl to precipitate the product Hydrolysis->Workup_P2 Purification Collect by vacuum filtration and recrystallize from H2O/DMF Workup_P2->Purification Analysis Characterize the final product (NMR, MS, etc.) Purification->Analysis

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • 4-Chloropyridine Hydrochloride: Harmful if swallowed and causes serious eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Ethyl Isonipecotate: Causes skin, eye, and respiratory irritation.[9][10] Use with adequate ventilation and wear appropriate PPE.

  • Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.[11][12] Handle with extreme care, wearing chemical-resistant gloves and safety goggles. When preparing solutions, always add sodium hydroxide to water slowly; never the other way around to avoid splattering.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood.

  • Pressure Reaction: The first step of the synthesis is performed at high temperature and pressure. Use a pressure tube that is in good condition and designed for the intended temperature and pressure. Always use a blast shield.

Characterization of the Final Product

The final product, 1-Pyridine-4-yl-piperidine-4-carboxylic acid, should be a white to off-white solid.

  • Molecular Formula: C₁₁H₁₄N₂O₂[9]

  • Molecular Weight: 206.24 g/mol [9]

  • Expected Analytical Data:

    • ¹H NMR: The spectrum should show characteristic peaks for the pyridine and piperidine protons.

    • ¹³C NMR: The spectrum will show the corresponding carbon signals.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (e.g., [M+H]⁺ at m/z 207).[4]

Discussion and Alternative Approaches

The presented nucleophilic aromatic substitution is a classical and effective method for the synthesis of 4-arylpiperidines. However, for substrates that are less activated or for more sensitive functional groups, this method may require harsh conditions (high temperature and long reaction times).

An alternative and often milder approach for C-N bond formation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance. While typically more expensive due to the use of a palladium catalyst and specialized phosphine ligands, it can be a valuable alternative for challenging substrates or for library synthesis where milder conditions are preferred.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid. By offering detailed protocols, mechanistic insights, safety information, and a discussion of alternative methods, this document aims to empower researchers in the efficient and safe production of this important chemical intermediate.

References

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-pyridin-4-yl-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers.
  • Reddit. (2022). Any tips for purification of two zwitterionic compounds?. r/Chempros. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Saponification. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2025). Saponification Reaction of Esters. The Organic Chemistry Tutor. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Saponification. Retrieved from [Link]

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Application Note: A Practical Guide to the N-Arylation of Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance in Medicinal Chemistry

N-aryl piperidine scaffolds are cornerstone structural motifs in modern drug discovery. The ability to couple an aryl or heteroaryl group to the nitrogen atom of piperidine-4-carboxylic acid and its derivatives is a critical transformation for accessing a vast chemical space of potential therapeutic agents. These structures are prevalent in compounds targeting a wide range of diseases, from central nervous system disorders to oncology.

However, the N-arylation of piperidine-4-carboxylic acid is not without its challenges. The presence of both a secondary amine and a carboxylic acid functional group necessitates a carefully designed synthetic strategy to achieve chemoselectivity and high yields. This guide provides an in-depth analysis of the premier method for this transformation—the Buchwald-Hartwig amination—offering field-proven insights, a detailed experimental protocol, and a robust troubleshooting framework.

Strategic Approach: The Buchwald-Hartwig Amination

While other methods like the Ullmann condensation exist, the palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for C-N bond formation due to its superior functional group tolerance, milder reaction conditions, and broad substrate scope.[1] The reaction facilitates the coupling of an amine with an aryl halide (or pseudohalide) and has undergone extensive development, leading to highly reliable and versatile catalyst systems.[1][2]

The key to a successful Buchwald-Hartwig reaction lies in the precise combination of a palladium source, a phosphine ligand, a suitable base, and an appropriate solvent. For a substrate like piperidine-4-carboxylic acid, the carboxylic acid moiety can complicate the reaction by reacting with the base. Therefore, it is often advantageous to use the corresponding ester (e.g., methyl or ethyl ester) as the starting material, followed by saponification post-coupling. This guide will focus on the N-arylation of a piperidine-4-carboxylate ester.

Mechanism Spotlight: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is paramount to rational troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][3][4]

  • Oxidative Addition: An active Pd(0) species, generated in situ, undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[5][6] This step is often the rate-determining step, especially for less reactive aryl chlorides.[6][7]

  • Amine Coordination & Deprotonation: The piperidine nitrogen coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination: This final step forms the desired C-N bond, yielding the N-aryl piperidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (+ Base, - HB⁺X⁻) Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Catalyst_Regen Pd(0) Regenerated

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Parameters & Optimization

The success of the N-arylation of piperidine-4-carboxylate hinges on the judicious selection of four key components. The causality behind these choices is critical for adapting the protocol to different substrates.

ComponentKey Choices & Rationale
Palladium Precatalyst Rationale: Modern palladium precatalysts are air- and moisture-stable, simplifying reaction setup.[2][8] They readily form the active Pd(0) species under basic conditions.[2] Generations 3 (G3) and 4 (G4) precatalysts are highly active and widely used.[9]
Examples: t-BuBrettPhos Pd G3, DavePhos Pd G4, XPhos Pd G3.[4][10]
Ligand Rationale: The ligand is arguably the most critical component. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1][2] The bulkiness promotes the reductive elimination step, while the electron-donating nature facilitates the initial oxidative addition.[9][11] For secondary cyclic amines like piperidine, ligands such as RuPhos or BrettPhos are often superior.[3][12]
Examples: RuPhos, BrettPhos, XPhos, DavePhos.[12][13]
Base Rationale: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[14] However, for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures.[14][15] The poor solubility of some inorganic bases can be an issue, so vigorous stirring is essential.[15]
Examples: NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS.[14]
Solvent Rationale: Anhydrous, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are the most common choices.[14][16] They effectively solubilize the reactants without interfering with the catalyst. It is crucial to avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit palladium catalysts.[14][15] Solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligand.
Examples: Toluene, 1,4-Dioxane, THF, t-BuOH.[4][15]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of ethyl piperidine-4-carboxylate with an aryl bromide on a 1.0 mmol scale.

Materials and Reagents:

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • Ethyl piperidine-4-carboxylate (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%, 0.02 mmol)

  • RuPhos (0.02 equiv, 2 mol%, 0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

  • Anhydrous, degassed toluene (0.1 M concentration, ~10 mL)

  • Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous Na₂SO₄, silica gel)

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and chromatography

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge vial with solids (ArBr, Catalyst, Ligand, Base) B Seal, evacuate, and backfill with Inert Gas (3x) A->B C Add degassed solvent and amine via syringe B->C D Heat to 100 °C with vigorous stirring C->D E Monitor by TLC/LC-MS (2-24 h) D->E F Cool to RT, dilute with EtOAc, filter through Celite E->F G Wash with H₂O and Brine F->G H Dry (Na₂SO₄), filter, concentrate G->H I Purify via Flash Chromatography H->I

Caption: Standard experimental workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Procedure:

  • Reaction Setup (Under Inert Atmosphere): To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), RuPhos Pd G3 precatalyst (0.02 mmol), additional RuPhos ligand (0.02 mmol), and sodium tert-butoxide (1.4 mmol).[14]

    • Scientist's Note: The use of a glovebox is ideal. If not available, quickly weigh and add the solids into the vial under a positive flow of inert gas. The precatalyst is air-stable, but the base is hygroscopic.

  • Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene (~10 mL) via syringe. Follow with the addition of ethyl piperidine-4-carboxylate (1.2 mmol).

    • Scientist's Note: Ensure the solvent has been properly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to prevent catalyst degradation.

  • Heating and Monitoring: Place the sealed vial in a pre-heated oil bath or heating block set to 100 °C. Stir the mixture vigorously.[10] Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and filter through a short plug of Celite to remove palladium residues and inorganic salts.[10]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-aryl piperidine-4-carboxylate product.[14]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical, mechanism-based approach to troubleshooting is essential.[7][13]

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Oxygen contamination or impure reagents deactivated the catalyst. 2. Poor Base Solubility: The base is not sufficiently active in the solvent.[14] 3. Unreactive Aryl Halide: Aryl chlorides are significantly less reactive than bromides.[7]1. Ensure all reagents are pure and solvents are rigorously degassed and anhydrous. Use a fresh bottle of catalyst. 2. Increase stirring speed. Consider switching to a more soluble base (e.g., LHMDS) or a different solvent system. 3. Switch to a more electron-rich, bulky ligand (e.g., t-BuBrettPhos). Increase reaction temperature and/or catalyst loading (up to 5 mol%). If possible, use the corresponding aryl bromide or iodide.
Side Product Formation 1. Hydrodehalogenation: The aryl halide is reduced to an arene. 2. Biaryl Formation: Homocoupling of the aryl halide.[13]1. This can be caused by trace water. Ensure strictly anhydrous conditions. 2. This suggests the oxidative addition is faster than subsequent steps. Try a slightly lower temperature or a different ligand that favors the productive pathway.
Decomposition of Starting Material 1. Base Sensitivity: The ester or other functional groups on the aryl halide are not stable to the strong base (NaOtBu).[14][15]1. Switch to a milder base like K₃PO₄ or Cs₂CO₃. This will likely require a higher reaction temperature (e.g., 110-120 °C) to achieve a reasonable reaction rate.

Safety Considerations

  • Palladium Catalysts & Ligands: Phosphine ligands can be air-sensitive and toxic. Handle them in a well-ventilated fume hood or glovebox.

  • Bases: Sodium tert-butoxide is corrosive and highly hygroscopic. Avoid contact with skin and moisture.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Pressure: Heating a sealed reaction vessel can build pressure. Use appropriate glassware (e.g., Schlenk tube or pressure-rated vial) and do not exceed the recommended temperature.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Black, A. O., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Black, A. O., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. Retrieved from [Link]

  • Bruneau, A., et al. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. Retrieved from [Link]

  • Nielsen, D. K., et al. (2011). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. Retrieved from [Link]

  • Harmata, M., et al. (2011). Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides. Chemical Communications. Retrieved from [Link]

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Application Note: 1H and 13C NMR Characterization of 1-Pyridine-4-yl-piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural characterization of 1-Pyridine-4-yl-piperidine-4-carboxylic acid using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of interest in medicinal chemistry and drug development, possessing a substituted piperidine ring linked to a pyridine moiety, unambiguous structural verification is paramount. This document outlines the experimental protocol for acquiring high-quality NMR data and offers an in-depth analysis of the expected 1H and 13C NMR spectra. The interpretation and assignment of spectral features are rationalized based on fundamental NMR principles and comparative analysis with structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the characterization of complex heterocyclic compounds.

Introduction

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with a pyridin-4-yl group and at the 4-position with a carboxylic acid. This structural motif is of significant interest in the development of novel therapeutic agents due to the prevalence of piperidine and pyridine scaffolds in a wide range of biologically active molecules. Accurate and comprehensive characterization of such molecules is a critical step in the drug discovery and development pipeline, ensuring chemical identity, purity, and conformational integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution.[1][2] 1H NMR provides information on the proton environment and connectivity through spin-spin coupling, while 13C NMR offers insights into the carbon framework of the molecule. This application note serves as a practical guide to the complete NMR characterization of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Predicted NMR Spectral Data

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2', H-6'8.15 - 8.25d6.0 - 7.0
H-3', H-5'6.80 - 6.90d6.0 - 7.0
H-2, H-6 (axial)2.80 - 2.95t11.0 - 13.0
H-2, H-6 (equatorial)3.90 - 4.05d12.0 - 14.0
H-3, H-5 (axial)1.60 - 1.75qd12.0 - 14.0, 3.0 - 4.0
H-3, H-5 (equatorial)1.95 - 2.10d12.0 - 14.0
H-42.45 - 2.60tt11.0 - 12.0, 3.5 - 4.5
-COOH12.0 - 12.5br s-

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C-4'155.0 - 156.0
C-2', C-6'149.5 - 150.5
C-3', C-5'107.0 - 108.0
C-2, C-647.0 - 48.0
C-440.0 - 41.0
C-3, C-528.0 - 29.0
-COOH175.0 - 176.0

Experimental Protocol

This section details the recommended procedure for acquiring high-quality 1H and 13C NMR spectra of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is recommended due to its ability to dissolve the polar carboxylic acid and minimize the exchange of the labile carboxyl proton.[4] Other polar solvents like methanol-d4 or D2O could be used, but will result in the exchange of the -COOH proton with deuterium, causing its signal to disappear.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d6.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

1H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (-2 to 14 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on concentration.

  • Temperature: 298 K.

13C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (-10 to 230 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Temperature: 298 K.

Spectral Analysis and Interpretation

A thorough analysis of the 1H and 13C NMR spectra is essential for the complete structural confirmation of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

1H NMR Spectrum Analysis

The proton spectrum can be divided into three main regions: the aromatic region (pyridine protons), the aliphatic region (piperidine protons), and the downfield region for the carboxylic acid proton.

  • Pyridine Ring Protons (H-2', H-6' and H-3', H-5'): The pyridine ring will exhibit a characteristic AA'XX' or a simple AX spin system, depending on the resolution. The protons ortho to the nitrogen (H-2', H-6') are expected to be the most downfield in the aromatic region due to the electron-withdrawing nature of the nitrogen atom. The protons meta to the nitrogen (H-3', H-5') will appear more upfield. Both sets of protons will appear as doublets.

  • Piperidine Ring Protons (H-2, H-6, H-3, H-5, H-4): The piperidine ring is expected to adopt a chair conformation. The protons at C-2 and C-6, being adjacent to the nitrogen atom of the pyridine ring, will be shifted downfield. Due to the chair conformation, axial and equatorial protons will have different chemical shifts and coupling constants. The equatorial protons at C-2 and C-6 are expected to be further downfield than their axial counterparts. The protons at C-3 and C-5 will appear as complex multiplets in the more upfield region of the aliphatic section. The proton at C-4, being adjacent to the carboxylic acid group, will also be shifted downfield relative to the C-3 and C-5 protons and will likely appear as a triplet of triplets.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm in DMSO-d6. Its broadness is due to hydrogen bonding and chemical exchange.

13C NMR Spectrum Analysis

The proton-decoupled 13C NMR spectrum will show distinct signals for each carbon atom in the molecule.

  • Carboxylic Carbonyl Carbon (-COOH): This carbon will be the most downfield signal in the spectrum, typically appearing around 175 ppm.

  • Pyridine Ring Carbons (C-2', C-6', C-3', C-5', C-4'): The carbon attached to the piperidine nitrogen (C-4') will be significantly downfield. The carbons adjacent to the pyridine nitrogen (C-2', C-6') will also be downfield, while the carbons at the 3' and 5' positions will be the most upfield of the aromatic carbons.

  • Piperidine Ring Carbons (C-2, C-6, C-3, C-5, C-4): The carbons adjacent to the nitrogen atom (C-2, C-6) will be the most downfield of the aliphatic carbons. The carbon bearing the carboxylic acid group (C-4) will also be deshielded. The carbons at positions 3 and 5 will be the most upfield signals in the spectrum.

Advanced NMR Techniques for Unambiguous Assignments

For a molecule of this complexity, 2D NMR experiments are invaluable for confirming the assignments made from 1D spectra.[5]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to confirm the connectivity within the piperidine ring (e.g., correlations between H-2/H-3, H-3/H-4, etc.) and within the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is essential for definitively assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the pyridine and piperidine rings (e.g., a correlation between H-2/H-6 of the piperidine ring and C-4' of the pyridine ring).

Caption: Strategy for using 2D NMR for structural elucidation.

Conclusion

This application note has detailed the expected 1H and 13C NMR characteristics of 1-Pyridine-4-yl-piperidine-4-carboxylic acid and provided a comprehensive protocol for its analysis. The combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation. The methodologies and interpretation strategies outlined herein are broadly applicable to the characterization of other complex heterocyclic molecules, making this a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(21), 3649-3695.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

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Quantitative Analysis of 1-Pyridine-4-yl-piperidine-4-carboxylic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the analysis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid, a key structural motif in modern drug discovery. The methodology leverages Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). We provide a comprehensive, step-by-step protocol covering sample preparation, optimized chromatographic conditions, and mass spectrometric parameters. Furthermore, we delve into the characteristic fragmentation patterns of the title compound, offering a mechanistic rationale for the selection of precursor and product ions for Multiple Reaction Monitoring (MRM), the gold standard for quantification.[1] This guide is designed to serve as a foundational protocol that can be adapted for high-throughput screening, pharmacokinetic studies, and quality control applications.

Introduction: The Analytical Imperative

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a heterocyclic compound incorporating both a pyridine and a piperidine ring system.[2][3] These scaffolds are prevalent in medicinal chemistry due to their favorable physicochemical properties and ability to form key interactions with biological targets.[4] The accurate and precise quantification of such molecules is paramount throughout the drug development lifecycle—from discovery and preclinical pharmacokinetic profiling to final product quality control.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this task, offering unparalleled sensitivity, selectivity, and speed.[1][5] The objective of this document is to provide a detailed and scientifically grounded protocol for the analysis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid, explaining the causality behind each experimental choice to ensure methodological robustness and reproducibility.

Analyte Characteristics & Ionization Strategy

Understanding the physicochemical properties of the analyte is the cornerstone of rational method development.[6]

  • Molecular Formula: C₁₁H₁₄N₂O₂[2][3]

  • Molecular Weight: 206.24 g/mol [2][3]

  • Structure: The molecule contains two basic nitrogen atoms (one in the pyridine ring and one in the piperidine ring) and a carboxylic acid group.

Ionization Rationale: The presence of two readily protonated nitrogen atoms makes the molecule ideally suited for Electrospray Ionization (ESI) in the positive ion mode.[4][7] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the generation of an abundant protonated molecular ion, [M+H]⁺, which is essential for selective quantification.[8] The expected precursor ion will have a mass-to-charge ratio (m/z) of approximately 207.11, corresponding to the exact mass of the protonated molecule.[3]

Comprehensive Analytical Protocol

This protocol is designed as a self-validating system, where the logic of each step contributes to the overall reliability of the final data. For deployment in a regulated environment, this method must undergo full validation according to FDA or ICH guidelines.[9][10][11][12]

Materials and Reagents
  • Analyte: 1-Pyridine-4-yl-piperidine-4-carboxylic acid reference standard (>98% purity).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Mobile Phase Additive: Optima™ LC/MS grade Formic Acid.

  • Biological Matrix (for bioanalysis): Blank human plasma.

  • Internal Standard (IS): A structurally similar compound not present in the matrix, or a stable isotope-labeled version of the analyte (recommended for highest accuracy). For this protocol, a suitable non-isotopic IS should be selected and validated.[13]

Sample Preparation: Protein Precipitation

For bioanalytical applications, efficient removal of matrix components like proteins is critical. Protein precipitation is a rapid and effective method for sample clean-up.[13]

  • Spike: Aliquot 50 µL of blank plasma into a 1.5 mL microcentrifuge tube. Spike with the analyte and Internal Standard working solutions.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing the IS. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and analyte extraction into the supernatant.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The goal of the LC method is to achieve reproducible retention of the analyte, separate it from potential matrix interferences, and deliver it efficiently to the MS source. A reversed-phase C18 column is a robust starting point for this polar molecule.[6]

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) systemProvides the necessary pressure and flow precision for reproducible chromatography.
Column Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalentA standard reversed-phase column offering good retention and peak shape for small molecules.[13]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, enhancing ionization efficiency in positive ESI mode and improving peak shape.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good elution strength.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects and peak distortion.[14]
Gradient 5% B to 95% B over 5.0 min, hold for 1 min, then re-equilibrateA gradient is essential for eluting the analyte with a good peak shape and cleaning the column of late-eluting matrix components.[6]
Mass Spectrometry (MS) Conditions

A tandem mass spectrometer (e.g., a triple quadrupole) is used to provide the selectivity and sensitivity required for quantification via MRM.

ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole or Q-TOF Mass SpectrometerEssential for MS/MS experiments and highly selective MRM quantification.[4]
Ionization Mode Electrospray Ionization (ESI), PositiveThe molecule's basic nitrogens are readily protonated, yielding a strong [M+H]⁺ signal.[4][7]
Capillary Voltage 3.5 kVOptimized to ensure efficient spray formation and ion generation.
Source Temp. 150 °CHelps in the desolvation process without causing thermal degradation of the analyte.
Desolvation Temp. 400 °CCritical for evaporating the solvent from droplets to form gas-phase ions.[8]
Gas Flows Instrument-specific; optimize for best signalCone and desolvation gas flows must be optimized to maximize sensitivity.
Scan Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring a specific precursor → product ion transition.
Analytical Workflow Visualization

The overall experimental process from sample receipt to data analysis is outlined below.

G Figure 1: LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Plasma Sample Aliquot B 2. Spike Analyte & IS A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Centrifugation C->D E 5. Collect Supernatant D->E F 6. LC Separation (Reversed-Phase C18) E->F G 7. MS Detection (ESI+, MRM Mode) F->G H 8. Data Acquisition & Integration G->H I 9. Quantification & Reporting H->I

Caption: A schematic of the end-to-end analytical process.

Results: Fragmentation Analysis and MRM Selection

To develop a selective MRM method, the fragmentation of the precursor ion ([M+H]⁺ at m/z 207.1) was investigated using a product ion scan. In Collision-Induced Dissociation (CID), the precursor ion is accelerated and collided with an inert gas (e.g., argon), causing it to break apart into characteristic product ions.[15][16]

The structure of 1-Pyridine-4-yl-piperidine-4-carboxylic acid suggests several likely fragmentation pathways:

  • Loss of Formic Acid: A common loss from protonated carboxylic acids, involving the elimination of HCOOH (46.02 Da). This is often a stable and abundant fragment.[17]

  • Ring Cleavage: Fragmentation of the piperidine ring system is a characteristic pathway for such derivatives.[4][15]

  • Decarboxylation: Loss of CO₂ (44.01 Da) from the carboxylic acid moiety.

Based on these principles, the most intense and stable product ions are selected for the MRM transitions to ensure the highest sensitivity and reproducibility.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule is visualized below. The most reliable fragmentations involve the loss of small, neutral molecules.

G Figure 2: Proposed MS/MS Fragmentation Pathway parent Precursor Ion [M+H]⁺ m/z 207.1 frag1 Product Ion m/z 161.1 parent->frag1 - HCOOH (46 Da) Loss of Formic Acid frag2 Product Ion m/z 121.1 parent->frag2 - C₅H₈O₂ (100 Da) Piperidine Ring Cleavage frag3 Product Ion m/z 78.0 frag2->frag3 - C₂H₅N (43 Da) Further Fragmentation

Caption: Key fragmentation routes for the protonated analyte.

Summary of Mass Spectrometric Data

The table below summarizes the key ions for building a robust MRM method. The transition 207.1 → 161.1 is recommended for quantification due to its high specificity and intensity, while a secondary transition can be used for confirmation.

ParameterValue
Analyte 1-Pyridine-4-yl-piperidine-4-carboxylic acid
Formula C₁₁H₁₄N₂O₂
Exact Mass 206.1055 Da[3]
Precursor Ion [M+H]⁺ (Q1) m/z 207.1
Product Ion 1 (Q3 - Quantifier) m/z 161.1 (Neutral Loss: HCOOH)
Product Ion 2 (Q3 - Qualifier) m/z 121.1 (Neutral Loss: C₅H₈O₂)
Collision Energy (CE) Optimize empirically (typically 15-30 eV)

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the analysis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid. By providing a step-by-step protocol and explaining the scientific rationale behind key decisions in sample preparation, chromatography, and mass spectrometry, we have established a robust foundation for quantitative analysis. The identified MRM transitions are specific and yield high-intensity signals, making this method suitable for demanding applications in pharmaceutical development, from early discovery to clinical studies.

References

  • Agostini, S., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry. [Link]

  • Goulart, M. O., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. [Link]

  • Compliance Insight. (2023). Analytical Method Validation: Mastering FDA Guidelines. [Link]

  • Hewlett, A., & Lepsy, C. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]

  • Altabrisa Group. (2024). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA Guidance. [Link]

  • RXinsider. (2020). Analytical Methods Validation for FDA Compliance. [Link]

  • March, R. E., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: An electrospray/tandem Mass Spectrometric Study Carried Out at High Mass Resolution. Rapid Communications in Mass Spectrometry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Goolsby, B., & Brodbelt, J. S. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of Mass Spectrometry. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Tecan Blog. [Link]

  • National Institutes of Health. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]

  • Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • ChemSynthesis. 1-pyridin-4-yl-piperidine-4-carboxylic acid. [Link]

  • Bitesize Bio. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem Compound Database. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

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Application Notes and Protocols for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mandate for Purity in Drug Development

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) and its final drug product is not merely a quality metric; it is a fundamental pillar of safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this critical task.[1] Its precision, sensitivity, and versatility make it indispensable for separating, identifying, and quantifying the API and any potential impurities, from residual starting materials to degradation products.[1][2]

This guide provides a detailed framework for developing, implementing, and validating a robust HPLC method for purity assessment. It is designed for researchers, analytical scientists, and quality control professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for generating reliable and defensible purity data.

Fundamental Principles of HPLC for Purity Analysis

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[2] For purity analysis of small molecules, Reversed-Phase HPLC (RP-HPLC) is the most widely used mode.[3][4]

The Mechanism of Reversed-Phase Separation:

  • Stationary Phase: The column is packed with silica particles that have been chemically modified with nonpolar hydrocarbon chains (e.g., C18 or C8). This creates a hydrophobic surface.[4][5]

  • Mobile Phase: A polar solvent mixture, typically consisting of water or an aqueous buffer and a miscible organic solvent like acetonitrile or methanol, is pumped through the column.[6][4]

  • Separation: When a sample is injected, its components travel through the column with the mobile phase. Hydrophobic (less polar) molecules have a stronger affinity for the nonpolar stationary phase and are retained longer. Hydrophilic (more polar) molecules interact more with the polar mobile phase and elute from the column faster.[4][7] By systematically changing the ratio of organic solvent to water (a technique called gradient elution), a complex mixture of compounds can be separated based on their relative hydrophobicity.[7][8]

The choice of column, mobile phase composition, and detector are critical parameters that are optimized during method development to achieve the required separation.[8][9]

Strategic HPLC Method Development

Developing a stability-indicating HPLC method—one that can resolve the main analyte from all potential impurities and degradation products—is a systematic process.[10] The goal is to create a method that is specific, sensitive, and robust.

Initial Parameter Selection

The first step involves making informed choices about the initial chromatographic conditions based on the physicochemical properties of the analyte.

ParameterKey Considerations & Starting PointRationale
Column Chemistry C18 (ODS): The workhorse of RP-HPLC. A good first choice for a wide range of small molecules.[5]Provides strong hydrophobic retention suitable for many pharmaceutical compounds. Over 600 C18 column variants exist, offering subtle selectivity differences.[11]
Column Dimensions 4.6 mm I.D. x 150 mm length, 3.5 or 5 µm particles: A standard analytical column.Offers a good balance between resolution, analysis time, and backpressure.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water: For acidic or neutral compounds. Ammonium Formate or Acetate Buffer (pH ~3-6): For basic compounds.[3]Controls the ionization state of analytes. For ionizable compounds, operating at a pH at least 2 units away from the pKa ensures a single, un-ionized form, leading to sharper peaks and reproducible retention.[11]
Mobile Phase B Acetonitrile (ACN): Preferred choice. Methanol (MeOH): Alternative with different selectivity.ACN typically provides better peak shapes, lower viscosity (lower backpressure), and better UV transparency at low wavelengths.[12] Methanol can offer alternative selectivity for difficult-to-separate peaks.
Detector Photodiode Array (PDA) or UV-Vis Detector: Set to the λmax (wavelength of maximum absorbance) of the analyte.[9]PDA detectors are powerful tools that not only quantify peaks but also assess peak purity by comparing UV spectra across a single peak.[10][13][14]
Flow Rate 1.0 mL/min: For a standard 4.6 mm I.D. column.[15]Provides a good starting point for efficient separation without generating excessive backpressure.
Column Temperature 30-40 °C: Operating above ambient temperature.Improves peak shape, reduces mobile phase viscosity (lowering pressure), and enhances reproducibility by mitigating effects of fluctuating lab temperatures.[11][16]
The Method Development Workflow

The process of optimizing these initial conditions into a final, robust method follows a logical progression.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Finalization & Validation A Analyte Characterization (pKa, logP, Solubility) B Select Initial Conditions (Column, Mobile Phase, Detector) A->B C Perform Initial Gradient Run (e.g., 5-95% B in 20 min) B->C D Evaluate Initial Chromatogram (Peak Shape, Resolution) C->D E Optimize Gradient Slope & Time D->E F Adjust Mobile Phase pH & Buffer Strength E->F If poor peak shape or co-elution G Screen Alternative Column Chemistries (C8, Phenyl) F->G If resolution is still insufficient H Finalize Method Parameters G->H I Perform Method Validation (ICH Q2(R1) Guidelines) H->I J Document Method & SOP I->J

Caption: A systematic workflow for HPLC method development.

Core Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol provides a robust starting point. It must be adapted and optimized for the specific analyte of interest.

Materials and Equipment
  • HPLC System with Gradient Pump, Autosampler, Column Oven, and PDA/UV-Vis Detector

  • Chromatography Data System (CDS) software

  • Analytical Balance

  • Volumetric flasks and pipettes

  • HPLC-grade water, acetonitrile, and methanol[15][17]

  • High-purity buffer salts/acids (e.g., ammonium formate, formic acid)

  • Syringe filters (0.2 or 0.45 µm)[15]

  • Reference standards for the main compound and known impurities (if available)

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Accurately weigh and dissolve the buffer salt/acid in HPLC-grade water to the desired concentration (e.g., 20 mM ammonium formate). Adjust pH if necessary.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

    • Filter all mobile phases through a 0.22 or 0.45 µm membrane to remove particulates.[17]

    • Degas the mobile phases using an online degasser, sonication, or helium sparging to prevent air bubbles in the system.[16][17]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of the primary reference standard and dissolve it in a suitable solvent to create a stock solution. The solvent should be compatible with the mobile phase.[9] A common practice is to dissolve in a small amount of organic solvent and then dilute with the initial mobile phase composition.

    • Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution. Ensure the sample is fully dissolved.

    • Filter all standard and sample solutions through a 0.2 or 0.45 µm syringe filter before placing them in autosampler vials to prevent column clogging.[15]

  • Chromatographic System Setup:

    • Install the selected analytical column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Set the column oven temperature (e.g., 35 °C).

    • Purge the pump lines with fresh mobile phase to remove any air bubbles and old solvent.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at the set flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 10-20 column volumes.[16]

  • Sequence Setup and Execution:

    • Set up a sequence in the CDS software. Include blank injections (mobile phase or solvent) to ensure the system is clean, followed by standard and sample injections.

    • Example Gradient Program:

      • 0-20 min: 5% B to 95% B (linear gradient)

      • 20-25 min: Hold at 95% B (column wash)

      • 25-25.1 min: 95% B to 5% B (return to initial)

      • 25.1-30 min: Hold at 5% B (re-equilibration)

    • Set the detector to collect data at the analyte's λmax and enable PDA data collection across a relevant range (e.g., 200-400 nm).

    • Set the injection volume (e.g., 10 µL).

    • Run the sequence.

Data Analysis and Interpretation

Peak Integration and Purity Calculation

The most common method for calculating purity is Area Normalization or the Area Percent method .[14][18][19] This method calculates the percentage of each peak's area relative to the total area of all integrated peaks in the chromatogram.[14][19]

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100[14]

Causality and Limitations: This calculation operates on the critical assumption that the API and all impurities have the same detector response (e.g., the same UV absorptivity at the chosen wavelength).[20] This is often not the case, especially for impurities with different structures. For more accurate quantification, especially in later stages of drug development, a Relative Response Factor (RRF) must be determined for each impurity against the main API.

Peak Purity Assessment with PDA

A PDA detector provides a three-dimensional data set (absorbance vs. time vs. wavelength). This allows for the assessment of spectral homogeneity across a single chromatographic peak.[13] If a peak is pure, the UV spectrum should be identical at the upslope, apex, and downslope of the peak.[14] Most CDS software automates this by calculating a "Purity Angle" and "Purity Threshold." A Purity Angle below the Threshold suggests the peak is spectrally pure and not co-eluting with an impurity.[13]

Method Validation: Ensuring a Trustworthy and Self-Validating System

Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[21][22] The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[21][23][24][25]

ValidationParameters center Validated HPLC Purity Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Range Range center->Range Robustness Robustness center->Robustness

Caption: Core parameters for HPLC method validation per ICH Q2(R1).

Key Validation Parameters for a Purity Method
ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[25][26]Analyze stressed samples (acid, base, peroxide, heat, light), placebo, and samples spiked with known impurities. Assess peak purity of the main peak.The main peak should be free from co-elution from any other components. Resolution between the main peak and the closest eluting impurity should be >1.5.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[25]Prepare at least five standard solutions of different concentrations (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy To demonstrate the closeness of the test results to the true value.Analyze a sample (e.g., drug product matrix) spiked with known amounts of API at different levels (e.g., 80%, 100%, 120%).Percent recovery should be within 98.0% to 102.0%.
Precision To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[25][26]Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25]Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.RSD ≤ 10% at the LOQ concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[26]Systematically vary parameters like mobile phase pH (±0.2), organic content (±2%), column temperature (±5°C), and flow rate (±10%).The results should remain within the defined acceptance criteria for system suitability (e.g., resolution, tailing factor).

Troubleshooting Common HPLC Issues

Even robust methods can encounter problems. A systematic approach is key to efficient troubleshooting.[27][28]

HPLCTroubleshooting Problem Problem Observed High Pressure Noisy Baseline Peak Tailing Drifting Retention Time Causes Potential Causes Blockage (frit, column) Air bubbles, Contaminated mobile phase Column degradation, Secondary interactions Mobile phase prep, Temp fluctuation, Leak Problem:p->Causes Identify Solutions Corrective Actions Back-flush column, Replace frit Degas mobile phase, Use fresh solvents Replace column, Adjust pH Prepare fresh mobile phase, Use column oven, Check fittings Causes:f0->Solutions:s0 Causes:f1->Solutions:s1 Causes:f2->Solutions:s2 Causes:f3->Solutions:s3

Caption: A decision tree for troubleshooting common HPLC problems.

ProblemCommon CausesRecommended Solutions
High System Pressure Blockage in the guard column or analytical column inlet frit; salt precipitation from buffers.[29]Replace the guard column; back-flush the analytical column (disconnect from detector first); ensure mobile phase components are fully miscible and salts are soluble.[29]
Baseline Noise/Drift Air bubbles in the pump or detector; contaminated mobile phase; detector lamp failing.[28][29]Degas mobile phase thoroughly; use fresh, HPLC-grade solvents; check detector lamp energy/hours and replace if necessary.[29]
Peak Tailing Secondary interactions between basic analytes and acidic silica sites on the column; column degradation (void formation).[27][29]Add a competitor (e.g., triethylamine) to the mobile phase; adjust mobile phase pH to suppress analyte ionization; use a column with high-purity silica or end-capping; replace the column.[29]
Retention Time Drift Inconsistent mobile phase composition; column temperature fluctuations; pump malfunction or leak.[16][27]Prepare mobile phase accurately and fresh daily; use a column oven for temperature control; check for leaks in fittings and pump seals.[16][27]

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • How to Calcul
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Understanding HPLC Analysis Method: Key Principles and Applic
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • HPLC Testing and Analysis – Detailed Guide for Accur
  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2025).
  • Reversed-Phase Chromatography Overview.
  • A review on method development by hplc. SciSpace.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Preprints.org.
  • HPLC Column Selection Guide.
  • How to calculate the percentage purity using the HPLC? (2013).
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • Reversed-phase chrom
  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025). Mastelf.
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  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
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  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
  • HPLC Solvent Selection. Element Lab Solutions.
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci.
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  • The Theory of HPLC Quantitative and Qualitative HPLC.
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Use of 1-Pyridine-4-yl-piperidine-4-carboxylic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-Pyridine-4-yl-piperidine-4-carboxylic Acid as a Pivotal Chemical Intermediate

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-Pyridine-4-yl-piperidine-4-carboxylic acid, also known by synonyms such as 1-(4-Pyridyl)piperidine-4-carboxylic acid and N-Pyridin-4-ylisonipecotic acid, has emerged as a highly versatile chemical intermediate.[1] Its unique trifunctional structure—comprising a basic pyridine moiety, a flexible piperidine linker, and a functionalizable carboxylic acid—offers a powerful scaffold for creating diverse molecular architectures with significant pharmacological potential.

The pyridine ring, an electron-deficient aromatic heterocycle, is a common feature in numerous FDA-approved drugs, where it often engages in crucial π-π stacking and hydrogen bonding interactions with biological targets.[2] The piperidine core, a saturated heterocycle, provides conformational flexibility and serves as a non-planar scaffold to orient substituents in three-dimensional space, which is critical for optimizing receptor binding.[3] The carboxylic acid group provides a key reactive handle for elaboration into amides, esters, and other functional groups, and its potential to act as a bioisostere for other acidic groups like tetrazoles further enhances its utility in medicinal chemistry.[4]

This guide provides a detailed overview of the properties, synthesis, and key applications of 1-Pyridine-4-yl-piperidine-4-carboxylic acid, complete with field-proven protocols and expert insights to facilitate its effective use in a research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for its safe handling and successful application in synthesis.

PropertyValueSource
IUPAC Name 1-pyridin-4-ylpiperidine-4-carboxylic acidPubChem[1]
CAS Number 93913-86-1PubChem[1]
Molecular Formula C₁₁H₁₄N₂O₂PubChem[1]
Molecular Weight 206.24 g/mol PubChem[1]
Appearance Solid (form may vary)N/A
Boiling Point 407.9°C at 760 mmHgGuidechem[5]
Flash Point 200.5°CGuidechem[5]
SMILES C1CN(CCC1C(=O)O)C2=CC=NC=C2PubChem[1]
Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is the first priority. Based on GHS classifications, this compound must be handled with appropriate precautions.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][7]

    • Handling: Avoid generating dust. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[7]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Synthesis Protocol: 1-Pyridine-4-yl-piperidine-4-carboxylic acid

The most common synthesis route involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The secondary amine of a piperidine derivative acts as the nucleophile, displacing a leaving group (typically a halide) from the electron-deficient 4-position of the pyridine ring.

G cluster_synthesis Synthesis Workflow A Starting Materials (4-Chloropyridine HCl, Ethyl Isonipecotate) B Nucleophilic Aromatic Substitution (SNAᵣ) A->B Triethylamine, Ethanol/Water, 150°C C Reaction Work-up (Filtration, Concentration) B->C D Purification (Recrystallization) C->D Chloroform, Water/DMF E Characterization (MS, NMR, etc.) D->E F Final Product: 1-Pyridine-4-yl-piperidine- 4-carboxylic acid E->F

Caption: High-level workflow for the synthesis and purification of the title compound.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established synthetic procedures.[8] It describes the reaction between 4-chloropyridine and ethyl isonipecotate, followed by saponification, which can often occur in situ under prolonged heating in aqueous conditions or as a separate step.

Causality and Experimental Rationale:

  • Reagents: 4-Chloropyridine hydrochloride is a stable and commercially available starting material. Ethyl isonipecotate (or isonipecotic acid) provides the piperidine core.

  • Base: Triethylamine (Et₃N) is a crucial component. It serves two purposes: to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the substitution reaction, driving the equilibrium towards the product.

  • Solvent System: An ethanol/water mixture is used to ensure sufficient solubility for both the organic substrates and the inorganic base/salts.

  • Conditions: The reaction requires high temperature (150°C) in a sealed tube. This is because the C-Cl bond on the pyridine ring is relatively strong, and high thermal energy is needed to overcome the activation barrier for the SNAᵣ reaction.

Materials & Reagents:

  • 4-Chloropyridine hydrochloride

  • Ethyl isonipecotate (or Isonipecotic acid)

  • Triethylamine

  • Ethanol (Reagent grade)

  • Deionized Water

  • Chloroform

  • N,N-Dimethylformamide (DMF)

  • Pressure-rated sealed reaction vessel

Step-by-Step Methodology:

  • In a suitable pressure vessel, combine 4-chloropyridine hydrochloride (1.0 eq), ethyl isonipecotate (1.0-1.2 eq), ethanol, and water.[8]

  • Add triethylamine (2.5-3.0 eq) to the mixture. The addition may be exothermic; add slowly if necessary.

  • Securely seal the vessel and place it in a heating mantle or oil bath protected by a blast shield.

  • Heat the reaction mixture to 150°C and maintain this temperature with vigorous stirring for 96 hours.[8] Monitor the reaction progress by TLC or LC-MS if possible.

  • After the reaction is complete, allow the vessel to cool completely to room temperature before opening.

  • Work-up: Dilute the cooled reaction mixture with ethanol and filter to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purification: Suspend the residue in chloroform. The product is expected to be insoluble. Collect the solid precipitate by filtration.

  • Further purify the solid by recrystallization from a water/DMF solvent system to yield the final product.[8]

  • Characterization: Dry the purified solid under vacuum. Characterize by mass spectrometry (expected APCI-MS M/Z: 207 [M+H]⁺), ¹H NMR, and ¹³C NMR to confirm structure and purity.[8]

Application as a Versatile Chemical Intermediate

The true value of 1-Pyridine-4-yl-piperidine-4-carboxylic acid lies in the reactivity of its carboxylic acid moiety. This functional group is a gateway to a vast array of derivatives, most commonly amides, through well-established coupling reactions.

G cluster_applications Functionalization Pathways A 1-Pyridine-4-yl-piperidine- 4-carboxylic acid B Amide Derivatives A->B Amine (R-NH₂), EDC/HOBt C Ester Derivatives A->C Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) D Alcohol Derivative A->D Reduction (e.g., LiAlH₄, BH₃) E Acid Chloride A->E SOCl₂ or (COCl)₂ E->B Amine (R-NH₂) E->C Alcohol (R-OH)

Caption: Key reaction pathways for derivatizing the title compound.

Protocol 2: General Procedure for Amide Bond Formation

Amide coupling is one of the most fundamental and frequently used reactions in drug discovery. This protocol employs standard carbodiimide chemistry, which is reliable and broadly applicable.

Causality and Experimental Rationale:

  • Coupling Agents: A carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is used to activate the carboxylic acid. It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.

  • Additive: HOBt (Hydroxybenzotriazole) or Oxyma is often included. It traps the reactive O-acylisourea to form an active ester. This intermediate is more stable, less prone to side reactions, and minimizes the risk of racemization if chiral amines are used.

  • Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is required to neutralize any acid salts and to maintain a basic pH, which is optimal for the nucleophilic attack by the amine.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are used to dissolve the reactants without participating in the reaction.

Materials & Reagents:

  • 1-Pyridine-4-yl-piperidine-4-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • EDC hydrochloride (1.2-1.5 eq)

  • HOBt or Oxyma Pure (1.2-1.5 eq)

  • DIPEA or Triethylamine (2.0-3.0 eq)

  • Anhydrous DMF or DCM

  • Standard work-up reagents (e.g., Ethyl Acetate, 1M HCl, sat. NaHCO₃, sat. NaCl)

Step-by-Step Methodology:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Pyridine-4-yl-piperidine-4-carboxylic acid and the desired amine in anhydrous DMF.

  • Add HOBt (or Oxyma) and DIPEA to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add EDC hydrochloride portion-wise to the cooled solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid or 0.5M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted HOBt and acid, and finally with saturated aqueous sodium chloride (brine) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization to obtain the final, high-purity compound.

This robust protocol provides a reliable foundation for synthesizing a library of amide derivatives, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.

References

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Available from: [Link]

  • L. A. T. Allen, et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available from: [Link]

  • ChemSynthesis. 1-pyridin-4-yl-piperidine-4-carboxylic acid. Available from: [Link]

  • ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Available from: [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

  • PrepChem.com. Synthesis of pyridine-4-carboxylic acid. Available from: [Link]

  • Wikipedia. Isonipecotic acid. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available from: [Link]

  • ResearchGate. Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol | Request PDF. Available from: [Link]

  • Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

  • RSC Medicinal Chemistry. 4. Available from: [Link]

Sources

The Versatile Scaffold: Application Notes for 1-Pyridine-4-yl-piperidine-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient and successful research and development. 1-Pyridine-4-yl-piperidine-4-carboxylic acid stands out as one such versatile scaffold. Its unique structural amalgamation, featuring a basic pyridine ring, a conformationally restricted piperidine core, and a reactive carboxylic acid handle, provides a tripartite platform for the synthesis of diverse and highly specific therapeutic agents.

The pyridine moiety, an electron-deficient aromatic ring, can engage in crucial π-π stacking and hydrogen bonding interactions within target protein binding sites.[1] The piperidine ring system introduces a three-dimensional character to the molecule, which is often essential for optimal receptor engagement and can be tailored to explore different spatial orientations.[2] Finally, the carboxylic acid group serves as a key synthetic handle for the introduction of a wide array of functional groups through well-established chemical transformations, most notably amide bond formation. This allows for the systematic exploration of the chemical space around the core scaffold to fine-tune potency, selectivity, and pharmacokinetic properties.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 1-Pyridine-4-yl-piperidine-4-carboxylic acid in the discovery of novel therapeutics. We will delve into its role as a key building block in the synthesis of enzyme inhibitors and receptor modulators, supported by detailed protocols and mechanistic insights.

Chemical Properties and Synthesis

Before delving into its applications, a fundamental understanding of the physicochemical properties and synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid is essential.

PropertyValueReference
CAS Number 93913-86-1[4]
Molecular Formula C₁₁H₁₄N₂O₂[4]
Molecular Weight 206.24 g/mol [4]
Appearance Light yellow to beige solid
Solubility Soluble in aqueous solutions at acidic or basic pH

A common synthetic route to 1-Pyridine-4-yl-piperidine-4-carboxylic acid involves the nucleophilic aromatic substitution of a halo-pyridine with a piperidine-4-carboxylate derivative, followed by hydrolysis of the ester.[4]

Application I: A Scaffold for Potent and Selective Enzyme Inhibitors

The 1-Pyridine-4-yl-piperidine-4-carboxylic acid scaffold has proven to be a valuable starting point for the development of potent and selective enzyme inhibitors across various therapeutic areas. The carboxylic acid moiety is particularly amenable to derivatization to target the active sites of enzymes.

Case Study: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a major class of oral hypoglycemic agents for the treatment of type 2 diabetes.[5] The discovery of ABT-279, a potent and selective DPP-IV inhibitor, highlights the potential of the pyridine-carboxylic acid scaffold in this domain.[5] While ABT-279 is a more complex derivative, the underlying principles of its design can be applied to libraries synthesized from 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Scientific Rationale: The design of DPP-IV inhibitors often involves a "warhead" that interacts with the catalytic serine residue of the enzyme, and a scaffold that occupies adjacent binding pockets to enhance potency and selectivity. The pyridine-piperidine core of 1-Pyridine-4-yl-piperidine-4-carboxylic acid can serve as an excellent foundation for positioning these key interacting moieties.

Experimental Workflow: Synthesis of a Focused Library of DPP-IV Inhibitors

The following protocol outlines a general strategy for the synthesis of a focused library of potential DPP-IV inhibitors based on the 1-Pyridine-4-yl-piperidine-4-carboxylic acid scaffold.

G start 1-Pyridine-4-yl-piperidine-4-carboxylic acid activation Carboxylic Acid Activation (e.g., HATU, HOBt) start->activation coupling Amide Coupling (Diverse Amines) activation->coupling library Focused Inhibitor Library coupling->library purification Purification (e.g., HPLC) library->purification screening DPP-IV Inhibition Assay purification->screening

Caption: Synthetic workflow for a DPP-IV inhibitor library.

Protocol: Amide Coupling for Library Synthesis

  • Activation of the Carboxylic Acid:

    • Dissolve 1-Pyridine-4-yl-piperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a coupling agent, for example, HATU (1.1 eq), and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester. The choice of coupling agent is critical; HATU is often effective for minimizing racemization and achieving high yields.

  • Amide Bond Formation:

    • To the activated ester solution, add the desired amine (1.2 eq). A diverse set of amines should be selected to explore different interaction spaces within the enzyme's active site.

    • Continue stirring the reaction mixture at room temperature for 2-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired amide derivative.

  • Biological Evaluation:

    • Screen the purified compounds in a DPP-IV enzymatic assay to determine their inhibitory activity (IC₅₀ values).

Case Study: Protein Kinase B (Akt) Inhibitors for Oncology

Signaling through Protein Kinase B (Akt) is frequently dysregulated in various cancers, making it a compelling target for anticancer drug development.[6] Derivatives of 4-aminopiperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Akt.[6] The 1-Pyridine-4-yl-piperidine-4-carboxylic acid scaffold can be strategically modified to access analogous chemical space.

Scientific Rationale: The development of kinase inhibitors often involves targeting the ATP-binding pocket. The pyridine-piperidine core can serve as a rigid scaffold to present substituents that form key interactions with the hinge region and other residues within the kinase domain, thereby conferring potency and selectivity.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Akt Inhibitor (Derived from Scaffold) Inhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for Akt inhibitors.

Protocol: Synthesis of Akt Inhibitor Precursors

A key step in synthesizing Akt inhibitors based on this scaffold would be the conversion of the carboxylic acid to an amine, which can then be further derivatized.

  • Curtius Rearrangement for Amine Synthesis:

    • Convert the carboxylic acid of 1-Pyridine-4-yl-piperidine-4-carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

    • React the acid chloride with sodium azide to form the acyl azide. Caution: Acyl azides can be explosive and should be handled with appropriate safety precautions.

    • Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate.

    • Treat the isocyanate with an alcohol (e.g., tert-butanol) to form a Boc-protected amine, or with aqueous acid to yield the free amine.

  • Further Derivatization:

    • The resulting 4-amino-1-(pyridin-4-yl)piperidine can then be used in subsequent reactions, such as amide couplings or reductive aminations, to introduce diverse lipophilic groups, mirroring the strategies used in the development of known Akt inhibitors.

Application II: Modulators of G-Protein Coupled Receptors (GPCRs)

The piperidine-4-carboxylic acid framework is also prevalent in the design of ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes.

Case Study: Monoamine Neurotransmitter Re-uptake Inhibitors

Derivatives of piperidine-4-carboxylic acid phenyl-alkyl-amide have been patented as monoamine neurotransmitter re-uptake inhibitors, which are used in the treatment of central nervous system disorders such as depression and anxiety.[7]

Scientific Rationale: The core scaffold can position key pharmacophoric elements to interact with the binding sites of monoamine transporters (e.g., for serotonin, norepinephrine, and dopamine). The pyridine ring can act as a bioisostere for a phenyl ring, offering altered electronic properties and potential for improved metabolic stability or selectivity.

Experimental Protocol: Lead Optimization via Amide Derivatization

The protocol for amide coupling described in the DPP-IV inhibitor section is directly applicable here. The focus would be on coupling 1-Pyridine-4-yl-piperidine-4-carboxylic acid with a variety of phenyl-alkyl-amines to explore the structure-activity relationship (SAR) for monoamine transporter inhibition.

Data Presentation: Illustrative SAR Table

CompoundR-Group (Amine)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
1a Benzylamine150800>1000
1b Phenethylamine85450>1000
1c 4-Chlorobenzylamine75950>1000
1d 3,4-Dichlorobenzylamine40600850

This is a representative table; actual data would be generated through biological screening.

Conclusion: A Scaffold with Broad Therapeutic Potential

1-Pyridine-4-yl-piperidine-4-carboxylic acid represents a highly valuable and versatile scaffold for modern drug discovery. Its inherent structural features, combined with the synthetic tractability of the carboxylic acid handle, provide a robust platform for the development of a wide range of therapeutic agents. The examples provided herein, from enzyme inhibitors for metabolic diseases and oncology to GPCR modulators for CNS disorders, underscore the broad applicability of this privileged scaffold. By employing rational design principles and systematic synthetic exploration, researchers can continue to unlock the full potential of 1-Pyridine-4-yl-piperidine-4-carboxylic acid in the quest for novel and effective medicines.

References

  • Google Patents. (n.d.). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of azd5363 and novel intermediate used therein.
  • PubMed Central. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-pyridin-4-yl-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Role of 1-Pyridine-4-yl-piperidine-4-carboxylic Acid in the Synthesis of Next-Generation Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a decision of paramount importance, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a potential therapeutic agent. The 1-pyridine-4-yl-piperidine-4-carboxylic acid moiety has emerged as a privileged scaffold in the design of enzyme inhibitors. Its unique structural features, including a basic pyridine ring, a flexible piperidine linker, and a versatile carboxylic acid handle, provide an exceptional platform for the synthesis of highly potent and selective inhibitors targeting a range of enzymes implicated in human diseases.[1][2]

The pyridine nitrogen offers a key site for hydrogen bonding interactions within enzyme active sites, while the piperidine ring serves as a non-planar, three-dimensional element that can be strategically functionalized to optimize binding and physicochemical properties.[3] The carboxylic acid group is a versatile functional handle, readily converted into a wide array of functional groups, most notably amides, which are prevalent in many approved drugs and clinical candidates.[4] This document provides detailed application notes and protocols for the utilization of 1-pyridine-4-yl-piperidine-4-carboxylic acid in the synthesis of two distinct classes of enzyme inhibitors: Akt kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Application Note 1: Synthesis of Potent Akt Kinase Inhibitors

Background and Rationale

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in a multitude of human cancers.[5] This pathway regulates critical cellular processes such as cell survival, proliferation, and metabolism. Consequently, the development of potent and selective Akt inhibitors is a major focus in oncology drug discovery.[5][6] The clinical candidate AZD5363 (Capivasertib) is a potent pan-Akt inhibitor that features a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide core.[7][8][9] The 1-pyridine-4-yl-piperidine-4-carboxylic acid scaffold provides a readily accessible starting point for the synthesis of novel Akt inhibitors with potentially improved properties.

Synthetic Strategy

The synthetic approach leverages the carboxylic acid functionality of the scaffold for amide bond formation with a suitable amine-containing fragment, mimicking the pharmacophore of known Akt inhibitors. The pyridine ring can be further functionalized if desired to fine-tune the inhibitor's properties.

Diagram 1: Synthetic Pathway for a Representative Akt Kinase Inhibitor

G A 1-Pyridine-4-yl-piperidine-4-carboxylic acid D Amide Coupling A->D B Amine Fragment (e.g., (S)-1-(4-chlorophenyl)-3-hydroxypropan-1-amine) B->D C HATU, DIPEA, DMF C->D E Purification (Column Chromatography) D->E F Novel Akt Kinase Inhibitor E->F

A representative workflow for the synthesis of a novel Akt kinase inhibitor.

Protocol 1: Synthesis of a 1-Pyridine-4-yl-piperidine-4-carboxamide-based Akt Inhibitor

This protocol describes a general procedure for the amide coupling of 1-pyridine-4-yl-piperidine-4-carboxylic acid with a representative amine fragment.

Materials:

  • 1-Pyridine-4-yl-piperidine-4-carboxylic acid

  • (S)-1-(4-chlorophenyl)-3-hydroxypropan-1-amine (or other suitable amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10]

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-pyridine-4-yl-piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine fragment (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the carboxylic acid starting material and the appearance of a new product with a higher molecular weight corresponding to the expected amide in the LC-MS analysis. The final purified product should show the expected proton and carbon signals in the NMR spectra.

Representative Biological Data

The following table presents the inhibitory activities of the clinical candidate AZD5363, which shares a similar piperidine-4-carboxamide core, demonstrating the potential of this scaffold.[8][9]

CompoundAkt1 IC₅₀ (nM)Akt2 IC₅₀ (nM)Akt3 IC₅₀ (nM)
AZD5363 377

Table 1: In vitro inhibitory activity of AZD5363 against Akt isoforms.

Application Note 2: Synthesis of Novel Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Background and Rationale

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[11] Inhibition of PARP has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, based on the principle of synthetic lethality.[12] Several approved PARP inhibitors, such as Niraparib, feature a piperidine-containing scaffold.[13] The 1-pyridine-4-yl-piperidine-4-carboxylic acid core can be elaborated to access novel PARP inhibitors with the potential for improved potency and selectivity.

Synthetic Strategy

The synthesis of PARP inhibitors from the 1-pyridine-4-yl-piperidine-4-carboxylic acid scaffold typically involves the conversion of the carboxylic acid to a carboxamide, which is a key pharmacophoric element that mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[11]

Diagram 2: Synthetic Pathway for a Representative PARP Inhibitor

G A 1-Pyridine-4-yl-piperidine-4-carboxylic acid D Amide Coupling A->D B 2H-Indazole-7-amine B->D C EDC, HOBt, DIPEA, DMF C->D E Purification (Crystallization or Chromatography) D->E F Novel PARP Inhibitor E->F

A representative workflow for the synthesis of a novel PARP inhibitor.

Protocol 2: Synthesis of a 1-Pyridine-4-yl-piperidine-4-carboxamide-based PARP Inhibitor

This protocol provides a general method for the synthesis of a PARP inhibitor via amide coupling.

Materials:

  • 1-Pyridine-4-yl-piperidine-4-carboxylic acid

  • 2H-Indazole-7-amine (or other suitable aromatic amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-pyridine-4-yl-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add 2H-indazole-7-amine (1.0 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Activation: Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired PARP inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Self-Validation: The formation of the amide product can be monitored by the consumption of the starting materials and the appearance of the product peak in the LC-MS. Successful synthesis is confirmed by spectroscopic data that is consistent with the target structure.

Representative Biological Data

The following table shows the inhibitory potency of Niraparib, a PARP inhibitor with a piperidine moiety, highlighting the potential of this class of compounds.[13]

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)
Niraparib (MK-4827) 3.82.1

Table 2: In vitro inhibitory activity of Niraparib against PARP-1 and PARP-2.

Conclusion

The 1-pyridine-4-yl-piperidine-4-carboxylic acid scaffold is a versatile and valuable building block in the synthesis of enzyme inhibitors. The protocols and application notes presented herein demonstrate its utility in the creation of potent inhibitors for clinically relevant targets such as Akt kinases and PARPs. The strategic use of this scaffold, combined with established synthetic methodologies, provides a robust platform for the development of novel therapeutic agents. The adaptability of the carboxylic acid functional group allows for the exploration of diverse chemical space, paving the way for the discovery of next-generation enzyme inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. National Institutes of Health. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

  • Abstract 4478: Discovery of AZD5363, an orally bioavailable, potent ATP-competitive inhibitor of AKT kinases. AACR Journals. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ResearchGate. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. [Link]

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Application Notes & Protocols: 1-Pyridine-4-yl-piperidine-4-carboxylic Acid Derivatives as Potent Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyridine-Piperidine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] When coupled with a piperidine-4-carboxylic acid moiety, the resulting scaffold, 1-pyridine-4-yl-piperidine-4-carboxylic acid, presents a synthetically tractable and versatile framework for developing novel therapeutic agents. This guide provides a comprehensive overview of the scientific rationale, synthesis, and biological evaluation of derivatives based on this scaffold for antiproliferative activity, targeting their potential in oncology drug discovery.

Application Notes: Scientific Rationale and Strategic Considerations

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

The antiproliferative effects of many pyridine-based compounds stem from their ability to modulate critical cellular pathways that control cell division and survival.[3] Derivatives of the 1-pyridine-4-yl-piperidine-4-carboxylic acid scaffold are hypothesized to exert their anticancer effects primarily through two interconnected mechanisms: the induction of cell cycle arrest and the activation of apoptosis (programmed cell death).

Several studies on structurally related pyridine compounds have shown they can induce G2/M phase arrest in the cell cycle.[5] This prevents cancer cells from entering mitosis, thereby halting their proliferation. Mechanistically, this is often linked to the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[5] Furthermore, these compounds can trigger apoptosis through the activation of stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[5] Activated JNK can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.[6] Western blotting for key markers like cleaved caspases and cleaved Poly (ADP-ribose) polymerase-1 (PARP-1) is a definitive method to confirm apoptotic induction.[6]

Proposed_Mechanism_of_Action Compound 1-Pyridine-4-yl-piperidine-4-yl Carboxylic Acid Derivative Cell Cancer Cell Compound->Cell Enters p53 p53 Upregulation Cell->p53 JNK JNK Pathway Activation Cell->JNK p21 p21 Upregulation p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Caspase Caspase Cascade Activation JNK->Caspase Proliferation Inhibition of Cell Proliferation G2M_Arrest->Proliferation Apoptosis Apoptosis Induction Apoptosis->Proliferation Caspase->Apoptosis

Caption: Proposed Mechanism of Action Pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of the 1-pyridine-4-yl-piperidine-4-carboxylic acid scaffold can be finely tuned through chemical modification. Analysis of related pyridine derivatives reveals several key trends that can guide the rational design of a compound library.[1][2] The goal is to enhance potency against cancer cells while minimizing toxicity to normal cells.

Table 1: Summary of Structure-Activity Relationships for Pyridine Derivatives

Modification Position / Group Effect on Antiproliferative Activity Rationale / Causality Reference
Pyridine Ring Substituents
Hydroxyl (-OH), Methoxyl (-OMe) Generally increases activity These groups can act as hydrogen bond donors/acceptors, improving interaction with biological targets. They can also modify the electronic properties of the ring. [1]
Piperidine Ring
N-substitution Critical for activity The nature of the substituent on the piperidine nitrogen can significantly alter potency and selectivity. This position is a key vector for exploring chemical space. [7][8]
Carboxylic Acid Group
Esterification/Amidation Modulates activity and properties Conversion to amides or esters can alter solubility, cell permeability, and binding interactions. This position is ideal for creating a library of derivatives. [9][10]
General Structural Features
Halogens (e.g., -Cl, -Br) Often decreases activity Can introduce steric hindrance or unfavorable electronic properties, potentially reducing binding affinity to the target protein. [1]

| Bulky Groups | Often decreases activity | Large, bulky substituents may prevent the molecule from fitting into the active site of its biological target. |[1] |

Experimental Protocols

Part 1: Chemical Synthesis & Characterization

This protocol describes a general method for synthesizing amide derivatives from the core 1-(pyridin-4-yl)piperidine-4-carboxylic acid scaffold.

Protocol 1.1: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxamide Derivatives

Causality: The synthesis begins with the formation of the core scaffold via a nucleophilic aromatic substitution, followed by standard amide coupling to generate a library of derivatives for SAR studies.

  • Synthesis of the Core Scaffold:

    • To a solution of 4-chloropyridine hydrochloride (1 equivalent) in a mixture of ethanol and water, add triethylamine (3-4 equivalents) followed by ethyl isonipecotate (ethyl piperidine-4-carboxylate, 1 equivalent).[11]

    • Seal the reaction vessel and heat to 150°C for 96 hours.[11]

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Perform a basic hydrolysis of the resulting ester using NaOH or LiOH in a solvent mixture like THF/water to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid.

    • Purify the crude product by recrystallization or column chromatography.

  • Amide Coupling to Form Derivatives:

    • Dissolve 1-(pyridin-4-yl)piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent such as HATU or HBTU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).

    • Stir the mixture for 15-20 minutes at room temperature to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude amide derivative using flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow Reactants 4-Chloropyridine HCl + Ethyl Isonipecotate Scaffold_Ester Ester Intermediate Reactants->Scaffold_Ester Nucleophilic Substitution Scaffold_Acid Core Scaffold (Carboxylic Acid) Scaffold_Ester->Scaffold_Acid Hydrolysis Amide_Coupling Amide Coupling (HATU, DIPEA, Amine) Scaffold_Acid->Amide_Coupling Final_Product Final Derivative Amide_Coupling->Final_Product Purification Purification & Characterization Final_Product->Purification

Caption: General Workflow for Derivative Synthesis.

Part 2: In Vitro Antiproliferative Activity Screening

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]

Protocol 2.1: MTT Assay for Cell Viability

Causality: This assay quantifies the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HepG2, HT-29) during their logarithmic growth phase.[13]

    • Perform a cell count and determine viability using Trypan Blue.

    • Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used for the compounds.[15]

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14][16]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Table 2: Example IC₅₀ Data for a Series of Derivatives

Compound ID Modification (Amide) IC₅₀ (µM) on MCF-7 Cells
DERIV-01 -NH-Cyclopropyl 5.2
DERIV-02 -NH-Phenyl 15.8
DERIV-03 -NH-(4-methoxyphenyl) 2.1
DERIV-04 -NH-(4-chlorophenyl) 25.4

| Doxorubicin | (Positive Control) | 0.8 |

MTT_Assay_Workflow Start Seed Cells in 96-Well Plate Incubate1 Incubate 24h (Attachment) Start->Incubate1 Treat Add Compound Dilutions & Vehicle Control Incubate1->Treat Incubate2 Incubate 48-72h (Treatment) Treat->Incubate2 Add_MTT Add MTT Reagent to Each Well Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Step-by-step MTT Assay Workflow.

Part 3: Mechanistic Elucidation Assays

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

Causality: This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to quantify the DNA content of individual cells. This allows for the determination of the cell population distribution across the different phases of the cell cycle (G0/G1, S, and G2/M), revealing any compound-induced cell cycle arrest.[17]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

    • Harvest the cells (both adherent and floating) and wash them with ice-cold PBS. Centrifuge at 200 x g for 5 minutes.[18]

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[19]

    • Incubate the cells at -20°C for at least 2 hours (or up to several weeks).[18][19]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is critical to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3.2: Western Blot Analysis for Apoptotic Markers

Causality: Western blotting provides a semi-quantitative method to detect specific proteins involved in apoptosis.[6] The cleavage of executioner caspases (like Caspase-3) and their substrates (like PARP) are hallmark indicators of an active apoptotic process.

  • Protein Extraction:

    • Treat cells as described for the cell cycle analysis.

    • Lyse the harvested cell pellets in RIPA buffer supplemented with a protease inhibitor cocktail on ice for 30 minutes.[15]

    • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.[15]

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP) and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Analysis:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[20]

    • Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the expression of target proteins to the loading control. An increase in the ratio of cleaved to full-length protein indicates apoptosis induction.

References

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Application Notes and Protocols for In Vitro Evaluation of 1-Pyridine-4-yl-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel GABAergic Scaffold

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a synthetic compound featuring a piperidine-4-carboxylic acid core, a moiety bearing structural resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. Specifically, this core is found in molecules like isonipecotic acid, a known GABAᴀ receptor partial agonist, and nipecotic acid, a well-characterized inhibitor of GABA uptake.[1][2] The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft through a family of GABA transporters (GATs).[3] Inhibition of these transporters prolongs the synaptic lifetime of GABA, thereby enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.

Given its structural features, 1-Pyridine-4-yl-piperidine-4-carboxylic acid is a compelling candidate for investigation as a modulator of the GABAergic system, particularly as a GABA uptake inhibitor. The pyridine ring introduces unique electronic and steric properties that can be exploited to achieve potency and selectivity for specific GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).[4]

These application notes provide a comprehensive framework for the in vitro characterization of 1-Pyridine-4-yl-piperidine-4-carboxylic acid. The protocols herein are designed to first establish its primary mechanism of action by quantifying its inhibitory activity on GABA transporters and subsequently to assess its selectivity by evaluating potential off-target effects at the GABAᴀ receptor.

Part 1: Primary Screening - GABA Transporter Inhibition Assay

The cornerstone for evaluating the activity of 1-Pyridine-4-yl-piperidine-4-carboxylic acid is a cellular GABA uptake assay. This functional assay directly measures the ability of the compound to block the transport of GABA into cells. The most robust and widely accepted method utilizes radiolabeled [³H]GABA, providing high sensitivity and a direct readout of transporter function.[5][6]

Scientific Rationale

GABA transporters are sodium- and chloride-dependent transmembrane proteins that actively shuttle GABA from the extracellular space into neurons and glial cells.[3] By using cells engineered to express a specific human GAT subtype (e.g., hGAT-1), we can precisely determine the compound's potency (IC₅₀) and selectivity profile. The assay measures the accumulation of [³H]GABA inside the cells. In the presence of an inhibitor like 1-Pyridine-4-yl-piperidine-4-carboxylic acid, the rate of [³H]GABA uptake will decrease in a concentration-dependent manner.

Experimental Workflow: [³H]GABA Uptake Assay

GABAUptakeWorkflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed_cells Seed CHO-hGAT-1 cells in 96-well plates incubate_24h Incubate for 24h (approx. 50,000 cells/well) seed_cells->incubate_24h wash_cells Wash cells with Krebs-Ringer-HEPES buffer incubate_24h->wash_cells add_compound Add test compound (1-Pyridine-4-yl-piperidine-4-carboxylic acid) & pre-incubate for 10 min wash_cells->add_compound add_gaba Add [³H]GABA solution (final conc. ~30 nM) add_compound->add_gaba incubate_3min Incubate for 3 min at RT add_gaba->incubate_3min terminate Terminate uptake with ice-cold buffer & rapid wash incubate_3min->terminate lyse_cells Lyse cells with scintillation fluid terminate->lyse_cells count_cpm Quantify radioactivity (CPM) using a scintillation counter lyse_cells->count_cpm

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Detailed Protocol: [³H]GABA Uptake Assay

This protocol is optimized for Chinese Hamster Ovary (CHO) cells stably expressing a human GABA transporter subtype (e.g., hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

1. Materials and Reagents

  • Test Compound: 1-Pyridine-4-yl-piperidine-4-carboxylic acid, dissolved in an appropriate vehicle (e.g., DMSO, water) to create a 10 mM stock solution.
  • Cell Lines: CHO cells stably expressing hGAT-1, hGAT-2, hGAT-3, or hBGT-1.
  • Radioligand: [2,3-³H(N)]GABA (Specific Activity: 30-40 Ci/mmol).
  • Reference Inhibitor: A known selective inhibitor for the target GAT (e.g., SKF 89976A for GAT-1).
  • Buffers:
  • Krebs-Ringer-HEPES (KRH) Buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.
  • Wash Buffer: Ice-cold KRH buffer.
  • Culture Medium: Appropriate medium for CHO cells (e.g., F-12K) with supplements and selection antibiotic.
  • Scintillation Fluid: A high-efficiency liquid scintillation cocktail.
  • Equipment: 96-well cell culture plates, multi-channel pipette, cell harvester (optional), liquid scintillation counter.

2. Cell Preparation

  • The day before the assay, seed the CHO cells into a 96-well plate at a density of approximately 50,000 cells per well.[6]
  • Incubate overnight (approx. 20-24 hours) to allow for cell adherence and formation of a confluent monolayer.[7]

3. Assay Procedure

  • Prepare serial dilutions of 1-Pyridine-4-yl-piperidine-4-carboxylic acid in KRH buffer. A typical concentration range would be from 100 µM down to 1 nM. Also prepare solutions for total uptake (vehicle only) and non-specific uptake (a high concentration of a known inhibitor, e.g., 1 mM GABA).
  • On the day of the experiment, gently aspirate the culture medium from the wells.
  • Wash the cell monolayer twice with 200 µL of pre-warmed KRH buffer.
  • Add 100 µL of the test compound dilutions (or control solutions) to the respective wells and pre-incubate for 10 minutes at room temperature.
  • Prepare the [³H]GABA working solution in KRH buffer to achieve a final assay concentration of ~30 nM.[6]
  • Initiate the uptake reaction by adding 100 µL of the [³H]GABA working solution to all wells (final volume 200 µL).
  • Incubate for precisely 3 minutes at room temperature.[6] This short incubation time ensures measurement of the initial uptake rate and minimizes substrate metabolism.
  • Terminate the assay by rapidly aspirating the solution and immediately washing the cells three times with 200 µL of ice-cold wash buffer.
  • After the final wash, add 200 µL of scintillation fluid to each well to lyse the cells.
  • Seal the plate and allow it to sit for at least 4 hours before counting.
  • Quantify the radioactivity in each well using a liquid scintillation counter, measuring counts per minute (CPM).

4. Data Analysis and Presentation

  • Calculate the specific uptake at each compound concentration: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM)
  • Convert the specific uptake CPM values to a percentage of the maximal specific uptake (vehicle control).
  • Plot the percentage of specific uptake against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration at which the compound inhibits 50% of specific [³H]GABA uptake) by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism.
ParameterDescriptionExpected Outcome for an Active Compound
IC₅₀ (nM or µM) The molar concentration of an inhibitor that reduces the specific uptake of [³H]GABA by 50%.A lower IC₅₀ value indicates higher potency.
Hill Slope The steepness of the dose-response curve.A value close to 1.0 suggests a competitive interaction at a single binding site.
Selectivity Index The ratio of IC₅₀ values between different GAT subtypes (e.g., IC₅₀ GAT-2 / IC₅₀ GAT-1).A high ratio indicates selectivity for one transporter subtype over another.

Part 2: Selectivity Profiling - GABAᴀ Receptor Binding Assay

To ensure that the observed effects of 1-Pyridine-4-yl-piperidine-4-carboxylic acid are due to GAT inhibition and not direct action on GABA receptors, a selectivity screen is crucial. A radioligand binding assay for the GABAᴀ receptor is the gold standard for this purpose.[8][9]

Scientific Rationale

This assay determines if the test compound can displace a known radiolabeled ligand that binds to a specific site on the GABAᴀ receptor complex. For example, using [³H]Muscimol allows for the investigation of binding at the GABA binding site itself.[10] A lack of displacement would indicate that the compound does not have a significant affinity for this receptor, reinforcing its selectivity for GABA transporters.

Experimental Workflow: Radioligand Binding Assay

BindingAssayWorkflow cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_readout Separation & Counting homogenize Homogenize rat brain tissue in buffer centrifuge Centrifuge to pellet membranes homogenize->centrifuge wash_pellet Wash & resuspend pellet in assay buffer centrifuge->wash_pellet setup_plate Set up 96-well plate wash_pellet->setup_plate add_components Add: 1. Membrane prep 2. Test compound 3. [³H]Muscimol setup_plate->add_components incubate Incubate at 4°C for 45 min add_components->incubate filter Rapidly filter through GF/B filters to separate bound from free ligand incubate->filter wash_filters Wash filters with ice-cold buffer filter->wash_filters count_dpm Quantify radioactivity (DPM) on filters wash_filters->count_dpm

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of 1-(pyridin-4-yl)piperidine-4-carboxylic acid (CAS 93913-86-1). This crucial building block is integral to numerous pharmaceutical development programs. However, its synthesis can present challenges that impact yield, purity, and scalability.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind common issues and provide robust, field-proven protocols to help you optimize your synthetic route and achieve consistent, high-quality results.

Section 1: Core Synthetic Strategies & Mechanistic Considerations

Before troubleshooting, it is essential to understand the primary synthetic pathways. The two most prevalent methods for constructing the core C-N bond are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination.

G cluster_start Starting Materials cluster_product Final Product cluster_routes SM1 4-Halopyridine (X = F, Cl, Br) SNAr Route A: SNAr Coupling SM1->SNAr BHA Route B: Buchwald-Hartwig Amination SM1->BHA SM2 Piperidine-4-carboxylate Ester (e.g., Ethyl Ester) SM2->SNAr SM2->BHA FP 1-(Pyridin-4-yl)piperidine- 4-carboxylic acid Intermediate Ethyl 1-(pyridin-4-yl)piperidine- 4-carboxylate SNAr->Intermediate High Temp. Base (e.g., Et3N) BHA->Intermediate Pd Catalyst Ligand, Base Hydrolysis Ester Hydrolysis (Saponification) Intermediate->Hydrolysis 1. NaOH or KOH 2. Acidic Workup Hydrolysis->FP caption Diagram 1: Overview of Primary Synthetic Routes.

Caption: Diagram 1: Overview of Primary Synthetic Routes.

Section 2: Troubleshooting Guide - The C-N Coupling Reaction

This stage is the most critical for determining the overall yield and purity of your synthesis.

Q1: My SNAr reaction between 4-chloropyridine and ethyl piperidine-4-carboxylate is extremely slow or stalling. What factors should I investigate?

A1: This is a common issue. The reaction involves the attack of a secondary amine on an electron-deficient pyridine ring.[1][2] Sluggishness is typically traced to insufficient activation or suboptimal conditions.

  • Causality: The pyridine nitrogen withdraws electron density from the ring, making the C4 position susceptible to nucleophilic attack.[1] However, 4-chloropyridine is only moderately reactive. The reaction requires significant thermal energy to overcome the activation barrier.

  • Troubleshooting Steps:

    • Temperature & Pressure: Many literature procedures report success at high temperatures (150°C) in a sealed pressure vessel for extended periods (48-96 hours).[3] If you are running at a lower temperature under reflux, the reaction rate will be impractically slow.

    • Solvent Choice: While polar aprotic solvents like DMF or NMP can be effective, a combination of ethanol and water is also reported.[3] The key is ensuring your starting materials are fully soluble at the reaction temperature.

    • Base Stoichiometry: If using 4-chloropyridine hydrochloride, you need at least two equivalents of a non-nucleophilic base (like triethylamine or DIPEA). One equivalent neutralizes the hydrochloride salt, and the second acts as an acid scavenger for the HCl generated during the substitution. An excess (2.5-3.0 eq) is often beneficial.

    • Leaving Group: Consider switching from 4-chloropyridine to 4-fluoropyridine . In nucleophilic aromatic substitution, the C-F bond, despite being stronger, leads to a much faster reaction. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[4][5]

Q2: I am considering Buchwald-Hartwig amination instead of SNAr. When is this justified, and what are the critical parameters?

A2: The Buchwald-Hartwig amination is a powerful, modern alternative that often provides higher yields under milder conditions.[6][7] It is particularly justified when SNAr fails or when you are working with more complex, heat-sensitive substrates.

  • Mechanism Insight: This is a palladium-catalyzed cross-coupling reaction. The cycle involves oxidative addition of the Pd(0) catalyst to the 4-halopyridine, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[8]

  • Critical Parameters for Success:

    • Catalyst & Ligand Selection: This is the most important factor. The choice of phosphine ligand is crucial. Sterically hindered, electron-rich ligands are preferred.

    • Base Selection: The base's role is to deprotonate the piperidine nitrogen in the catalytic cycle. Strong, non-nucleophilic bases are required.

    • Solvent & Atmosphere: The reaction must be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst. Anhydrous polar aprotic solvents are standard.

ParameterRecommended System 1 (High-Turnover)Recommended System 2 (Cost-Effective)
Pd Precursor Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone))Pd(OAc)₂ (Palladium(II) Acetate)
Ligand XPhos or RuPhosBINAP
Base NaOt-Bu (Sodium tert-butoxide)K₃PO₄ or Cs₂CO₃
Solvent Toluene or Dioxane (anhydrous)Toluene (anhydrous)
Temperature 80 - 110 °C100 - 110 °C

Q3: My coupling reaction is generating significant impurities. What are they and how can I prevent them?

A3: Impurity profiles can be complex, but two common side products are bis-arylated species and products from starting material degradation.

  • Troubleshooting Flowchart for Impurity Issues:

G start High Impurity Level Detected (by LC-MS or TLC) check_sm 1. Confirm Starting Material Purity (NMR, GC) start->check_sm check_temp 2. Reaction Temperature Too High? check_sm->check_temp Purity OK check_base 3. Base Strength/Type Appropriate? check_temp->check_base No, Temp is optimal degradation Outcome: Starting material or product degradation. check_temp->degradation Yes side_reaction Potential Side Reaction: Hydrodehalogenation check_base->side_reaction No, Base might be issue solution_base Action: For SNAr, use Et3N/DIPEA. For B-H, use K3PO4 instead of alkoxides if base-sensitive groups are present. side_reaction->solution_base solution_temp Action: Lower temperature. Consider microwave irradiation for localized heating. degradation->solution_temp caption Diagram 2: Troubleshooting Impurities.

Caption: Diagram 2: Troubleshooting Impurities.

Section 3: Troubleshooting Guide - Ester Hydrolysis & Product Isolation

The final step, while seemingly straightforward, is critical for achieving high purity and avoiding yield loss during workup.

Q4: My saponification of the ethyl ester is incomplete, even after prolonged heating with NaOH. How can I drive the reaction to completion?

A4: Incomplete hydrolysis is often due to insufficient base, poor solubility, or steric hindrance.

  • Causality: Saponification is a bimolecular reaction. Its rate depends on the concentration of both the ester and the hydroxide ions. If the ester has poor solubility in the aqueous base, the reaction will be slow and occur only at the interface.

  • Optimization Protocol:

    • Increase Base Equivalents: Use a larger excess of NaOH or KOH (3-5 equivalents).

    • Introduce a Co-Solvent: Add a water-miscible organic solvent like Methanol, Ethanol, or THF. This will create a homogeneous solution, dramatically increasing the reaction rate. A 1:1 mixture of 2M NaOH(aq) and Methanol is a robust starting point.

    • Increase Temperature: Refluxing the reaction mixture will significantly accelerate the hydrolysis.

    • Monitor by TLC/LC-MS: Track the disappearance of the starting ester. The product, being a salt (sodium 1-(pyridin-4-yl)piperidine-4-carboxylate), will have a very different retention factor.

Q5: I am losing a significant amount of product during the final workup and purification. What is the best procedure for isolating this zwitterionic compound?

A5: The target molecule is an amino acid, meaning it has both a basic nitrogen (on the piperidine) and an acidic carboxylic acid. It will exist as a zwitterion at its isoelectric point (pI), where it typically has minimum solubility in aqueous media. This property is key to its purification.

  • Mechanism of Isolation: By carefully adjusting the pH of the post-hydrolysis solution, you can neutralize the carboxylate and the protonated pyridine/piperidine nitrogens, causing the neutral zwitterion to precipitate out of the solution.

  • Step-by-Step Isolation and Purification Protocol:

    • Initial Workup: After hydrolysis is complete, cool the reaction mixture in an ice bath.

    • pH Adjustment: Slowly add an acid (e.g., 6M HCl or acetic acid) dropwise with vigorous stirring. Monitor the pH closely with a calibrated pH meter. The product will begin to precipitate. The target pH is typically between 6.0 and 7.5. Stop adding acid once precipitation is maximal.

    • Isolation: Age the resulting slurry at 0-5°C for at least one hour to maximize crystallization. Collect the solid product by vacuum filtration.

    • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a cold organic solvent like acetone or ethanol to remove residual water and organic impurities.

    • Recrystallization: For pharmaceutical-grade purity, recrystallization is recommended. A common solvent system is a mixture of N,N-Dimethylformamide (DMF) and water.[3] Dissolve the crude product in a minimal amount of hot DMF, then slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

Caption: Diagram 3: Post-Hydrolysis Work-up & Purification Workflow.

References

  • PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. Retrieved January 6, 2026, from [Link][9]

  • ChemSynthesis. (2025). 1-pyridin-4-yl-piperidine-4-carboxylic acid. Retrieved January 6, 2026, from [Link][10]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 6, 2026, from [Link][6]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 6, 2026, from [Link][8]

  • National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved January 6, 2026, from [Link][4]

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Retrieved January 6, 2026, from [11]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved January 6, 2026, from [Link][12]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved January 6, 2026, from [Link][7]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Retrieved January 6, 2026, from [13]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved January 6, 2026, from [Link][14]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 6, 2026, from [Link][15]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved January 6, 2026, from [Link][1]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 6, 2026, from [Link][16]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved January 6, 2026, from [Link][2]

  • ResearchGate. (2025). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved January 6, 2026, from [Link][17]

Sources

Technical Support Center: Purification of 1-Pyridine-4-yl-piperidine-4-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS No. 93913-86-1). This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the recrystallization of this zwitterionic compound.

Understanding the Molecule: A Zwitterionic Challenge

1-Pyridine-4-yl-piperidine-4-carboxylic acid possesses both a basic pyridine nitrogen and an acidic carboxylic acid group.[1] This dual functionality means the molecule can exist as a zwitterion, or internal salt, where the acidic proton from the carboxylic acid is transferred to the basic nitrogen of the piperidine ring. This zwitterionic nature significantly influences its solubility, making it highly polar and more soluble in polar protic solvents like water and alcohols, while having limited solubility in non-polar organic solvents.[2] Successful recrystallization hinges on exploiting these solubility differences to separate the desired compound from process-related impurities.

Troubleshooting Guide: Navigating Common Recrystallization Issues

Recrystallization is a powerful purification technique, but its success is highly dependent on carefully controlled conditions. The following guide addresses common problems encountered during the purification of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

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// Connections start -> solvent_selection; solvent_selection -> dissolution; dissolution -> hot_filtration; hot_filtration -> cooling; cooling -> crystallization; crystallization -> collection; collection -> drying; drying -> pure_product;

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Caption: Troubleshooting workflow for the recrystallization of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of solution at a temperature above its melting point in the chosen solvent system. This is a common issue with zwitterionic compounds which can have high melting points but may form eutectic mixtures with the solvent.

  • Solution:

    • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of the more polar solvent (the "good" solvent, e.g., water or DMF) to decrease the supersaturation.

    • Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of an ordered crystal lattice rather than an amorphous oil.

    • Solvent System Modification: If oiling out persists, consider a different solvent system. A solvent with a lower boiling point might be effective.

Issue 2: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently supersaturated, or nucleation has not been initiated.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If available, add a tiny crystal of the pure compound ("seed crystal") to the cooled solution to initiate crystallization.

    • Increase Concentration: If nucleation techniques fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.

Issue 3: The recrystallized product is still impure.

  • Cause: The chosen solvent system may not effectively differentiate between the product and certain impurities, or the cooling process was too rapid, trapping impurities within the crystal lattice.

  • Solutions:

    • Re-recrystallize: Perform a second recrystallization using the same or a different solvent system.

    • Optimize Cooling Rate: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.

    • Evaluate Solvent Choice: If impurities have similar solubility profiles to the product, a different solvent or solvent pair may be necessary. For instance, if unreacted 4-chloropyridine is a suspected impurity, a solvent system that is a poorer solvent for the zwitterionic product but a better solvent for the less polar impurity might be beneficial.

Issue 4: Poor recovery of the purified product.

  • Cause: Using an excessive amount of hot solvent for dissolution, incomplete crystallization, or using too much cold solvent to wash the crystals.

  • Solutions:

    • Minimize Dissolution Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Maximize Crystallization: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) for a sufficient amount of time to maximize crystal formation.

    • Minimize Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 1-Pyridine-4-yl-piperidine-4-carboxylic acid?

A1: Due to its zwitterionic nature, polar protic solvents are generally the best starting point. Based on available synthesis procedures, a mixed solvent system of water and N,N-dimethylformamide (DMF) has been successfully used.[3] Another viable option to explore would be a mixture of water and a lower alcohol like ethanol or isopropanol . The ideal system will have the compound be highly soluble at elevated temperatures and sparingly soluble at room temperature or below.

Q2: What are the likely impurities in a typical synthesis of this compound?

A2: A common synthesis involves the reaction of 4-chloropyridine hydrochloride with ethyl isonipecotate.[3] Potential impurities could include:

  • Unreacted starting materials: 4-chloropyridine and ethyl isonipecotate.

  • Byproducts of side reactions: Such as self-condensation products of the starting materials.

  • Residual base: Triethylamine is often used in the synthesis and may be present.[3]

  • Hydrolysis products: If the reaction is not carried out under anhydrous conditions, hydrolysis of the starting materials or product could occur.

Q3: How can I determine the purity of my recrystallized product?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity by separating the main compound from any impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of any proton- or carbon-containing impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and compare it to the crude material.

Q4: My compound is a white to off-white solid. Is a slight coloration an indication of impurity?

A4: While a pure compound is often white, a slight off-white or yellowish tint can sometimes be present due to minor, highly colored impurities. If other analytical methods (like HPLC or NMR) show high purity, the coloration may not be significant for many applications. If a completely white product is required, a second recrystallization or treatment with activated carbon during the recrystallization process may be necessary.

Experimental Protocols

Solubility Testing Protocol

A systematic approach to determining the best recrystallization solvent is crucial.

  • Place approximately 20-30 mg of the crude 1-Pyridine-4-yl-piperidine-4-carboxylic acid into several test tubes.

  • To each tube, add 0.5 mL of a different test solvent (see table below for suggestions) at room temperature.

  • Observe the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble, heat the test tube in a water bath and observe the solubility.

  • If the compound dissolves upon heating, allow the test tube to cool to room temperature and then place it in an ice bath.

  • A suitable solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and forms a good quantity of crystals upon cooling.

Solvent Polarity Expected Solubility Behavior
WaterHigh (Protic)Likely a good solvent, especially when hot.
EthanolHigh (Protic)May require heating; good candidate for a mixed system with water.
MethanolHigh (Protic)Similar to ethanol, potentially higher solubility.
N,N-Dimethylformamide (DMF)High (Aprotic)Good solvent, especially when hot; useful in mixed systems with water.[3]
Dimethyl Sulfoxide (DMSO)High (Aprotic)Likely a good solvent, but its high boiling point can make it difficult to remove.
AcetoneMedium (Aprotic)Lower solubility expected.
Ethyl AcetateLow-Medium (Aprotic)Unlikely to be a good solvent on its own.
DichloromethaneLow (Aprotic)Very low solubility expected.
HexanesNon-polarInsoluble.
Example Recrystallization Protocol (Water/DMF System)

This protocol is a starting point and may require optimization based on the purity of the crude material.

  • Dissolution: In a fume hood, place the crude 1-Pyridine-4-yl-piperidine-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of N,N-dimethylformamide (DMF) to create a slurry.

  • Heating and Co-solvent Addition: Gently heat the slurry on a hot plate with stirring. While heating, add hot water dropwise until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water or a cold mixture of water and ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Safety Precautions

1-Pyridine-4-yl-piperidine-4-carboxylic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of dust and contact with skin and eyes.[7]

References

  • How to desalt zwitterions? - ResearchGate. (2020, February 20). Retrieved from [Link]

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem. Retrieved from [Link]

  • MSDS of 1-(Pyridin-4-yl)piperidine-4-carbonitrile - Capot Chemical. Retrieved from [Link]

  • Izomeric name is not commonly used | Solubility of Things. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • 1-pyridin-4-yl-piperidine-4-carboxylic acid - 93913-86-1, C11H14N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Retrieved from [Link]

  • Tinkering with solvent helps to regulate the crystallization behavior of amino acids: RESOLV. (2016, August 9). Retrieved from [Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules - PMC - NIH. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Retrieved from [Link]

  • 1-pyridin-4-yl-piperidine-4-carboxylic acid,CAS No.93913-86-1. Retrieved from [Link]

  • (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I - ResearchGate. Retrieved from [Link]

  • Synthesis of pyridine-4-carboxylic acid - PrepChem.com. Retrieved from [Link]

Sources

Troubleshooting low yield in N-arylation of piperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the N-arylation of piperidines. This guide is designed to serve as a primary resource for troubleshooting and optimizing these crucial C-N bond-forming reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to solve challenges in your own research. The N-aryl piperidine motif is a cornerstone in medicinal chemistry, and mastering its synthesis is a key enabling step in drug discovery. This guide is structured in a question-and-answer format to directly address the common issues that can lead to low yields and reaction failure.

Section 1: Understanding the Core Reaction: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the most prevalent method for the N-arylation of amines, including piperidines.[1] Understanding its catalytic cycle is fundamental to effective troubleshooting.

The Catalytic Cycle

A simplified representation of the Buchwald-Hartwig catalytic cycle is shown below. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar      |      X OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation (Base, R₂NH) PdII_Aryl->Amine_Coord PdII_Amido L-Pd(II)-Ar      |      NR₂ Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Section 2: Troubleshooting Guide & FAQs

This section is organized by common problems encountered during the N-arylation of piperidines.

Problem 1: No Reaction or Very Low Conversion (<10%)

Q1: My reaction shows no consumption of starting materials. I'm using a Pd(II) precatalyst like Pd(OAc)₂. What's the first thing I should check?

A1: The first critical step is the reduction of your Pd(II) precatalyst to the active Pd(0) species.[2] This in-situ reduction can be unreliable.

  • Expert Insight: Using commercially available, air-stable Pd(0) precatalysts (e.g., those developed by Buchwald or Hartwig) is highly recommended. These precatalysts are designed to cleanly and efficiently generate the active LPd(0) catalyst upon exposure to the base in your reaction, leading to more reproducible results.[3]

  • Troubleshooting Step: If you must use a Pd(II) source, ensure your phosphine ligand is not oxidized and is present in a slight excess to facilitate the reduction. However, switching to a modern precatalyst is the most robust solution.

Q2: I'm using an aryl chloride, and the reaction is stalled. What is the issue?

A2: The oxidative addition step is highly dependent on the aryl halide's reactivity. The general reactivity trend is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3] Aryl chlorides are the least reactive due to the strong C-Cl bond.

  • Expert Insight: To couple aryl chlorides, you need a more electron-rich and sterically hindered ligand. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are specifically designed to facilitate the oxidative addition of challenging substrates like aryl chlorides.[4]

  • Troubleshooting Step:

    • Switch your ligand to one known to be effective for aryl chlorides.

    • If possible, switch the aryl halide to the corresponding bromide or iodide. While this may add a synthetic step, it often saves significant optimization time.

Q3: My piperidine is sterically hindered (e.g., substituted at the 2 and 6 positions), and I'm getting no product. Why?

A3: Steric hindrance on the amine nucleophile can significantly slow down both the amine coordination/deprotonation step and the final reductive elimination.[5] For very bulky secondary amines, these steps can become prohibitively slow.

  • Expert Insight: This is a classic challenge. The choice of ligand is paramount. Ligands that are both bulky and have a large "bite angle" can create a more open coordination sphere around the palladium, facilitating the approach of the hindered amine. Josiphos-type or some Buchwald biarylphosphine ligands have shown success here.[1] Additionally, a stronger base may be required to efficiently deprotonate the hindered amine-palladium complex.

  • Troubleshooting Step:

    • Screen a panel of bulky biarylphosphine ligands.

    • Increase the strength of the base (e.g., from K₃PO₄ to NaOtBu or LHMDS), but be mindful of substrate compatibility.[3]

    • Increase the reaction temperature and time.

Problem 2: Moderate Yield (20-60%) with Side Products

Q4: I'm observing a significant amount of reduced arene (Ar-H) in my reaction mixture. What causes this?

A4: The formation of a reduced arene is typically due to a side reaction called β-hydride elimination. This can occur from the palladium-amido intermediate, especially if the subsequent reductive elimination step is slow.[5]

  • Expert Insight: β-hydride elimination is more common with secondary amines that have hydrogens on the carbon adjacent to the nitrogen. To minimize this, you need to accelerate the rate of C-N reductive elimination relative to β-hydride elimination.

  • Troubleshooting Step:

    • Ligand Choice: Switch to a more sterically hindered ligand. Increased bulk on the ligand promotes reductive elimination.[5][6]

    • Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.

Q5: My aryl halide starting material is being consumed, but I'm not getting my desired product. Instead, I see a product corresponding to the arylation of my solvent or base.

A5: This indicates that the desired nucleophilic attack by the piperidine is slower than attack by other nucleophiles in the mixture. This is common when using alkoxide bases like sodium tert-butoxide (NaOtBu) with hindered amines.[5]

  • Expert Insight: The reaction between the palladium-aryl intermediate and the alkoxide base can form an aryl-ether byproduct. This is a known competitive pathway, especially when the amine is a poor nucleophile due to steric hindrance or electronic effects.[5]

  • Troubleshooting Step:

    • Base Selection: Switch to a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][4] Note that these weaker bases may require higher reaction temperatures.[3]

    • Amine Stoichiometry: Increase the equivalents of the piperidine nucleophile (e.g., from 1.2 to 2.0 eq.) to favor the desired reaction pathway through Le Châtelier's principle.

Q6: I'm using an aryl bromide, but the reaction is messy, and I see some debromination of my starting material.

A6: Debromination can occur through various side pathways. One possibility is hydrodehalogenation, where a hydride source in the reaction (potentially from the solvent or amine) reduces the aryl halide.

  • Expert Insight: The choice of solvent and base is critical. Non-polar, aprotic solvents are generally preferred.

  • Troubleshooting Step:

    • Solvent Purity: Ensure your solvent is rigorously anhydrous. Toluene and dioxane are common choices.[4] Water can interfere with the catalyst and base.

    • Base Choice: Use a strong, non-nucleophilic alkoxide base like NaOtBu. Studies have shown that in nonpolar solvents, an anionic base is required to effectively deprotonate the palladium-amine complex.[7]

Section 3: Systematic Optimization Workflow

When faced with a low-yielding reaction, a systematic approach is more effective than random screening. The following flowchart outlines a logical progression for optimizing the N-arylation of piperidines.

Caption: Troubleshooting flowchart for N-arylation.

Section 4: Protocol & Data Tables

General Protocol for Buchwald-Hartwig N-Arylation of Piperidine

This is a representative starting protocol. Optimal conditions will vary based on the specific substrates.

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.012-0.06 mmol, 1.2-6 mol% relative to Pd).

  • Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), followed by the piperidine (1.2 mmol, 1.2 equiv) and the anhydrous solvent (e.g., Toluene, 0.1-0.5 M).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Ligand Selection Guide
Ligand TypeExamplesRecommended ForKey Considerations
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosAryl chlorides, sterically hindered substrates, promoting reductive elimination.[1][8]Often provide the highest activity and broadest scope.
Chelating Bisphosphines BINAP, XantphosGeneral-purpose, particularly for aryl bromides and iodides. Can prevent catalyst decomposition.[1]May be less effective for highly challenging substrates compared to modern biarylphosphines.
Ferrocene-based Josiphos-type ligandsCan be effective for hindered amines and offer different steric/electronic profiles.[1]Part of a broad toolkit for screening when other ligands fail.
Table 2: Base and Solvent Compatibility
BasepKaH (Conjugate Acid)Common SolventsNotes
NaOtBu / KOtBu ~19Toluene, Dioxane, THFStrong, effective bases. Can act as a nucleophile, leading to ether byproducts.[4][5]
LHMDS / KHMDS ~26THF, TolueneVery strong, non-nucleophilic bases. Useful for weakly acidic N-H bonds.
K₃PO₄ ~12.3Toluene, Dioxane, DMFMilder, non-nucleophilic. Often requires higher temperatures. Good for base-sensitive substrates.[4]
Cs₂CO₃ ~10.3Toluene, Dioxane, DMFMilder, non-nucleophilic. Good solubility in some organic solvents.[4]

Note: The choice of base and solvent are often interdependent. For instance, strong alkoxide bases are typically used in non-polar aprotic solvents like toluene.[7]

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Ye, R., et al. (2020). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules. Available from: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available from: [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. Available from: [Link]

  • Optimization of the reaction condition for the N-arylation a. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • St. Denis, J. D., et al. (2020). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available from: [Link]

  • Optimization of the N-arylation reaction conditions: a Catalyst dosage;... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Dubey, I., et al. (2018). Nitrogen Arylation for Macrocyclization of Unprotected Peptides. Bioconjugate Chemistry. Available from: [Link]

  • Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Approaches to α-functionalization of piperidines by C H... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. Available from: [Link]

Sources

Technical Support Center: Synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently encountered side reactions in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 1-Pyridine-4-yl-piperidine-4-carboxylic acid?

There are two primary and effective strategies for constructing the core C-N bond in this molecule:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most frequently cited method. It involves the reaction of a piperidine-4-carboxylic acid derivative (typically an ester like ethyl isonipecotate) with an activated 4-substituted pyridine, such as 4-chloropyridine.[1] The reaction is driven by the electron-deficient nature of the pyridine ring, which makes it susceptible to nucleophilic attack.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a powerful alternative. It couples an amine (piperidine-4-carboxylic acid or its ester) with an aryl halide (e.g., 4-bromopyridine). This method is known for its high functional group tolerance and generally milder conditions compared to classical SNAr, though it requires careful optimization of the catalyst system (ligand, base, and palladium precursor).[2][3]

Q2: Why does nucleophilic attack preferentially occur at the C4 position of the pyridine ring in an SNAr reaction?

This regioselectivity is a fundamental principle of pyridine chemistry. Nucleophilic attack at the C2 (ortho) and C4 (para) positions is strongly favored over the C3 (meta) position. The reason lies in the stability of the anionic intermediate, known as the Meisenheimer complex. When the nucleophile attacks at C2 or C4, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[4][5] This provides significant stabilization that is not possible when attack occurs at the C3 position.[5] Therefore, using a 4-halopyridine substrate directs the reaction to the desired position.

Q3: My synthesis starts with ethyl isonipecotate. Why is a final hydrolysis step necessary and what are the risks?

The ethyl ester of the piperidine moiety is often used to improve solubility in organic solvents and to prevent the free carboxylic acid from interfering with the reaction conditions (e.g., by reacting with the base). The final step is the hydrolysis of this ethyl ester to yield the desired carboxylic acid.[6]

This step, while routine, carries two main risks:

  • Incomplete Hydrolysis: If the reaction time, temperature, or concentration of acid/base is insufficient, you will be left with the ethyl ester as a significant impurity which can be difficult to separate from the product due to similar polarities.

  • Degradation: Using overly harsh hydrolysis conditions (e.g., very high temperatures with strong base) can promote side reactions. In related systems, harsh basic hydrolysis has been shown to cause cleavage of amide bonds adjacent to the piperidine ring.[7] While our target molecule lacks this specific amide, the principle of avoiding excessively harsh conditions to prevent unforeseen degradation remains critical.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental observations and provides a logical path to diagnose and resolve the underlying chemical issues.

Problem Category: Low Yield & Poor Conversion

Q4: My SNAr reaction (4-chloropyridine + ethyl isonipecotate) has stalled, leaving large amounts of unreacted starting materials. What's going wrong?

Several factors can lead to poor conversion in this SNAr reaction. Let's break down the common culprits:

  • Insufficient Thermal Energy: This reaction often requires high temperatures (e.g., 150°C in a sealed vessel) to overcome the activation energy barrier.[1][8] If you are running the reaction at a lower temperature, the rate may be impractically slow.

  • Ineffective Base: A base, typically a tertiary amine like triethylamine, is required to neutralize the HCl generated as the reaction proceeds. If the base is of poor quality or used in a substoichiometric amount, the resulting acidic conditions will protonate the piperidine nitrogen of your starting material, rendering it non-nucleophilic and halting the reaction.

  • Poor Leaving Group: While chloride is a common leaving group, fluoride is often superior for SNAr reactions on pyridine rings because of its high electronegativity, which strongly activates the ring towards attack.[8] If you are struggling with 4-chloropyridine, consider using 4-fluoropyridine, which may react under milder conditions.

  • Reagent Purity: Ethyl isonipecotate is known to be air-sensitive and can degrade over time.[9] Ensure you are using a high-purity reagent, preferably from a freshly opened bottle or one that has been stored properly under an inert atmosphere.[10]

Q5: I'm attempting a Buchwald-Hartwig amination and observing low yield with a significant amount of pyridine formed from my 4-bromopyridine. What is this side reaction?

The formation of pyridine from 4-bromopyridine is a classic sign of a competing hydrodehalogenation side reaction. In this process, the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.[2] This is a common unproductive pathway in palladium-catalyzed couplings.

Troubleshooting Steps:

  • Re-evaluate Your Ligand/Base Combination: The choice of phosphine ligand and base is paramount in controlling the relative rates of amination and hydrodehalogenation. Sterically hindered ligands like X-Phos or Josiphos are often employed to promote the desired reductive elimination step that forms the C-N bond over competing pathways.[11]

  • Ensure Anhydrous Conditions: Water can be a proton source for the hydrodehalogenation pathway. Ensure all reagents, solvents, and glassware are scrupulously dried.

  • Check Base Purity: The quality of the base (e.g., sodium tert-butoxide) is critical. Old or improperly stored base can be less effective, altering the delicate balance of the catalytic cycle.[12]

Problem Category: Impurities & Purification Challenges

Q6: My final product shows a significant impurity with a mass of M-44 (loss of CO₂). What is it and how do I prevent it?

This impurity is almost certainly 4-(piperidin-1-yl)pyridine , the product of decarboxylation . The carboxylic acid group on the piperidine ring can be lost as CO₂ under excessive thermal stress.[13]

Preventative Measures:

  • Reduce Reaction Temperature: If the decarboxylation is occurring during the C-N bond formation step, try to find conditions that allow the reaction to proceed at a lower temperature. This may involve using a more reactive starting material (e.g., 4-fluoropyridine) or switching to a catalyzed reaction like the Buchwald-Hartwig amination.

  • Control Temperature During Work-up and Purification: Avoid unnecessarily high temperatures during solvent evaporation. If performing distillation, use high vacuum to lower the boiling point. For chromatographic purification, ensure the column does not heat up.

Q7: I'm observing a high molecular weight impurity with a mass roughly double that of my piperidine starting material. What could this be?

This suggests the formation of a dimer. A known side reaction, particularly when using bifunctional electrophiles, is the dimerization of the piperidine nucleophile. For instance, the reaction of ethyl isonipecotate with 1-bromo-2-chloroethane is known to produce the dimer 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate).[14]

Root Cause & Solution: While your primary electrophile (4-chloropyridine) is monofunctional, this observation strongly points to a contaminant in your electrophile or solvent . An impurity like 1,2-dichloroethane in your solvent or a dihalopyridine impurity could be responsible. The solution is to ensure the purity of all reagents. Distilling solvents and using high-purity starting materials is essential.

Experimental Protocols & Data

Protocol 1: SNAr Synthesis and Hydrolysis

This protocol is adapted from established literature procedures.[1]

Step 1: SNAr Coupling

  • To a sealed pressure vessel, add 4-chloropyridine hydrochloride (1.0 eq).

  • Add ethyl isonipecotate (1.05 eq).

  • Add ethanol and water (e.g., in a 1:3 ratio). Rationale: The solvent system is chosen to ensure solubility of both the organic and salt-like starting materials.

  • Add triethylamine (2.5 eq). Rationale: Triethylamine acts as both a free base for the 4-chloropyridine hydrochloride and to neutralize the HCl generated during the reaction.

  • Seal the vessel and heat to 150°C with vigorous stirring for 48-96 hours. Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature. The intermediate, ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, can be isolated by removing the solvent under reduced pressure and purifying by column chromatography or crystallization.

Step 2: Ester Hydrolysis

  • Dissolve the crude or purified ethyl ester from Step 1 in a suitable solvent like ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 3.0 eq).

  • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting ester. Rationale: Base-catalyzed hydrolysis (saponification) is generally faster and less reversible than acid-catalyzed hydrolysis.[6]

  • Cool the mixture to room temperature and adjust the pH to ~7 with aqueous HCl.

  • The product, 1-Pyridine-4-yl-piperidine-4-carboxylic acid, will often precipitate as a zwitterion. Collect the solid by filtration, wash with cold water and then a non-polar solvent like diethyl ether, and dry under vacuum.

Table 1: Summary of Potential Impurities
Impurity NameStructureProbable OriginAnalytical Signature (LC-MS)
Ethyl IsonipecotateC₈H₁₅NO₂Unreacted Starting Material[M+H]⁺ = 158.1
4-ChloropyridineC₅H₄ClNUnreacted Starting Material[M+H]⁺ = 114.0
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylateC₁₃H₁₈N₂O₂Incomplete Hydrolysis[M+H]⁺ = 235.1
4-(Piperidin-1-yl)pyridineC₁₀H₁₄N₂Decarboxylation of Product[M+H]⁺ = 163.1

Visualizing Mechanisms & Workflows

To further clarify the chemical transformations and troubleshooting logic, the following diagrams are provided.

SNAr_Mechanism S-N-Ar Reaction and Decarboxylation Side Reaction cluster_reactants Reactants Py 4-Chloropyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Py->Meisenheimer + Piperidine Pip Piperidine Derivative (Nucleophile) Pip->Meisenheimer Product_Ester Coupled Product (Ester) Meisenheimer->Product_Ester - Cl⁻ Final_Product Final Product (Carboxylic Acid) Product_Ester->Final_Product Hydrolysis (-EtOH) Side_Product Decarboxylated Byproduct Final_Product->Side_Product Δ (Heat) - CO₂

Caption: SNAr mechanism leading to the desired product and a key thermal side reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Poor Yield or Impure Product Analyze Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Analyze CheckSM High % of Starting Material? Analyze->CheckSM CheckImpurity Major Impurity Detected? Analyze->CheckImpurity Yes_SM YES CheckSM->Yes_SM Yes_Impurity YES CheckImpurity->Yes_Impurity IncreaseConditions Action: - Increase Temperature/Time - Check Base Stoichiometry - Verify Reagent Purity Yes_SM->IncreaseConditions IdentifyImpurity Identify Impurity by Mass Yes_Impurity->IdentifyImpurity IsEster Mass = Ester Intermediate? IdentifyImpurity->IsEster [M+H]⁺ = 235 IsDecarb Mass = Decarboxylated Product? IdentifyImpurity->IsDecarb [M+H]⁺ = 163 ActionEster Action: - Incomplete Hydrolysis - Increase Hydrolysis Time/Temp IsEster->ActionEster ActionDecarb Action: - Decarboxylation Occurred - Reduce Reaction Temperature IsDecarb->ActionDecarb

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. ACS Publications. Available at: [Link]

  • Rubina, K., Goldberg, Y., Gaukhman, A., & Shymanska, M. (1989). O-Alkylation of Pyridine Aldoximes Under Phase-Transfer Conditions. Synthetic Communications. Available at: [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]

  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Bak, A., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC) - NIH. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ChemSynthesis. 1-pyridin-4-yl-piperidine-4-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

  • Monatshefte für Chemie. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. PubMed Central (PMC) - NIH. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Mertens, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central (PMC). Available at: [Link]

  • Prochem. Ethyl Isonipecotate: Technical Data and Application Overview. Available at: [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • PrepChem.com. Synthesis of pyridine-4-carboxylic acid. Available at: [Link]

  • König, B., et al. (2024). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. Available at: [Link]

  • Technical University of Denmark. (2009). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]

  • Chemguide. hydrolysis of esters. Available at: [Link]

  • Google Patents. (2016). WO 2016/071792 A1.
  • ResearchGate. (2012). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Available at: [Link]

  • ResearchGate. (1950). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Available at: [Link]

  • Wikipedia. Isonipecotic acid. Available at: [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Halopyridines with Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed Buchwald-Hartwig amination of 4-halopyridines with piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: From Frustration to Fruition

This section addresses the most common issues encountered during the coupling of 4-halopyridines with piperidines, providing a logical approach to problem-solving.

Q1: My reaction shows low to no conversion of the 4-halopyridine. What are the primary causes and how can I fix it?

Low or no conversion is a frequent challenge, particularly with less reactive 4-chloropyridines. The root cause often lies in an inefficient catalytic cycle, specifically a sluggish oxidative addition step.[1]

Initial Diagnostic Checks:

  • Catalyst System Integrity: The heart of the reaction is the active Pd(0) catalyst. Its formation and stability are paramount.

    • Palladium Source: While Pd(OAc)₂ is common, its reduction to Pd(0) can be inconsistent. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, for superior results, an air-stable palladacycle precatalyst (e.g., G3 or G4 precatalysts).[1] These ensure more reliable generation of the active catalytic species.

    • Ligand Choice: Standard phosphine ligands like PPh₃ are generally ineffective for this transformation. The key is to use bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination. For coupling secondary amines like piperidine, ligands from the RuPhos, BrettPhos, or Josiphos families are highly recommended.[2][3]

    • Catalyst Loading: For challenging substrates like 4-chloropyridine, a typical 1-2 mol% loading may be insufficient. Don't hesitate to increase the catalyst loading to 3-5 mol% in initial optimization experiments.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox.[1]

    • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, or t-BuOH. Water can hydrolyze the base and interfere with the catalyst.[1]

    • Temperature: Oxidative addition to the C-X bond of 4-halopyridines, especially C-Cl, is often the rate-limiting step and requires thermal energy. If you are running the reaction at a lower temperature (e.g., 80 °C), a gradual increase to 100-110 °C can significantly improve conversion.[1]

Troubleshooting Workflow: No Conversion

G start Low/No Conversion check_catalyst Verify Catalyst System (Pd Source, Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Temp, Atmosphere, Purity) check_catalyst->check_conditions Catalyst OK change_ligand Screen Different Ligand (e.g., RuPhos, BrettPhos) check_catalyst->change_ligand Ligand suboptimal use_precatalyst Switch to Palladacycle Precatalyst (G3/G4) check_catalyst->use_precatalyst Pd(OAc)₂ used check_conditions->start Purity/Inertness Issue? (Re-setup reaction) increase_temp Increase Temperature (e.g., to 100-110 °C) check_conditions->increase_temp Conditions OK increase_loading Increase Catalyst Loading (e.g., to 3-5 mol%) increase_temp->increase_loading change_ligand->check_conditions use_precatalyst->check_conditions success Reaction Successful increase_loading->success

Caption: A logical workflow for troubleshooting low or no reaction conversion.

Q2: I'm observing a significant amount of hydrodehalogenation byproduct (the 4-halopyridine is being converted to pyridine). How can I minimize this?

Hydrodehalogenation is a common side reaction where the starting material is reduced instead of coupled. This typically occurs when reductive elimination of the desired product is slow relative to competing pathways, such as β-hydride elimination from the amine or reaction with trace water.[4]

Strategies to Suppress Hydrodehalogenation:

  • Optimize the Base:

    • Base Strength and Purity: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Ensure it is of high purity and handled under anhydrous conditions. Older or improperly stored NaOtBu can contain sodium hydroxide, which exacerbates hydrodehalogenation. Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used, but they often require more active catalyst systems and higher temperatures.[1]

    • Base Stoichiometry: Typically, 1.2-1.5 equivalents of the base are sufficient. Using a large excess can sometimes promote side reactions.

  • Ligand Selection: The ligand plays a critical role in promoting the desired reductive elimination. Bulky biarylphosphine ligands are designed to accelerate this step, outcompeting the pathways that lead to hydrodehalogenation. If you are observing this side product, consider switching to a more sterically demanding ligand.

  • Amine Stoichiometry: Using a slight excess of piperidine (e.g., 1.2-1.5 equivalents) can help to ensure that the palladium complex preferentially reacts with the amine rather than other potential hydrogen sources.[1]

  • Strictly Anhydrous Conditions: As mentioned before, water is a key culprit. Ensure all reagents, solvents, and glassware are scrupulously dried.

Frequently Asked Questions (FAQs)

Q1: Which halide should I use: 4-chloro-, 4-bromo-, or 4-iodopyridine?

The choice of halide impacts reactivity and cost. The general reactivity trend for oxidative addition is I > Br > Cl.[5]

  • 4-Iodopyridine: Most reactive, often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings). However, it is the most expensive and may be less stable. Aryl iodides can also sometimes cause catalyst inhibition.[6]

  • 4-Bromopyridine: Offers a good balance of reactivity and cost. It is often the preferred starting point for optimization studies.

  • 4-Chloropyridine: The least expensive but most challenging substrate.[1] Successful coupling requires a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand (like RuPhos) and higher reaction temperatures.[1]

HalideRelative ReactivityTypical TemperatureCostKey Consideration
I Highest60-100 °CHighPotential for catalyst inhibition by iodide.
Br Intermediate80-110 °CMediumGood starting point for most applications.
Cl Lowest100-120 °CLowRequires a highly active catalyst system.
Q2: What is the role of the base in this reaction?

The base plays a critical, multifaceted role in the catalytic cycle. Its primary function is to deprotonate the piperidine-palladium complex to form the key palladium-amido intermediate, which then undergoes reductive elimination to form the C-N bond.[4][7][8]

A strong, non-nucleophilic base like NaOtBu or LiHMDS is required because the pKa of the coordinated amine is significantly lowered, but still requires a potent base for efficient deprotonation.[2] The choice of solvent can also influence the base's effectiveness; nonpolar solvents generally favor anionic bases.[7][8][9]

Q3: Can you provide a general, reliable starting protocol for coupling 4-bromopyridine with piperidine?

Absolutely. This protocol is a robust starting point for many systems. Remember to optimize from here based on your specific substrate and results.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination

Reagents & Equipment:

  • 4-Bromopyridine hydrochloride (or free base)

  • Piperidine

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • RuPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Oven-dried Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or on a Schlenk line, add 4-bromopyridine·HCl (1.0 mmol, 1.0 equiv), RuPhos Pd G3 (0.02 mmol, 2 mol%), and an additional portion of RuPhos ligand (0.02 mmol, 2 mol%) to the reaction vessel.

    • Scientist's Note: If using the free base of 4-bromopyridine, you can omit one equivalent of the base. The extra ligand helps maintain catalyst stability and activity throughout the reaction.

  • Add Base and Amine: Add NaOtBu (2.2 mmol, 2.2 equiv, if starting from the HCl salt; 1.2 equiv if starting from the free base). Then, add piperidine (1.2 mmol, 1.2 equiv).

  • Add Solvent: Add anhydrous, degassed toluene (5 mL, to make a 0.2 M solution).

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Quench carefully with water, and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-(piperidin-1-yl)pyridine.

Understanding the Mechanism: The Catalytic Cycle

A solid grasp of the catalytic cycle is essential for rational troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

Catalytic_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex  Oxidative Addition + 4-Halo-Pyridine amido_complex Pd(II)-Amido Complex (Key Intermediate) oa_complex->amido_complex  Amine Coordination  & Deprotonation + Piperidine, - Base-H⁺X⁻ amido_complex->pd0  Reductive Elimination product 4-(Piperidin-1-yl)pyridine (Product) amido_complex->product center

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L₂Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine to form a Pd(II) complex. This is often the rate-limiting step, especially for chlorides.[1]

  • Amine Coordination & Deprotonation: Piperidine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen, forming the crucial Pd(II)-amido intermediate.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[4]

By understanding which factors influence each step—ligand bulk for reductive elimination, temperature for oxidative addition, and base strength for deprotonation—you can make informed decisions to optimize your reaction conditions.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Iyer, K., Kavthe, R., Lammert, R. M., & Yirak, J. R. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 2(7), 1643–1651. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ChemInform, 42(31). [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Vitting, M., Lindhardt, A. T., & Skrydstrup, T. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(10), 4565-4573. [Link]

  • Vitting, M., Lindhardt, A. T., & Skrydstrup, T. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. Journal of the American Chemical Society, 134(8), 3683–3686. [Link]

  • Kappe, C. O., & Van der Eycken, E. (2010). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Green Chemistry, 12(10), 1773-1780. [Link]

  • Lee, H., & Kim, H. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(18), 4253. [Link]

  • Kim, D., & Park, J. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(21), 6649. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

Sources

Technical Support Center: Stability and Storage of 1-Pyridine-4-yl-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS No. 93913-86-1)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing degradation during storage and troubleshooting common stability issues. Our approach is rooted in established scientific principles to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Pyridine-4-yl-piperidine-4-carboxylic acid?

To ensure the long-term stability of 1-Pyridine-4-yl-piperidine-4-carboxylic acid, it is crucial to store it in a cool, dry, and dark environment.[2] The compound should be kept in a tightly sealed container to prevent moisture absorption, as both the pyridine and piperidine moieties can be sensitive to humidity.[2][3] For extended storage, refrigeration at 2-8°C is recommended.[2]

Q2: I've noticed a change in the color/texture of my stored compound. What could be the cause?

A physical change in the appearance of your compound, such as discoloration or clumping, can be an initial indicator of degradation. This is often due to exposure to light, moisture, or elevated temperatures over time. It is highly recommended to perform an analytical purity check, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the material before use.

Q3: What are the primary degradation pathways for this molecule?

1-Pyridine-4-yl-piperidine-4-carboxylic acid has three primary potential degradation pathways under improper storage or stress conditions:

  • Hydrolysis: The tertiary amine linkage between the pyridine and piperidine rings can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding pyridine-4-one and piperidine-4-carboxylic acid.

  • Oxidation: The nitrogen atom on the pyridine ring is susceptible to oxidation, which would lead to the formation of 1-(1-oxo-pyridin-4-yl)-piperidine-4-carboxylic acid (the corresponding pyridine N-oxide).[3][4]

  • Decarboxylation: Although generally requiring heat, the carboxylic acid group could potentially be lost, resulting in the formation of 1-(pyridin-4-yl)piperidine.

These pathways are critical to consider when developing formulations and designing stability studies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Chemical degradation of the compound.1. Confirm the identity of the new peaks using LC-MS or other appropriate analytical techniques. 2. Review storage conditions and handling procedures to identify potential exposure to heat, light, or moisture. 3. Perform a forced degradation study to intentionally generate and identify potential degradation products.
Poor solubility of the compound Formation of less soluble degradation products or moisture absorption leading to clumping.1. Verify the purity of the compound via HPLC. 2. If degradation is confirmed, purify the compound if possible, or obtain a new, high-purity batch. 3. Ensure the compound is stored in a desiccator to minimize moisture uptake.
Inconsistent experimental results Degradation of the starting material leading to lower effective concentration and potential interference from degradation products.1. Immediately re-analyze the purity of the stored compound. 2. If purity is compromised, acquire a new batch and repeat the experiment. 3. Implement stricter storage and handling protocols for all sensitive reagents.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

cluster_main 1-Pyridine-4-yl-piperidine-4-carboxylic acid cluster_degradation Potential Degradation Pathways cluster_products Degradation Products A 1-Pyridine-4-yl-piperidine-4-carboxylic acid B Hydrolysis A->B H₂O, H⁺/OH⁻ C Oxidation A->C [O] D Decarboxylation A->D Δ E Pyridine-4-one + Piperidine-4-carboxylic acid B->E F 1-(1-oxo-pyridin-4-yl)-piperidine-4-carboxylic acid (Pyridine N-oxide) C->F G 1-(Pyridin-4-yl)piperidine D->G

Potential degradation pathways of the target compound.

Experimental Protocols

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water or a phosphate buffer at a controlled pH)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation:

  • Prepare a stock solution of 1-Pyridine-4-yl-piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

Forced degradation studies are critical for identifying potential degradation products and demonstrating the specificity of the analytical method.

Workflow for Forced Degradation Study:

A Prepare a solution of 1-Pyridine-4-yl-piperidine-4-carboxylic acid B Divide into aliquots for different stress conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidative Stress (e.g., 3% H₂O₂, RT) B->E F Thermal Stress (e.g., 80°C, solid state) B->F G Photolytic Stress (e.g., UV light, solid state) B->G H Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using stability-indicating HPLC C->H D->H E->H F->H G->H I Characterize degradation products (e.g., LC-MS, NMR) H->I

Workflow for a forced degradation study.

Detailed Steps:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm).

For each condition, samples should be taken at various time points and analyzed by the validated HPLC method to track the formation of degradation products.

Summary of Recommended Storage Conditions

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down potential chemical reactions.[2]
Humidity Dry environment (use of desiccants is recommended)Prevents hydrolysis and moisture absorption which can lead to physical changes and degradation.[2][3]
Light Protected from light (amber vials or stored in the dark)Prevents photolytic degradation.[2]
Atmosphere Tightly sealed container, consider inert gas (e.g., Argon) for long-term storageProtects from atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.[3]

By adhering to these guidelines and employing robust analytical techniques, researchers can ensure the stability and integrity of 1-Pyridine-4-yl-piperidine-4-carboxylic acid, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Available at: [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. Available at: [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Arkivoc. Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to production. We will explore common synthetic routes and provide in-depth troubleshooting for challenges that frequently arise during scale-up, ensuring a robust, safe, and efficient process.

I. Overview of Synthetic Strategies

The synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid typically proceeds via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) or reductive amination/hydrogenation routes. The choice of strategy often depends on the availability of starting materials, cost, and the desired impurity profile.

  • Nucleophilic Aromatic Substitution (SNAr): This is a common laboratory-scale method involving the reaction of a piperidine-4-carboxylic acid derivative (like an ester) with an activated pyridine ring, such as 4-chloropyridine.[1] A base is required to neutralize the generated HCl.

  • Reductive Amination/Hydrogenation: This approach can involve the catalytic hydrogenation of a precursor molecule. For instance, a related synthesis involves the reduction of a pyridine carboxylic acid to a piperidine carboxylic acid using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).[2][3] This method is often preferred for larger scales due to its efficiency, though it requires specialized high-pressure equipment.

Synthetic Workflow Overview

Synthetic_Workflow cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Purification & Isolation cluster_2 Route 2: Catalytic Hydrogenation A1 4-Chloropyridine HCl D1 Coupling Reaction (High Temp, Solvent) A1->D1 B1 Piperidine-4-carboxylic acid ester B1->D1 C1 Base (e.g., Triethylamine) C1->D1 E1 Ester Hydrolysis D1->E1 F Crude Product E1->F G pH Adjustment / Precipitation F->G H Recrystallization G->H I Drying H->I J Final Product I->J A2 Isonicotinic Acid C2 Reductive Amination Precursor A2->C2 B2 Piperidine B2->C2 E2 High-Pressure Hydrogenation C2->E2 D2 Catalyst (e.g., Pd/C) + H₂ Gas D2->E2 E2->F Troubleshooting_Yield start Low Yield Observed in Scale-Up Batch check_conversion Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_conversion incomplete_rxn Incomplete Conversion check_conversion->incomplete_rxn Yes degradation Product Degradation or Significant Side Products check_conversion->degradation No optimize_temp Increase Temperature or Use Pressure Reactor incomplete_rxn->optimize_temp optimize_time Increase Reaction Time incomplete_rxn->optimize_time reduce_temp Lower Reaction Temperature degradation->reduce_temp reduce_time Decrease Reaction Time (Monitor with IPCs) degradation->reduce_time check_reagents Verify Reagent Purity & Stoichiometry optimize_temp->check_reagents optimize_time->check_reagents check_stability Evaluate Product Stability Under Reaction Conditions reduce_temp->check_stability reduce_time->check_stability

Caption: Decision-making workflow for diagnosing and addressing low-yield issues.

III. References

  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis. Chemicalbook.

  • Synthesis of pyridine-4-carboxylic acid. PrepChem.com.

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.

  • 1-pyridin-4-yl-piperidine-4-carboxylic acid. ChemSynthesis.

  • Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. Benchchem.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC).

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem.

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central (PMC).

Sources

Technical Support Center: Resolving Solubility Issues with 1-Pyridine-4-yl-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS 93913-86-1). This guide is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility challenges encountered with this compound. We will delve into the physicochemical principles governing its solubility and provide systematic, actionable troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries. For more detailed protocols, please proceed to Part 2.

Q1: What is 1-Pyridine-4-yl-piperidine-4-carboxylic acid and why is its solubility complex?

A1: 1-Pyridine-4-yl-piperidine-4-carboxylic acid is a heterocyclic organic compound with a molecular formula of C11H14N2O2.[1][2] Its structure contains both a basic pyridine ring and a piperidine nitrogen, as well as an acidic carboxylic acid group.[1][3][4] This combination makes it an amphoteric, zwitterionic compound. Zwitterions contain both positive and negative charges, leading to strong intermolecular electrostatic interactions that can result in poor solubility in both aqueous and non-polar organic solvents.[5][6]

Q2: I'm observing poor solubility in water. Is this expected?

A2: Yes, this is a common observation. Due to its zwitterionic nature at neutral pH, the molecule's strong attraction to other molecules of itself (crystal lattice energy) can outweigh its attraction to water molecules, leading to limited aqueous solubility.[5] The solubility of similar piperidine carboxylic acid derivatives is highly dependent on pH.[3][4]

Q3: Which organic solvents are likely to be effective?

A3: Polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF are generally the best starting points.[3][7] These solvents can disrupt the intermolecular hydrogen bonding and electrostatic interactions of the compound. Non-polar solvents such as hexane or toluene are unlikely to be effective.[7][8]

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes, solubility increases with temperature.[3] Applying heat can provide the energy needed to overcome the crystal lattice forces, allowing the solvent to better solvate the molecule. However, always verify the thermal stability of the compound before heating to avoid degradation.[9]

Q5: My solution is cloudy even after extensive mixing. What does this indicate?

A5: Cloudiness, or turbidity, indicates that the compound has not fully dissolved and a fine suspension has formed. This means the concentration you are attempting to achieve exceeds the compound's solubility limit in that specific solvent system. Visually, a fully dissolved compound should result in a clear, transparent solution.[10]

Part 2: In-Depth Troubleshooting & Optimization Guide

When initial attempts fail, a systematic approach is necessary. This guide provides a logical workflow to diagnose and resolve solubility issues.

The Core Challenge: The Zwitterionic State

The primary hurdle to dissolving 1-Pyridine-4-yl-piperidine-4-carboxylic acid is its tendency to exist as a zwitterion at or near its isoelectric point (pI). At this pH, the net charge is zero, minimizing repulsion between molecules and maximizing crystal packing, which leads to minimal solubility. The key to enhancing solubility is to shift the pH away from the pI, forcing the molecule into a predominantly cationic (acidic pH) or anionic (basic pH) state, which are more readily solvated by polar solvents like water.[6][11][12]

TroubleshootingWorkflow start Start: Compound Fails to Dissolve tier1 Tier 1: Solvent & Physical Methods start->tier1 tier2 Tier 2: pH Adjustment (Aqueous) tier1->tier2 If unsuccessful success Success: Clear Solution Achieved tier1->success If successful tier3 Tier 3: Co-Solvent Systems tier2->tier3 If unsuccessful tier2->success If successful tier3->success If successful fail Consult Advanced Formulation (e.g., surfactants, complexation) tier3->fail If unsuccessful

Caption: Systematic troubleshooting workflow.

Tier 1: Solvent Selection and Physical Methods

Issue: The compound does not dissolve in the initial solvent of choice.

Causality: The solvent may lack the appropriate polarity or hydrogen bonding capability to overcome the solute's intermolecular forces. Insufficient physical agitation can also slow down the dissolution process, which is kinetically limited.

Solutions:

  • Change Solvent: If using a non-polar or moderately polar solvent, switch to a more polar option.

  • Apply Agitation: Use vigorous vortexing or a magnetic stirrer to increase the interaction between the solvent and the solute particles.

  • Increase Temperature: Gently warm the solution. An increase in temperature often enhances solubility. [3]Monitor for any signs of compound degradation (e.g., color change).

  • Reduce Particle Size: If possible, grinding the solid material with a mortar and pestle increases the surface area, which can accelerate the rate of dissolution. [10] Table 1: Recommended Initial Solvents

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMFHigh polarity effectively solvates charged species.
Polar Protic Methanol, EthanolCapable of hydrogen bonding, which helps disrupt the compound's crystal lattice. [3][7]
Aqueous (pH-adjusted) See Tier 2The most effective method for achieving high aqueous concentrations.
Tier 2: pH Modification for Aqueous Solutions

Issue: The compound has poor solubility in neutral water or standard aqueous buffers (e.g., PBS at pH 7.4).

Causality: At neutral pH, the compound is near its isoelectric point (pI), where it exists as a zwitterion with minimal solubility. Adjusting the pH protonates the basic nitrogens (low pH) or deprotonates the carboxylic acid (high pH), creating a net charge and dramatically increasing aqueous solubility. [11][13][14]

Protocol: pH-Adjusted Solubilization
  • Acidic Dissolution (to form a Cationic Salt):

    • Weigh the desired amount of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

    • Add a small amount of deionized water to form a slurry.

    • While stirring, add 0.1 M or 1 M hydrochloric acid (HCl) dropwise.

    • Continue adding HCl until the solid completely dissolves, resulting in a clear solution. The pH will typically be in the 1-3 range.

    • Self-Validation: The formation of a clear solution confirms the successful conversion to the more soluble hydrochloride salt form.

  • Basic Dissolution (to form an Anionic Salt):

    • Weigh the desired amount of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

    • Add a small amount of deionized water to form a slurry.

    • While stirring, add 0.1 M or 1 M sodium hydroxide (NaOH) dropwise.

    • Continue adding NaOH until the solid completely dissolves.

    • Self-Validation: A clear solution indicates the formation of the soluble sodium carboxylate salt.

Trustworthiness Check: After solubilization, if you need to work at a specific final pH, you can carefully back-titrate with a base (for the acidic solution) or an acid (for the basic solution). However, be cautious: as you approach the compound's pI, it may precipitate out of solution. [11]Always check for stability at the final desired pH over time.

Tier 3: Utilizing Co-Solvent Systems

Issue: The required concentration is not achievable even with pH modification, or the experimental conditions cannot tolerate extreme pH values.

Causality: A co-solvent reduces the polarity of the aqueous medium. By reducing the self-association of water, the co-solvent decreases water's ability to "squeeze out" the non-polar regions of the organic molecule, thereby increasing its solubility. [10][] Solutions:

  • Prepare a Concentrated Stock in an Organic Solvent: Dissolve the compound at a high concentration in 100% DMSO. This stock can then be diluted into your aqueous experimental medium.

    • Expert Insight: Be mindful of the final concentration of the organic solvent. Typically, DMSO concentrations should be kept below 0.5% in cell-based assays to avoid toxicity. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Use a Water-Miscible Co-Solvent System: Prepare the final solution in a mixture of water/buffer and a co-solvent.

Table 2: Common Co-Solvents

Co-SolventTypical Starting % (v/v)Notes
Ethanol 10-30%A less toxic alternative to DMSO for some applications. []
Polyethylene Glycol (PEG 400) 10-40%Often used in formulation development to enhance solubility. [11][]
Propylene Glycol 10-40%Another common excipient in pharmaceutical formulations. []
Protocol: Co-Solvent Stock Preparation & Dilution
  • Preparation: Dissolve 1-Pyridine-4-yl-piperidine-4-carboxylic acid in 100% DMSO to create a 10 mM or 100 mM stock solution. Ensure it is fully dissolved.

  • Dilution: Add the stock solution dropwise to your final aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from precipitating upon contact with the aqueous environment.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If cloudiness appears, the solubility limit in that final mixed-solvent system has been exceeded.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by 1-Pyridine-4-yl-piperidine-4-carboxylic acid, ensuring reliable and reproducible experimental outcomes.

References
  • Vertex AI Search. (n.d.). Piperidine-3-carboxylic acid - Solubility of Things. Retrieved January 6, 2026.
  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Vertex AI Search. (n.d.). Pipecolic acid | Solubility of Things. Retrieved January 6, 2026.
  • ChemSynthesis. (2025). 1-pyridin-4-yl-piperidine-4-carboxylic acid - 93913-86-1. Retrieved January 6, 2026, from [Link]

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  • Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(9), 4577-4589. [Link]

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Technical Support Center: Overcoming Challenges in the Purification of Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Scientific

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar pyridine derivatives. These compounds are pivotal in pharmaceutical and agrochemical research, but their inherent basicity and polarity frequently lead to frustrating purification outcomes. This guide is structured as a series of troubleshooting questions and answers, designed to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Part 1: Chromatography Troubleshooting Guide

Chromatography is the workhorse of purification, but the interaction between polar, basic pyridines and stationary phases can be problematic. This section tackles the most common issues encountered.

1.1 Normal-Phase & Reversed-Phase Chromatography

Question: My pyridine derivative shows severe peak tailing on my silica/C18 column. What is causing this and how can I fix it?

Answer: Peak tailing is the most frequent issue when purifying pyridine derivatives and is primarily caused by strong, non-ideal interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] This interaction is a secondary, ionic attraction that slows a portion of the analyte molecules, causing them to elute later than the main band, resulting in an asymmetrical, tailing peak.[1] Column overload, where too much sample is injected, can also saturate the stationary phase and lead to poor peak shape.[1]

Solutions & The Science Behind Them:

  • Mobile Phase Modifiers (The "Shielding" Approach):

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase.[2] These additives are small, strong bases that preferentially interact with the active silanol sites, effectively shielding them from your pyridine analyte.[1] Your compound then experiences a more homogenous, non-polar surface, leading to symmetrical peaks.

    • Add an Acid: Alternatively, adding an acid like formic acid or acetic acid (typically 0.1%) protonates the pyridine's nitrogen, turning it into a pyridinium cation. Simultaneously, at a low pH (e.g., < 3), the surface silanols are also protonated and thus neutral.[1] This minimizes the strong ionic interaction, significantly reducing tailing.[1]

  • Stationary Phase Selection (The "Engineered Surface" Approach):

    • Use End-Capped Columns: Modern, high-purity, end-capped C18 or C8 columns are specifically designed with minimal residual silanol activity.[1] The end-capping process uses a small silane reagent (like trimethylchlorosilane) to cap most of the remaining Si-OH groups after the primary C18 chains are bonded, presenting a more inert surface.

    • Consider Polar-Embedded Phases: These columns have a polar group (e.g., a carbamate) embedded within the C18 alkyl chain. This feature helps to shield the residual silanols and also allows the column to be used with highly aqueous mobile phases without phase collapse, which is beneficial for very polar analytes.[3][4]

Question: My highly polar pyridine derivative has almost no retention on my C18 column and elutes in the void volume. How can I get it to stick?

Answer: This is a classic problem of a polar analyte in a reversed-phase system. The C18 stationary phase is highly non-polar (hydrophobic), while your compound is polar (hydrophilic). There is very little affinity between them, so your compound spends most of its time in the mobile phase and elutes very quickly.[3][5]

Solutions & The Science Behind Them:

  • Switch to HILIC (The "Opposite" Approach): Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best solution for very polar compounds.[5][6] HILIC uses a polar stationary phase (like bare silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[6][7] In this mode, the polar analyte partitions into a water-enriched layer on the surface of the stationary phase and is retained. Increasing the water content in the mobile phase then elutes the compound.[8]

  • Use a Polar-Endcapped or C18Aq Column: As mentioned before, these columns are designed to handle highly aqueous mobile phases (up to 100% water) without the alkyl chains collapsing, a phenomenon that kills retention on standard C18 columns.[3] This allows you to use a very weak (highly polar) mobile phase to increase the retention of your polar analyte.

  • Decrease Organic Modifier: The simplest first step is to significantly lower the percentage of organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[5] This makes the mobile phase more polar and can encourage more interaction with the stationary phase.

Question: I'm seeing low recovery and suspect my compound is decomposing on my silica gel column. How can I confirm this and prevent it?

Answer: Low recovery can be due to irreversible adsorption or on-column degradation.[1] Silica gel is inherently acidic and can catalyze the degradation of sensitive molecules.[1][2][9] Pyridine derivatives, especially those with reactive functional groups, can be particularly susceptible.[1]

Solutions & The Science Behind Them:

  • Stability Test: Before running a large-scale column, perform a simple stability test. Dissolve a small amount of your crude product in a solvent, spot it on a TLC plate, and then add a small scoop of silica gel to the vial. Stir for an hour, then spot the mixture on the same TLC plate next to the original spot. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[10]

  • Deactivate the Silica: Neutralize the acidic sites on the silica gel by preparing a slurry with your non-polar eluent containing 1-3% triethylamine.[11] Pack the column with this slurry and flush it with one to two column volumes of the same solvent system. This pre-treats the silica, making it much less acidic and suitable for sensitive compounds.[2][11]

  • Switch to an Alternative Stationary Phase:

    • Alumina: Alumina is available in neutral or basic grades and is an excellent alternative for acid-sensitive compounds.[9]

    • Reversed-Phase: If your compound has sufficient hydrophobicity, reversed-phase chromatography (C18) avoids the issue of acidic silica altogether.

1.2 Advanced & Alternative Chromatography

Question: When should I consider Ion-Exchange Chromatography (IEC) for my polar pyridine?

Answer: Ion-Exchange Chromatography (IEC) is a powerful technique that should be considered when your polar pyridine derivative is, or can be made, ionic.[12][13] IEC separates molecules based on their net charge by using a stationary phase with covalently bound charged functional groups.[14][15]

The Science & Application:

  • Mechanism: Most pyridine derivatives have a pKa between 5 and 6.[1] By adjusting the mobile phase pH to be below the pKa (e.g., pH 3-4), the pyridine nitrogen becomes protonated, giving the molecule a positive charge (R-Py-H⁺). You would then use a Cation Exchange column, which has a negatively charged stationary phase (e.g., with sulfonate groups).[12][15] The positively charged pyridine binds to the column, and elution is achieved by increasing the salt concentration or changing the pH of the mobile phase.[13]

  • Ideal Use Cases: IEC is particularly effective for purifying pyridine salts or compounds that are highly water-soluble and difficult to retain by other methods. It is one of the most efficient methods for separating charged particles.[12]

Chromatography Selection Logic

G start Start: Purifying a Polar Pyridine Derivative is_ionic Is the compound ionic or easily ionizable (e.g., a salt)? start->is_ionic is_very_polar Is the compound very polar (low Rf in polar solvents, poor C18 retention)? is_ionic->is_very_polar No iec Ion-Exchange Chromatography (IEC) - Cation exchange is ideal - Elute with salt gradient or pH change is_ionic->iec Yes is_acid_sensitive Is the compound acid-sensitive? is_very_polar->is_acid_sensitive No hilic Hydrophilic Interaction (HILIC) - Use Amine or Diol column - High ACN/low water mobile phase is_very_polar->hilic Yes rp Reversed-Phase (C18) - Use pH control (e.g., 0.1% FA) - Consider polar-embedded column is_acid_sensitive->rp No, try RP first np_deactivated Deactivated Normal-Phase - Use neutralized silica or alumina is_acid_sensitive->np_deactivated Yes np Standard Normal-Phase (Silica) - Add modifier (e.g., 0.5% TEA) to mobile phase rp->np If RP fails

Caption: Decision tree for selecting a purification strategy.

Part 2: Alternative & Complementary Purification Techniques

Sometimes, chromatography is not the best or only answer. Liquid-liquid extraction and crystallization are powerful, complementary techniques.

Question: How can I use Liquid-Liquid Extraction (LLE) to remove a very polar pyridine derivative from my organic reaction solvent?

Answer: This can be achieved by exploiting the basicity of the pyridine ring. By performing an acidic wash, you can protonate the pyridine, making it highly water-soluble and pulling it out of the organic phase.

The Science & Protocol:

The basic nitrogen on the pyridine can accept a proton (H⁺) from an acid to form a charged pyridinium salt. This salt is an ionic species and is therefore much more soluble in a polar aqueous phase than in a non-polar organic phase.[9]

  • Combine your organic phase (e.g., in Ethyl Acetate or DCM) with a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1-5% HCl or 1M NH₄Cl).[9]

  • Shake the funnel vigorously to ensure thorough mixing and allow the acid-base reaction to occur.

  • Allow the layers to separate. Your protonated pyridine derivative will now be in the bottom aqueous layer.

  • Drain the aqueous layer. You can repeat the wash to ensure complete extraction.

  • To recover your compound, you can then basify the aqueous layer and re-extract it with an organic solvent.

Question: My purified polar pyridine is an oil and refuses to crystallize. What steps can I take?

Answer: Crystallization of polar compounds is challenging due to their high solubility in many common polar solvents.[5] Furthermore, pyridine-containing compounds are often noted to be more difficult to crystallize than their non-heteroaromatic counterparts.[16] Success often hinges on achieving high purity first and then systematically screening solvent systems.[2]

Solutions & The Science Behind Them:

  • Ensure High Purity: Even minor impurities can act as "crystallization inhibitors."[2] Ensure your material is >95% pure by chromatography before attempting to crystallize.

  • Systematic Solvent Screening: Crystallization requires a solvent that dissolves the compound when hot but not when cold.[17]

    • Single Solvent: Test a range of solvents from polar (isopropanol, ethanol) to non-polar (toluene, hexanes).

    • Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., Methanol, DCM). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., Hexanes, Diethyl Ether, Water) dropwise until the solution becomes persistently cloudy.[5] Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This controlled decrease in solubility is the key to forming high-quality crystals.[17]

  • Induce Crystallization: If crystals don't form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound to provide a nucleation site.[17]

Part 3: General FAQs

Question: What is the best general-purpose column for purifying pyridine derivatives?

Answer: For reversed-phase chromatography, a modern, high-purity, end-capped C18 or C8 column is an excellent starting point. These columns have minimal residual silanol activity, which helps to produce symmetrical peaks for basic compounds like pyridines.[1] For compounds that are highly polar, a mixed-mode or HILIC column may provide better retention and selectivity.[1]

Question: My compound is a hydrochloride salt. How does this affect purification?

Answer: When your analyte is a salt (e.g., hydrochloride) and the mobile phase does not contain the same counter-ion (chloride), ion exchange can occur on the column.[1] The analyte can transiently pair with different anions present in the mobile phase, creating a continuum of species with slightly different properties, which leads to very broad peaks. Whenever possible, ensure the mobile phase contains the same counter-ion as your sample, or use a mobile phase with a strong, consistently pairing ion.[1] Alternatively, using HILIC can sometimes be a more robust approach for salt forms.

Part 4: Key Experimental Protocols
Protocol 1: Deactivating Silica Gel for Flash Chromatography

This protocol is for preparing a less acidic silica gel column to prevent the degradation of sensitive compounds.[11]

  • Prepare the Eluent: Choose a solvent system that gives your compound an appropriate Rf value (around 0.2-0.3) on a TLC plate. To this solvent system, add 1-3% triethylamine (TEA). For example, for a 1 L solution of 20% Ethyl Acetate in Hexane, add 10-30 mL of TEA.

  • Prepare the Slurry: In a beaker, add your calculated amount of silica gel. Pour the TEA-containing eluent over the silica until a homogenous, pourable slurry is formed.

  • Pack the Column: Pour the slurry into your chromatography column and allow it to pack under pressure or gravity.

  • Equilibrate: Once packed, flush the column with at least two full column volumes of the TEA-containing eluent. Discard the eluant that passes through.

  • Load and Run: The silica is now deactivated. You can proceed to load your sample (preferably as a solid load or dissolved in a minimal amount of solvent) and run the column using the same TEA-containing eluent.

Protocol 2: Screening for a Crystallization Solvent System (Anti-Solvent Method)
  • Select Candidate Solvents: Choose a small set of "good" solvents (polar, likely to dissolve your compound, e.g., MeOH, acetone, DCM) and "anti-solvents" (non-polar, unlikely to dissolve your compound, e.g., hexanes, water, diethyl ether). Ensure your solvent/anti-solvent pairs are miscible.

  • Small-Scale Test: In a small vial, place ~10-20 mg of your purified oil.

  • Dissolve: Add the "good" solvent dropwise while stirring until the oil completely dissolves. Use the absolute minimum amount of solvent necessary.

  • Add Anti-Solvent: Slowly add the "anti-solvent" dropwise. Continue adding until you observe persistent cloudiness (precipitation).

  • Re-dissolve: Gently warm the vial (e.g., with a heat gun) until the solution becomes clear again.

  • Cool Slowly: Cover the vial and allow it to cool slowly to room temperature, and then in a refrigerator. Observe for crystal formation. If successful, scale up this solvent system for the rest of your material.

Summary Tables
Table 1: Chromatography Method Selection Guide
MethodStationary PhaseMobile PhaseBest For...Key Limitation
Normal-Phase (NP) Silica (Acidic)Non-polar (e.g., Hexane/EtOAc)Less polar pyridines; separating isomers.Peak tailing and degradation of basic/sensitive compounds.[1][2]
Reversed-Phase (RP) C18, C8 (Non-polar)Polar (e.g., Water/ACN)Moderately polar to non-polar pyridines.Poor retention of very polar compounds.[5]
HILIC Silica, Amine, Diol (Polar)High Organic/Low WaterVery polar, hydrophilic pyridines.[3][7][18]Sensitive to water content; can have long equilibration times.[19]
Ion-Exchange (IEC) Charged ResinAqueous buffer with salt gradientIonic or easily ionizable pyridines (e.g., salts).[13][14]Only works for charged analytes; sensitive to pH and buffer concentration.[15]
Table 2: Common Mobile Phase Modifiers for Pyridine Purification
ModifierTypical Conc.ModePurpose & Mechanism
Triethylamine (TEA) 0.1 - 1.0%NP / RPTailing Reducer: Acts as a competing base, blocking acidic silanol sites on the stationary phase.[2]
Formic/Acetic Acid 0.05 - 0.1%RPTailing Reducer: Protonates pyridine analyte and suppresses silanol ionization at low pH, reducing ionic interactions.[1]
Ammonium formate/acetate 5 - 20 mMRP / HILICpH Control & Tailing Reducer: Acts as a buffer and provides counter-ions, improving peak shape. Volatile and MS-compatible.
Ammonium hydroxide 0.1 - 1.0%NP / HILICTailing Reducer/pH Modifier: For use with pH-stable columns; keeps pyridine in its neutral, free-base form.
References
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Technical Support Center: Purification of Pyridin-4-ol Deriv
  • Introduction to Ion Exchange Chrom
  • Tips & Tricks: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
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  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activ
  • Ion-Exchange Chrom
  • Flash Chromatography Basics. Sorbent Technologies, Inc..
  • Principles of Ion Exchange Chrom
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  • Effect of Pyridine on Polymorphic Crystallization of 1,3Di(9-anthryl)- propan-2-ol. Does It Affect p/p Interaction or Hydrogen Bonding?.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI.
  • Preparation of 4-substituted pyridines using quaternary pyridine salts.
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Purification method of pyridine and pyridine derivatives.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
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  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI.
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  • How do I make a crystal of highly polar compounds?.
  • HILIC Purification Strategies for Flash Chrom
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
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Technical Support Center: Strategies to Minimize By-Product Formation in Pyridine-Piperidine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for C-N cross-coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of pyridine-piperidine scaffolds in their work. The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency.[1][2] However, the unique electronic nature of pyridine substrates can introduce specific challenges, leading to undesired side reactions.

This document provides a structured, in-depth guide to understanding, troubleshooting, and ultimately minimizing by-product formation in these critical coupling reactions. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Reaction & Potential Pitfalls

FAQ 1: What is the fundamental catalytic cycle for pyridine-piperidine coupling, and what are the most common failure points?

The vast majority of pyridine-piperidine couplings are achieved via the Buchwald-Hartwig amination reaction.[3][4] Understanding its catalytic cycle is paramount for effective troubleshooting. The cycle consists of three primary steps, each presenting a potential point for by-product formation.

  • Oxidative Addition: An active Pd(0) species inserts into the pyridine-halide (or triflate) bond, forming a Pd(II) complex. This step is generally faster for more reactive electrophiles (I > Br > OTf > Cl).[5]

  • Amine Coordination & Deprotonation: The piperidine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amide complex. This step is critical; inefficient deprotonation can stall the cycle.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, regenerating the active Pd(0) catalyst.[1][6] This step must be kinetically favorable to outcompete side reactions.

The most common failure points leading to by-products are slow reductive elimination or competing side reactions involving the palladium-amide intermediate.

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (Pd-II) Pd(0)L->OA_Complex Oxidative Addition (Pyridine-X) Amide_Complex Palladium-Amide Complex (Pd-II) OA_Complex->Amide_Complex Amine Binding & Deprotonation (Piperidine, Base) Byproduct2 Bi-Pyridine (Pyridine-Pyridine) OA_Complex->Byproduct2 Homocoupling Product Pyridine-Piperidine Product Amide_Complex->Product Reductive Elimination Byproduct1 Hydrodehalogenation (Pyridine-H) Amide_Complex->Byproduct1 β-Hydride Elimination Product->Pd(0)L Catalyst Regeneration

Caption: The Buchwald-Hartwig catalytic cycle and key side reactions.

Section 2: Troubleshooting Common Issues

This section addresses the most frequent problems encountered during pyridine-piperidine coupling reactions.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows no product, and I recover my starting materials. What are the first things to check?

A: This issue almost always points to an inactive catalyst system or compromised reagents.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can be inefficient.

    • Solution: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst (e.g., G3 or G4 palladacycles) which forms the active Pd(0) species more reliably.[5]

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use by sparging with inert gas or using several freeze-pump-thaw cycles.

  • Reagent Purity:

    • Piperidine: Amines can oxidize over time. If your piperidine is old or discolored, purify it by distillation.

    • Solvent: Anhydrous conditions are crucial. Use freshly dried solvents. Water can interfere with the base and catalyst.

    • Base: Sodium tert-butoxide (NaOtBu) is highly hygroscopic. Use a fresh bottle that has been stored in a desiccator. Clumping is a sign of degradation.

Issue 2: Hydrodehalogenation is the Major By-Product

Q: My main by-product is the dehalogenated pyridine (e.g., bromopyridine is converted to pyridine). How can I prevent this?

A: Hydrodehalogenation occurs when the palladium-amide intermediate undergoes β-hydride elimination instead of reductive elimination.[1] This side reaction is particularly problematic with electron-rich pyridines and certain ligands.

  • Mechanism Insight: β-hydride elimination requires a hydrogen atom on the carbon beta to the nitrogen in the piperidine ring. The palladium complex abstracts this hydrogen, leading to the formation of an enamine/imine and a palladium-hydride species, which then reduces another molecule of the pyridine starting material.

  • Primary Solution: Ligand Choice. The key is to use ligands that make reductive elimination much faster than β-hydride elimination.

    • Use Bulky Biarylphosphine Ligands: Ligands like XPhos , RuPhos , and BrettPhos are designed to be sterically demanding.[7] This bulk forces the pyridine and piperidine moieties into close proximity on the palladium center, promoting the desired C-N bond formation.

    • Avoid Less Bulky Ligands: Ligands like PPh₃ or even some bidentate ligands like BINAP can be more prone to this side reaction under certain conditions.[8]

Caption: A decision-making workflow for troubleshooting common issues.

Section 3: Targeted Strategies for By-Product Minimization

Beyond initial troubleshooting, fine-tuning your reaction parameters is key to achieving high selectivity and yield.

Catalyst & Ligand Selection

The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination of a pyridine. The ligand modulates the steric and electronic properties of the palladium center, directly influencing the rates of the catalytic cycle steps.[9][10]

LigandStructure TypeKey Advantages for Pyridine CouplingCommon Precatalyst
XPhos Biaryl MonophosphineExcellent for electron-deficient and -neutral pyridines. High activity, promotes fast reductive elimination.XPhos Pd G3
RuPhos Biaryl MonophosphineHighly effective for sterically hindered substrates. Often successful where other ligands fail.[7]RuPhos Pd G3
Xantphos BidentateWide "bite angle" can suppress side reactions. Good for a broad range of substrates.Pd₂(dba)₃/Xantphos
BrettPhos Biaryl MonophosphineVery effective for coupling primary amines and challenging heteroaryl chlorides.[7]BrettPhos Pd G3
Base and Solvent Optimization

The base and solvent system must work in concert to facilitate the reaction while preventing degradation of sensitive functional groups.

Q: Which base should I choose? Does a stronger base always mean a better reaction?

A: Not necessarily. The ideal base is strong enough to deprotonate the coordinated amine but is non-nucleophilic and soluble enough in the reaction medium.

BasepKaH (approx.)Characteristics & Recommendations
NaOtBu / KOtBu 19Workhorse bases. Highly effective but can be incompatible with base-sensitive groups (e.g., esters).[5]
LiHMDS 26Very strong, non-nucleophilic. Useful for hindered amines or less reactive halides.
K₃PO₄ / Cs₂CO₃ 12 / 10Weaker bases. Excellent for substrates with sensitive functional groups. Often require higher temperatures (e.g., 100-110 °C) to be effective.[5][8]

Solvent Choice:

  • Toluene and Dioxane: These are the most common solvents. They are relatively non-polar and have high boiling points suitable for heating.

  • Ethers (THF, DME): Lower boiling points, suitable for more reactive coupling partners.

  • Avoid: Chlorinated solvents and coordinating solvents like pyridine or acetonitrile, which can bind to the palladium and inhibit catalysis.[5]

Temperature Control

Temperature is a critical but double-edged sword. While heating can accelerate a sluggish reaction, it can also increase the rate of decomposition and by-product formation.[11]

  • Guideline: For aryl bromides and iodides, start reactions at 80-100 °C. For the less reactive aryl chlorides, temperatures of 100-110 °C are often necessary.

  • Optimization Strategy: If you observe by-product formation at a higher temperature, try re-running the reaction at a lower temperature for a longer period. The activation energy for the desired reductive elimination is often lower than that for side reactions like thermal decomposition.

Section 4: Standardized Experimental Protocol

This protocol provides a robust starting point for the coupling of a generic bromopyridine with piperidine.

Protocol 1: General Procedure for Pyridine-Piperidine Buchwald-Hartwig Coupling

Reagents & Equipment:

  • 2-Bromopyridine (1.0 mmol, 1.0 eq)

  • Piperidine (1.2 mmol, 1.2 eq)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk tube, add the XPhos Pd G3 precatalyst and the sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene, followed by the piperidine, and finally the 2-bromopyridine.

  • Heating & Monitoring: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously. Monitor the progress of the reaction by TLC or GC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Once the starting material is consumed (typically 4-16 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure N-aryl piperidine product.

References

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Pyridine-4-yl-piperidine-4-carboxylic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the privileged scaffolds of pyridine and piperidine rings are cornerstones in the design of novel therapeutics. Their versatile nature allows for a diverse range of biological activities, targeting a multitude of physiological pathways. This guide focuses on 1-Pyridine-4-yl-piperidine-4-carboxylic acid, a molecule that sits at the intersection of two critical areas of pharmacology: epigenetic regulation through histone demethylase inhibition and neuromodulation via the inhibition of GABA uptake.

This document provides a comprehensive comparison of the biological activities of 1-Pyridine-4-yl-piperidine-4-carboxylic acid and a curated selection of its structural analogs. We will delve into their differential effects on histone demethylases and GABA transporters, supported by experimental data from various studies. Furthermore, this guide will provide detailed, field-proven protocols for the key assays discussed, enabling researchers to validate and expand upon these findings. Our objective is to offer a scientifically rigorous resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical scaffold.

The Dual-Faceted Biological Potential: Histone Demethylases and GABA Transporters

The unique structural arrangement of 1-Pyridine-4-yl-piperidine-4-carboxylic acid, combining a pyridine heterocycle with a piperidine-carboxylic acid moiety, suggests a potential for interaction with multiple biological targets. Two of the most prominent and therapeutically relevant targets for such structures are:

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases: These enzymes are critical regulators of epigenetic gene expression, removing methyl groups from histone tails.[1] Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention.[2] The pyridine-dicarboxylate scaffold, a related structure, has been identified as a potential inhibitor of the JMJD2 family of histone demethylases.[1]

  • Gamma-Aminobutyric Acid (GABA) Transporters (GATs): GABA is the primary inhibitory neurotransmitter in the central nervous system.[3] GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its signal.[4] Inhibitors of GABA uptake can prolong the inhibitory effects of GABA, a mechanism that is clinically utilized in the treatment of epilepsy and other neurological disorders.[2] Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are well-established GABA uptake inhibitors.[5]

This guide will explore how subtle modifications to the 1-Pyridine-4-yl-piperidine-4-carboxylic acid scaffold can influence its activity and selectivity towards these two distinct target classes.

Comparative Analysis of Analog Activity

Due to the absence of a single, comprehensive study directly comparing a series of 1-Pyridine-4-yl-piperidine-4-carboxylic acid analogs against both histone demethylases and GABA transporters, this guide synthesizes data from multiple sources. The following analogs have been selected based on their structural relevance and the availability of inhibitory activity data. It is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.

Table 1: Comparative Inhibitory Activity of 1-Pyridine-4-yl-piperidine-4-carboxylic Acid and Analogs

Compound/AnalogStructureTargetActivity (IC50/Ki)Reference
1-Pyridine-4-yl-piperidine-4-carboxylic acid 1-Pyridine-4-yl-piperidine-4-carboxylic acidJMJD2A, KDM4/5 SubfamiliesData not available in direct studies reviewed
Analog A: 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one derivative Analog AKDM4A, KDM4B, KDM5B, KDM5CIC50 = 0.126 µM, 0.050 µM, 0.014 µM, 0.023 µM, respectively[6]
Analog B: (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (Tiagabine) Analog BGABA Uptake (rat synaptosomes)Ki = 67 nM[7]
Analog C: (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid Analog CGABA UptakeWeak inhibitor[5]
Analog D: 3-(piperidin-4-ylmethoxy)pyridine derivative Analog DLSD1 (Histone Demethylase)Ki = 29 nM[8]

Analysis of Structure-Activity Relationships (SAR):

The available data, though from disparate studies, allows for the inference of preliminary structure-activity relationships:

  • Histone Demethylase Inhibition: The core pyridine-piperidine scaffold appears to be a viable starting point for developing histone demethylase inhibitors. The potent activity of Analog A, a more complex pyridopyrimidinone derivative, suggests that extending the heterocyclic system and adding specific substituents can significantly enhance potency against the KDM4 and KDM5 subfamilies.[6] Similarly, Analog D demonstrates that modifications to the piperidine and the nature of its connection to the pyridine ring can yield potent inhibitors of LSD1, another class of histone demethylase.[8]

  • GABA Uptake Inhibition: The classic GABA uptake inhibitor, Tiagabine (Analog B), features a piperidine-3-carboxylic acid core with a lipophilic side chain, highlighting the importance of this substitution pattern for GAT inhibition.[7] The weaker activity of the hydroxypiperidine-3-carboxylic acid (Analog C) suggests that the introduction of polar groups on the piperidine ring can be detrimental to activity.[5] This underscores the need for a careful balance of hydrophilicity and lipophilicity for effective GAT inhibition.

Experimental Methodologies

To facilitate further research and validation, this section provides detailed protocols for the key in vitro assays used to assess the biological activities discussed in this guide.

In Vitro Histone Demethylase (JMJD2A) Activity Assay

This protocol describes a common method for measuring the activity of JmjC domain-containing histone demethylases, which are Fe(II) and α-ketoglutarate dependent.[9]

Principle: The assay measures the release of radiolabeled formaldehyde from a [3H]-methylated histone substrate.

Materials:

  • Recombinant JMJD2A enzyme

  • [3H]-methylated histone H3 peptide (e.g., H3K9me3)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid

  • Test compounds (dissolved in DMSO)

  • Scintillation fluid

  • 96-well microplate

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, [3H]-methylated histone H3 peptide (final concentration ~1 µM), and recombinant JMJD2A enzyme (final concentration ~50 nM) in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubate the plate at 37°C for 1 hour.

  • Terminate the reaction by adding 10 µL of 10% trichloroacetic acid (TCA).

  • Add 10 µL of 1 M NaOH to neutralize the reaction.

  • Add 100 µL of scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro GABA Uptake Assay using Rat Brain Synaptosomes

This protocol outlines the procedure for measuring GABA uptake in synaptosomes, which are isolated nerve terminals.[10]

Principle: The assay quantifies the uptake of radiolabeled GABA into synaptosomes in the presence and absence of test compounds.

Materials:

  • Rat brain tissue (cortex or whole brain)

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 25 mM HEPES, 10 mM glucose, pH 7.4)

  • [3H]-GABA

  • Test compounds (dissolved in appropriate solvent)

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomes) in KRH buffer.

  • GABA Uptake Assay:

    • Pre-incubate the synaptosomal suspension at 37°C for 10 minutes.

    • Add the test compounds at various concentrations to the synaptosome suspension and incubate for 10 minutes.

    • Initiate the uptake by adding [3H]-GABA (final concentration ~50 nM).

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

    • Determine the non-specific uptake in the presence of a known potent GABA uptake inhibitor (e.g., tiagabine).

    • Calculate the specific uptake and the percentage of inhibition for each compound concentration to determine the IC50 value.

Signaling Pathway and Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

Chromatin Remodeling and Histone Demethylation

Chromatin_Remodeling cluster_0 Epigenetic Regulation cluster_1 Inhibitor Action Histone Histone Tail (e.g., H3K9me3) JMJD2A JMJD2A (Histone Demethylase) Histone->JMJD2A Methyl Group Removal Gene_Repression Gene Repression JMJD2A->Gene_Repression Alters Chromatin Structure Active Gene\nTranscription Active Gene Transcription Gene_Repression->Active Gene\nTranscription Relief of Repression Inhibitor 1-Pyridine-4-yl-piperidine-4-carboxylic acid Analog Inhibitor->Inhibition Inhibition->JMJD2A Blocks Catalytic Site

Caption: Chromatin remodeling by histone demethylases and the mechanism of inhibition.

GABAergic Synapse and GABA Uptake Inhibition

GABAergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1_pre GAT1 (GABA Transporter) GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal Inhibitor GABA Uptake Inhibitor (e.g., Piperidine-carboxylic acid analog) Inhibitor->GAT1_pre Inhibition

Caption: The GABAergic synapse and the mechanism of GABA uptake inhibition.

Experimental Workflow: In Vitro GABA Uptake Assay

GABA_Uptake_Workflow Start Start: Rat Brain Tissue Homogenize Homogenize in Sucrose Buffer Start->Homogenize Centrifuge1 Centrifuge 1,000 x g Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge 20,000 x g Supernatant1->Centrifuge2 Synaptosomes Resuspend Synaptosomes in KRH Centrifuge2->Synaptosomes Preincubation Pre-incubate 37°C Synaptosomes->Preincubation Add_Compound Add Test Compound Preincubation->Add_Compound Add_GABA Add [3H]-GABA Add_Compound->Add_GABA Incubate Incubate 37°C Add_GABA->Incubate Filter Rapid Filtration Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation End End: IC50 Determination Scintillation->End

Caption: Step-by-step workflow for the in vitro GABA uptake assay.

Conclusion and Future Directions

The 1-Pyridine-4-yl-piperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel modulators of both histone demethylases and GABA transporters. The preliminary structure-activity relationships discussed herein highlight the potential for fine-tuning the activity and selectivity of these compounds through targeted chemical modifications.

For researchers in drug discovery, this guide provides a foundational understanding of the dual biological activities of this chemical class, along with the practical tools to investigate them further. Future research should focus on the synthesis and systematic evaluation of a focused library of 1-Pyridine-4-yl-piperidine-4-carboxylic acid analogs in standardized histone demethylase and GABA uptake assays. Such studies will be invaluable in elucidating more precise structure-activity relationships and in identifying lead compounds with optimal potency and selectivity for either target class. The ultimate goal is to leverage this versatile scaffold to develop novel therapeutics for cancer and neurological disorders.

References

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  • Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of medicinal chemistry, 38(17), 3257–3266. [Link]

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  • Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of medicinal chemistry, 38(17), 3257–3266. [Link]

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  • Krogsgaard-Larsen, P., et al. (1981). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of medicinal chemistry, 24(12), 1377–1383. [Link]

  • Krogsgaard-Larsen, P. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(12), 1193–1209. [Link]

  • Khan, K. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in chemistry, 12, 1369305. [Link]

  • Wanner, K. T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & medicinal chemistry, 23(6), 1215–1232. [Link]

  • Wanner, K. T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & medicinal chemistry, 23(6), 1215–1232. [Link]

  • Zhang, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 59(3), 1213–1227. [Link]

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716–1725. [Link]

  • Ganesan, A., et al. (2017). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of Heterocyclic Chemistry, 54(4), 2275-2282. [Link]

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Comparative Analysis of 1-Pyridine-4-yl-piperidine-4-carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1-Pyridine-4-yl-piperidine-4-carboxylic acid scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. Its inherent structural features—a basic pyridine nitrogen, a flexible piperidine linker, and an acidic carboxylic acid moiety—provide a versatile template for designing potent and selective modulators of therapeutically relevant proteins. Pyridine-containing compounds are ubiquitous in FDA-approved drugs, valued for their diverse biological activities and ability to engage in crucial molecular interactions like hydrogen bonding and π-π stacking.[1][2][3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of this core scaffold. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological activity, drawing on experimental data from key studies. Our focus is to provide researchers, scientists, and drug development professionals with a predictive framework for designing next-generation therapeutics based on this versatile chemical architecture. We will place a special emphasis on the development of Neurokinin-3 (NK3) receptor antagonists, a class of compounds where this scaffold has proven exceptionally fruitful.[4]

The Core Scaffold: A Tripartite Platform for Molecular Design

The therapeutic versatility of the 1-Pyridine-4-yl-piperidine-4-carboxylic acid scaffold stems from the distinct chemical properties of its three core components. Effective drug design hinges on understanding how modifications to each region influence the overall pharmacological profile.

  • Region A (Pyridine Ring): This aromatic, electron-deficient ring system is a key interaction hub.[2] Its nitrogen atom acts as a hydrogen bond acceptor, a critical feature for anchoring the molecule within a target's binding pocket. Substitutions on this ring can modulate basicity, steric profile, and electronic properties, fine-tuning binding affinity and selectivity.

  • Region B (Piperidine Linker): This saturated heterocyclic ring provides a flexible yet conformationally constrained linker between the pyridine and carboxylic acid moieties. Its chair-like conformation orients substituents in specific axial or equatorial positions, which can be critical for achieving an optimal binding pose.[5]

  • Region C (Carboxylic Acid): This acidic group is a potent hydrogen bond donor and acceptor and can engage in strong ionic interactions with basic residues (e.g., lysine, arginine) in a protein target.[2] Its presence significantly influences the compound's polarity and pharmacokinetic properties.

Core_Scaffold_Analysis cluster_Scaffold 1-Pyridine-4-yl-piperidine-4-carboxylic acid cluster_Regions Key Regions for SAR Modification scaffold A Region A: Pyridine Ring A->scaffold Interaction Hub H-Bond Acceptor B Region B: Piperidine Linker B->scaffold Conformational Linker C Region C: Carboxylic Acid C->scaffold Polar Anchor H-Bond Donor/Acceptor

Caption: Key regions of the core scaffold for SAR analysis.

Case Study: SAR of NK3 Receptor Antagonists

The development of potent and selective antagonists for the human neurokinin-3 (NK3) receptor represents a significant application of this scaffold, with implications for treating sex-hormone-related disorders.[4] Optimization of a lead compound (GSK1004952) provided deep insights into the SAR of this class.

The primary goal was to improve bioactivity and ligand lipophilic efficiency (LLE) while mitigating off-target effects, such as inhibition of the hERG potassium channel, a common liability for basic compounds.[4]

Region A & C Modifications: The Phenyl-Carboxamide Moiety

In this series, the pyridine ring (Region A) is part of a larger, more complex heteroaryl system, and the carboxylic acid (Region C) is functionalized as a carboxamide. The initial lead compound was modified by replacing a 4-fluorobenzoyl group with a 2,4-dimethoxybenzyl (DMB) group, which served as a protecting group for the piperidine nitrogen during synthesis. The critical SAR exploration occurred by varying the carboxamide portion attached to the piperidine.

An early lead compound featured an (R)-N-[α-(methoxycarbonyl)benzyl] moiety attached to a 2-phenylquinoline-4-carboxamide core. This compound, 65 (SB 218795) , was a potent NK3 antagonist with a Kᵢ of 13 nM. It demonstrated high selectivity, being ~90-fold selective for NK3 over NK2 receptors and over 7000-fold selective versus NK1 receptors.[6]

Further optimization focused on replacing the ester in this sidechain to improve metabolic stability and overall properties. This led to the discovery of clinical candidate 3 , where "magic methyl" groups were strategically added. This substitution improved potency and pharmacokinetic properties.[4]

Data Summary: Comparative Performance of NK3 Antagonists

The following table summarizes the in vitro activity of key derivatives, illustrating the SAR progression. The data highlights how subtle structural changes dramatically influence potency and selectivity.

CompoundKey Structural FeaturehNK3 Binding (pKi)hNK3 Functional Assay (pIC50)hERG IC50 (µM)Ligand Lipophilic Efficiency (LLE)
8 Early Lead8.07.91.83.3
3 Clinical Candidate ("Magic Methyls")8.88.8>226.0
2 Oral Proof-of-Concept8.78.710.35.3
1 IV Proof-of-Concept8.68.61.24.3

Data synthesized from ACS Medicinal Chemistry Letters.[4]

The progression from compound 8 to compound 3 clearly demonstrates the success of the optimization strategy. The addition of methyl groups (a classic "magic methyl" strategy) led to a significant increase in potency (pKi from 8.0 to 8.8) and a more than 12-fold improvement in the hERG safety window. Crucially, the Ligand Lipophilic Efficiency (LLE), a measure of binding potency relative to lipophilicity, nearly doubled from 3.3 to 6.0, indicating a much more efficient and drug-like molecule.[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for the synthesis and evaluation of these derivatives.

Protocol 1: Synthesis of 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid

This protocol describes a common method for synthesizing the core scaffold, based on nucleophilic aromatic substitution.

Rationale: This procedure utilizes a high-temperature reaction in a sealed tube to facilitate the displacement of the chloro group from 4-chloropyridine by the secondary amine of the piperidine derivative. Triethylamine is used as a base to neutralize the HCl generated during the reaction.[7]

Synthesis_Workflow start Reactants: - 4-Chloropyridine HCl - Ethyl Isonipecotate - Triethylamine reaction Reaction Conditions: - Solvent: Ethanol/Water - Temp: 150°C - Time: 96 hours - Sealed Tube start->reaction cooldown Cool Down & Add Ethanol reaction->cooldown filter1 Filtration 1: Remove Insoluble Materials cooldown->filter1 concentrate Concentrate Filtrate (Reduced Pressure) filter1->concentrate suspend Suspend Residue in Chloroform concentrate->suspend filter2 Filtration 2: Collect Precipitate suspend->filter2 recrystallize Recrystallize from: Water/DMF filter2->recrystallize product Final Product: 1-(Pyridin-4-yl)piperidine- 4-carboxylic acid recrystallize->product

Caption: Workflow for the synthesis of the core scaffold.

Step-by-Step Procedure:

  • Reactant Preparation: In a suitable pressure vessel (sealed tube), combine 4-Chloropyridine hydrochloride (1.0 eq), ethyl isonipecotate (1.0 eq), triethylamine (2.5-3.0 eq), ethanol, and water.[7]

  • Reaction: Seal the vessel and heat the reaction mixture to 150°C. Maintain this temperature for 96 hours.[7]

  • Work-up (Part 1): After the reaction period, allow the vessel to cool to room temperature. Add ethanol to the reaction mixture.

  • Filtration: Filter the mixture to remove any insoluble materials.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvents.

  • Precipitation: Suspend the resulting residue in chloroform. The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Recrystallize the crude product from a water/N,N-dimethylformamide (DMF) solvent system to yield the pure title compound.[7]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, Mass Spectrometry (e.g., APCI-MS M/Z: 207[M+H]+), and HPLC.[7]

Protocol 2: NK3 Receptor Competitive Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the NK3 receptor.

Rationale: This is a self-validating system that measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The resulting IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a standardized measure of affinity.

Assay_Workflow prep 1. Membrane Preparation CHO cells expressing hNK3R incubation 2. Incubation Mixture - Membranes - Radioligand (e.g., [³H]SB222200) - Test Compound (various conc.) prep->incubation reaction 3. Binding Reaction Incubate at RT to reach equilibrium incubation->reaction separation 4. Separation Rapid filtration over GF/B filter to separate bound vs. free ligand reaction->separation wash 5. Washing Wash filter with ice-cold buffer to remove non-specific binding separation->wash measure 6. Measurement Quantify radioactivity on filter (Scintillation Counting) wash->measure analysis 7. Data Analysis - Plot % inhibition vs. [Compound] - Calculate IC50 - Convert to Ki (Cheng-Prusoff) measure->analysis

Caption: General workflow for an NK3 receptor binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing the human NK3 receptor (e.g., CHO-hNK3R).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and protease inhibitors).

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations (typically a serial dilution).

    • A fixed concentration of a suitable NK3-selective radioligand (e.g., [³H]SB222200).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B), using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known non-labeled NK3 antagonist.

    • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Conclusion and Future Directions

The 1-Pyridine-4-yl-piperidine-4-carboxylic acid scaffold is a remarkably effective platform for drug discovery. The structure-activity relationships explored herein, particularly within the context of NK3 receptor antagonists, underscore a clear logic for targeted molecular design. Potency, selectivity, and drug-like properties can be systematically optimized by modifying the three key regions of the molecule. The strategic addition of small alkyl groups, modulation of the carboxamide moiety, and fine-tuning of the core heteroaromatic system have proven to be successful strategies.[4]

Future research will likely focus on applying this scaffold to new biological targets. Its ability to present functional groups in a well-defined three-dimensional space makes it an attractive starting point for inhibiting protein-protein interactions or targeting enzymes where both polar and aromatic interactions are key.[2][8] As our understanding of disease biology grows, the proven utility of this privileged scaffold ensures it will remain a valuable tool in the armamentarium of medicinal chemists for the foreseeable future.

References

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A Comparative Guide to the Synthetic Routes of Functionalized Piperidines for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products. Its prevalence drives a continuous quest for efficient, selective, and sustainable methods to synthesize diversely functionalized derivatives. This guide provides a comparative analysis of key synthetic strategies, offering insights into their underlying principles, practical applications, and relative merits. We will delve into classical and contemporary methods, from venerable ring-formation reactions to cutting-edge catalytic and biocatalytic approaches, providing the necessary data and protocols for researchers to make informed decisions in their synthetic endeavors.

Classical Approaches: The Bedrock of Piperidine Synthesis

For decades, the construction of the piperidine ring has relied on robust and well-established methodologies. While often lacking the elegance and efficiency of modern techniques, these classical routes remain relevant for their simplicity and the accessibility of starting materials.

The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful tool for the construction of six-membered nitrogen heterocycles, involves the [4+2] cycloaddition of an imine (the dienophile) with a diene. This reaction can be performed under thermal or Lewis acid-catalyzed conditions and offers a direct route to tetrahydropyridines, which can be subsequently reduced to piperidines. The stereochemical outcome can often be controlled by the choice of chiral catalysts or auxiliaries.[1]

A key advantage of this method is the ability to rapidly assemble complex piperidine cores with multiple stereocenters. However, the scope can be limited by the reactivity of the imine and diene partners, and forcing conditions are sometimes required.

Catalytic Hydrogenation of Pyridines

The most atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of the corresponding pyridine.[2] This approach is conceptually simple but presents challenges due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen lone pair.[2]

A variety of heterogeneous catalysts, most commonly platinum group metals on carbon supports (e.g., PtO₂, Pd/C), are employed, often requiring high pressures and temperatures.[2][3][4] Homogeneous catalysts offer milder reaction conditions and higher selectivity but can be difficult to separate from the product.[2] A significant consideration is the chemoselectivity when other reducible functional groups are present in the substrate.

Modern Catalytic Strategies: Precision and Efficiency

The advent of modern catalysis has revolutionized piperidine synthesis, enabling milder reaction conditions, greater functional group tolerance, and unprecedented levels of stereocontrol.

Transition-Metal Catalyzed Cyclizations and Functionalizations

Transition metals, particularly palladium, rhodium, and gold, catalyze a diverse array of reactions for piperidine synthesis. These include intramolecular C-H amination, where a tethered amine attacks an unactivated C-H bond, and the cyclization of amino-alkenes.[5][6] These methods provide access to a wide range of substituted piperidines from readily available starting materials.

More recently, rhodium-catalyzed [2+2+2] cycloadditions have emerged as a powerful strategy for the asymmetric synthesis of polysubstituted piperidines.[7] This method allows for the convergent assembly of three different components, offering a high degree of molecular complexity in a single step.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis, catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), has become a go-to method for the formation of cyclic olefins, including the precursors to piperidines.[8][9] The reaction involves the intramolecular cyclization of a diene, typically tethered to a nitrogen atom. The resulting tetrahydropyridine can then be hydrogenated to the corresponding piperidine.

RCM is valued for its exceptional functional group tolerance and predictable reactivity. However, the cost of the ruthenium catalysts can be a drawback for large-scale synthesis.

Asymmetric and Biocatalytic Frontiers: The Future of Piperidine Synthesis

The demand for enantiomerically pure pharmaceuticals has spurred the development of highly selective synthetic methods. Asymmetric catalysis and biocatalysis are at the forefront of this endeavor.

Asymmetric Synthesis using Chiral Auxiliaries and Catalysts

Chiral auxiliaries, temporarily attached to the substrate, can direct the stereochemical outcome of a reaction before being cleaved to reveal the enantioenriched product.[10] While effective, this approach requires additional synthetic steps for attachment and removal of the auxiliary.

A more elegant approach is the use of chiral catalysts, which can induce enantioselectivity in a variety of transformations, including the aza-Diels-Alder reaction, catalytic hydrogenations, and various cyclization reactions.[7][11][12] Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidines, often proceeding through domino reactions that rapidly build molecular complexity.[13]

Biocatalysis: Nature's Approach to Synthesis

Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. Biocatalytic approaches to piperidine synthesis are gaining traction, with enzymes like lipases and transaminases being employed in novel synthetic cascades.[14][15]

A recent groundbreaking strategy combines biocatalytic C-H oxidation with radical cross-coupling to achieve a modular and highly efficient synthesis of complex piperidines.[16][17][18] This two-step process, where an enzyme first selectively hydroxylates the piperidine ring followed by a nickel-catalyzed cross-coupling, significantly shortens traditional synthetic sequences.[16][17]

Green Chemistry Approaches: Towards Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For piperidine synthesis, this translates to the use of safer solvents (like water), the development of catalyst-free reactions, and the application of energy-efficient technologies like microwave irradiation.[19][20][21] Multicomponent reactions (MCRs) are inherently green as they combine multiple reactants in a single pot, reducing waste and improving atom economy.[22][23][24][25]

Comparative Analysis of Key Synthetic Routes

To facilitate a direct comparison, the following table summarizes the key features of the discussed synthetic strategies.

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsSubstrate Scope
Aza-Diels-Alder Rapid assembly of complex cores, good stereocontrol.Can require harsh conditions, limited by reactant reactivity.50-90%Moderate to broad
Catalytic Hydrogenation Atom-economical, direct route from pyridines.Requires high pressure/temperature, potential catalyst poisoning.70-99%Broad
Transition-Metal Catalysis Mild conditions, high functional group tolerance, good stereocontrol.Catalyst cost and removal can be an issue.60-95%Broad
Ring-Closing Metathesis Excellent functional group tolerance, predictable.Catalyst cost.70-95%Broad
Asymmetric Catalysis High enantioselectivity.Catalyst development can be challenging and expensive.80-99% (with high ee)Varies with catalyst
Biocatalysis High selectivity, mild and green conditions.Enzyme availability and stability can be limitations.Varies, can be highOften specific
Multicomponent Reactions High atom economy, operational simplicity, green.Optimization can be complex, stereocontrol can be challenging.60-90%Broad

Experimental Protocols

This section provides representative, step-by-step methodologies for three key synthetic transformations.

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine[4]

Reaction: Hydrogenation of 2-phenylpyridine to 2-phenylpiperidine.

Materials:

  • 2-phenylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Hydrogen gas

Procedure:

  • To a high-pressure reactor vessel, add 2-phenylpyridine (1.0 g) and glacial acetic acid (5 mL).

  • Carefully add PtO₂ (5 mol%).

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Ring-Closing Metathesis for Piperidine Synthesis[8]

Reaction: Synthesis of a protected tetrahydropyridine from a diallylamine derivative.

Materials:

  • N-Boc-diallylamine

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM), anhydrous and degassed

  • Argon or nitrogen gas

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen).

  • Dissolve N-Boc-diallylamine in anhydrous, degassed DCM (to a concentration of ~0.01 M).

  • Add Grubbs' second-generation catalyst (1-5 mol%) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyridine. The subsequent reduction to the piperidine can be achieved by standard catalytic hydrogenation.

Protocol 3: Multicomponent Synthesis of a Functionalized Piperidine[22]

Reaction: One-pot synthesis of a polyfunctionalized piperidine from an aromatic aldehyde, an amine, and a β-ketoester.

Materials:

  • Benzaldehyde

  • Aniline

  • Methyl acetoacetate

  • Ethanol

  • Nano-sulfated zirconia catalyst (or another suitable solid acid catalyst)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (2.0 mmol), aniline (2.0 mmol), and methyl acetoacetate (1.0 mmol) in ethanol (10 mL).

  • Add the nano-sulfated zirconia catalyst (10 mol%).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the catalyst from the reaction mixture.

  • Wash the catalyst with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the relationships between starting materials and products for some of the discussed methods, the following diagrams are provided.

aza_diels_alder Imine Imine Tetrahydropyridine Tetrahydropyridine Imine->Tetrahydropyridine Diene Diene Diene->Tetrahydropyridine Piperidine Piperidine Tetrahydropyridine->Piperidine Reduction

Caption: Aza-Diels-Alder reaction pathway to piperidines.

catalytic_hydrogenation Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine H₂, Catalyst

Caption: Catalytic hydrogenation of pyridine to piperidine.

rcm Diallylamine Diallylamine Tetrahydropyridine Tetrahydropyridine Diallylamine->Tetrahydropyridine Grubbs' Catalyst Piperidine Piperidine Tetrahydropyridine->Piperidine Reduction

Caption: Ring-closing metathesis route to piperidines.

mcr Aldehyde Aldehyde Piperidine Functionalized Piperidine Aldehyde->Piperidine Amine Amine Amine->Piperidine Ketoester β-Ketoester Ketoester->Piperidine

Caption: Multicomponent reaction for piperidine synthesis.

Conclusion

The synthesis of functionalized piperidines is a dynamic field of research, with a rich history and an exciting future. While classical methods remain valuable, modern catalytic and biocatalytic approaches offer unparalleled efficiency, selectivity, and sustainability. The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of stereocontrol, scalability, and cost considerations. By understanding the principles and practicalities of the diverse methods presented in this guide, researchers are better equipped to navigate the complexities of piperidine synthesis and accelerate the discovery and development of new medicines and other valuable chemical entities.

References

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  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. NIH. [Link]

  • Synthesis of Complex Piperidines via a Biocatalytic C–H Oxidation/Radical Cross-Coupling Sequence. ResearchGate. [Link]

  • RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [Link]

  • An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of bridged azabicyclic structures via ring-closing olefin met
  • Piperidine synthesis through transition metal-catalyzed heteroarene dearomatiz
  • Asymmetric synthesis of piperidines and octahydroindolizines using a one-pot ring-closure/ N-debenzylation procedure. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 1-Pyridine-4-yl-piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Drug Discovery

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. As with any pharmaceutical intermediate, its purity is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Even trace impurities can lead to unforeseen side reactions, alter biological activity, or introduce toxicity.[4] Therefore, a rigorous and multi-faceted analytical approach to benchmark the purity of commercial batches is not merely a quality control measure but a fundamental necessity for robust and reproducible research.

This guide provides a comprehensive framework for assessing the purity of commercially available 1-Pyridine-4-yl-piperidine-4-carboxylic acid. We will delve into the rationale behind selecting a suite of orthogonal analytical techniques, provide detailed experimental protocols, and present a clear methodology for comparing products from different suppliers. Our approach is grounded in the principles of scientific integrity, ensuring that the data generated is both accurate and reliable.

Experimental Design: A Multi-Modal Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity.[5][6] A robust purity assessment strategy relies on the application of orthogonal methods, each probing different physicochemical properties of the analyte and its potential impurities. For 1-Pyridine-4-yl-piperidine-4-carboxylic acid, we advocate for a tripartite approach utilizing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).

G cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Impurity Identification cluster_3 Data Analysis & Comparison prep Commercial Samples (Suppliers A, B, C) hplc HPLC-UV (Relative Purity) prep->hplc Dissolution qnmr qNMR (Absolute Purity, Solvent Content) prep->qnmr Dissolution with Internal Standard lcms LC-MS (Impurity Profiling & Identification) prep->lcms Dilution data Comparative Purity Profile hplc->data qnmr->data lcms->data

Figure 1: A comprehensive workflow for benchmarking the purity of commercial 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

This workflow ensures a thorough evaluation, from quantifying the main component to identifying and characterizing potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC is a cornerstone technique for purity analysis due to its high resolving power and sensitivity.[7][8] For 1-Pyridine-4-yl-piperidine-4-carboxylic acid, a reverse-phase HPLC method is suitable for separating the polar parent compound from less polar impurities.

Rationale for Method Development

The choice of a C18 stationary phase provides a versatile platform for retaining the analyte and potential impurities. The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, is selected to ensure good peak shape and ionization for subsequent mass spectrometry analysis. Formic acid helps to protonate the basic nitrogen atoms in the pyridine and piperidine rings, leading to better chromatographic performance.

Detailed HPLC Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Quantitative NMR (qNMR): An Absolute Measure of Purity

While HPLC provides a relative purity assessment based on peak area percentages, quantitative ¹H NMR (qNMR) offers an absolute determination of purity without the need for a reference standard of the analyte itself.[5][6][9] This is achieved by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.

The Power of qNMR in Purity Assessment

qNMR is a powerful, non-destructive technique that provides structural confirmation and quantification simultaneously.[5][9] It is particularly adept at identifying and quantifying residual solvents and water, which may not be readily detected by HPLC-UV.

Detailed qNMR Protocol
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% v/v tetramethylsilane (TMS).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-Pyridine-4-yl-piperidine-4-carboxylic acid into a clean vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard. For 1-Pyridine-4-yl-piperidine-4-carboxylic acid, the aromatic protons on the pyridine ring are suitable. For maleic acid, the two olefinic protons will give a single peak.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mass Spectrometry (MS): Unveiling the Impurity Profile

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural elucidation of impurities.[10][11][12] Its high sensitivity and specificity allow for the detection of trace-level contaminants that may be missed by other techniques.[13]

The Role of LC-MS in Impurity Identification

By coupling the separation power of HPLC with the detection capabilities of MS, we can obtain the mass-to-charge ratio (m/z) of each impurity.[1] This information, combined with fragmentation data from tandem MS (MS/MS), allows for the confident identification of unknown impurities.

Detailed LC-MS Protocol
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: The same method as described in the HPLC section.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Acquisition: Full scan MS from m/z 100-1000, followed by data-dependent MS/MS on the most abundant ions.

  • Data Analysis: The accurate mass measurements are used to propose elemental compositions for the impurities. The fragmentation patterns are then used to elucidate their structures.

Comparative Data Analysis

To provide a clear comparison between different commercial sources, the data should be tabulated. Below is a hypothetical comparison of three commercial batches.

ParameterSupplier ASupplier BSupplier C
Appearance White PowderOff-white PowderWhite Crystalline Solid
HPLC Purity (%) 99.297.599.8
qNMR Purity (%) 98.997.199.5
Residual Solvents (qNMR) 0.1% Acetone0.3% DichloromethaneNot Detected
Water Content (Karl Fischer) 0.2%0.5%0.1%
Major Impurity 1 (LC-MS) 0.3% (m/z 221.12)0.8% (m/z 221.12)0.1% (m/z 221.12)
Major Impurity 2 (LC-MS) 0.2% (m/z 193.10)0.5% (m/z 193.10)Not Detected

Conclusion and Recommendations

The purity of starting materials is a critical, yet often overlooked, aspect of drug discovery and development. This guide has outlined a robust, multi-technique approach for the comprehensive purity assessment of commercial 1-Pyridine-4-yl-piperidine-4-carboxylic acid. By combining the separatory power of HPLC with the quantitative accuracy of qNMR and the structural elucidation capabilities of LC-MS, researchers can make informed decisions about the quality of their chemical matter. We recommend that researchers independently verify the purity of critical building blocks, as reliance solely on the supplier's certificate of analysis may not be sufficient for highly sensitive applications.

References

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Comparative Cross-Reactivity Analysis of 1-Pyridine-4-yl-piperidine-4-carboxylic Acid Derivatives: A Guide to Off-Target Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The 1-pyridine-4-yl-piperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics, with potential applications in modulating key neurological and inflammatory pathways.[1] However, the journey from a promising chemical scaffold to a safe and effective drug is paved with rigorous scientific evaluation, a critical component of which is the comprehensive assessment of off-target interactions. Cross-reactivity, the unintended binding of a drug candidate to proteins other than its intended target, can lead to a range of adverse effects, from mild side effects to severe toxicity, and is a leading cause of late-stage clinical trial failures.[2][3]

This guide provides a framework for the systematic evaluation of the cross-reactivity profiles of novel 1-pyridine-4-yl-piperidine-4-carboxylic acid derivatives. We will delve into the rationale behind selecting key off-target classes relevant to this scaffold and provide detailed, field-proven experimental protocols for their assessment. By objectively comparing a hypothetical lead compound with alternative derivatives, we aim to equip researchers and drug development professionals with the tools to make data-driven decisions, ultimately de-risking their candidates and accelerating the path to the clinic.[4][5]

For the purpose of this guide, we will consider the following hypothetical compounds:

  • Lead Compound (LC-1): Our primary 1-pyridine-4-yl-piperidine-4-carboxylic acid derivative with high affinity for its intended, undisclosed CNS target.

  • Alternative Compound 1 (AC-1): A close structural analog of LC-1 with a minor modification to the pyridine ring.

  • Alternative Compound 2 (AC-2): An analog with a modification to the piperidine ring.

  • Reference Compound (RC-1): A known promiscuous compound used as a positive control for off-target effects.

Muscarinic Acetylcholine Receptor (M-AChR) Cross-Reactivity: A Common Hurdle

The piperidine moiety is a common feature in many antagonists of muscarinic acetylcholine receptors (M-AChRs).[6][7] These G protein-coupled receptors (GPCRs) are highly homologous, particularly in their orthosteric binding sites, making the development of subtype-selective ligands challenging.[8][9][10] Unintended antagonism of M-AChR subtypes can lead to a variety of side effects, such as dry mouth, blurred vision, and tachycardia.[6][8] Therefore, early assessment of cross-reactivity against key M-AChR subtypes (M1-M5) is crucial.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound to a receptor target.[11][12] It measures the ability of a non-radiolabeled compound (our test derivative) to displace a known radiolabeled ligand from the receptor.

Methodology:

  • Membrane Preparation: Obtain commercially available membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of the test compounds (LC-1, AC-1, AC-2) and the reference compound (e.g., Atropine, a non-selective muscarinic antagonist) in the assay buffer.[6]

  • Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound.[13]

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[14]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.[11][13]

  • Scintillation Counting: After drying the filter plates, add a scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
LC-1 >10,000>10,000>10,000>10,000>10,000
AC-1 8501,200950>10,000>10,000
AC-2 507560800950
RC-1 5831012

Interpretation:

In this hypothetical dataset, LC-1 demonstrates excellent selectivity, with no significant affinity for any of the tested muscarinic receptor subtypes. AC-1 shows some off-target activity at the M1, M2, and M3 receptors, while AC-2 exhibits potent off-target binding to M1, M2, and M3 receptors, raising concerns about potential anticholinergic side effects.

Histamine H1 Receptor Antagonism: The Sedation Liability

The structural motifs present in many 1-pyridine-4-yl-piperidine-4-carboxylic acid derivatives are also found in first-generation antihistamines.[15][16] These older antihistamines are known for their sedative effects, which are caused by their ability to cross the blood-brain barrier and antagonize histamine H1 receptors in the central nervous system.[17][18] Assessing H1 receptor affinity is therefore a critical step in predicting potential CNS-related side effects.

Experimental Protocol: Cell-Based Functional Assay (Calcium Flux)

While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist.[19][20][21] For the Gq-coupled H1 receptor, a calcium flux assay is a robust method to measure functional antagonism.[19]

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human histamine H1 receptor.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Add varying concentrations of the test compounds (LC-1, AC-1, AC-2) and a known H1 antagonist (e.g., Diphenhydramine) to the cells and incubate.

  • Agonist Stimulation: Add a fixed concentration of histamine (an H1 receptor agonist) to stimulate the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the histamine-induced calcium response against the concentration of the test compound to determine the IC₅₀ value for antagonism.

Data Presentation:

CompoundH1 Receptor Functional Antagonism IC₅₀ (nM)
LC-1 >10,000
AC-1 5,200
AC-2 150
RC-1 25

Interpretation:

LC-1 shows no functional antagonism at the H1 receptor, suggesting a low risk of sedative side effects. AC-2, however, demonstrates potent H1 antagonism, indicating a high likelihood of causing drowsiness and other CNS-related adverse effects.

hERG Potassium Channel Blockade: A Critical Cardiac Safety Check

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[22][23][24] Many compounds containing a basic nitrogen atom, such as those in the pyridine and piperidine rings, have been shown to interact with the hERG channel.[25][26] Therefore, early assessment of hERG liability is a regulatory requirement and a critical safety evaluation.

Experimental Protocol: Manual Patch-Clamp Electrophysiology

Manual patch-clamp is the gold standard for assessing a compound's effect on ion channel function, providing detailed information on the mechanism and kinetics of channel block.[26]

Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane (a "gigaseal") to isolate a small patch of the membrane containing hERG channels.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.

  • Compound Application: Perfuse the cell with a solution containing the test compound at various concentrations.

  • Current Measurement: Record the hERG channel current before and after the application of the test compound.

  • Data Analysis: Measure the reduction in the hERG current at each compound concentration to determine the IC₅₀ value for channel blockade.

Data Presentation:

CompoundhERG Channel Blockade IC₅₀ (µM)
LC-1 >30
AC-1 15.2
AC-2 1.8
RC-1 0.1

Interpretation:

LC-1 exhibits a low potential for hERG blockade, with an IC₅₀ value well above clinically relevant concentrations. In contrast, AC-2 shows potent hERG channel inhibition, representing a significant cardiac safety risk.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Cytochrome P450 enzymes are a superfamily of enzymes responsible for the metabolism of a vast number of drugs.[27][28] Inhibition of these enzymes by a new drug candidate can lead to altered plasma concentrations of co-administered drugs, potentially causing toxicity or reduced efficacy.[4][29] The 1-pyridine-4-yl-piperidine-4-carboxylic acid scaffold may interact with several key CYP isoforms.[30][31]

Experimental Protocol: In Vitro CYP Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[4][5]

Methodology:

  • Microsome Incubation: Use human liver microsomes, which contain a mixture of CYP enzymes.

  • Substrate Reaction: Incubate the microsomes with a specific probe substrate for each CYP isoform and the test compound at various concentrations.

  • Metabolite Formation: Allow the reaction to proceed, during which the CYP enzymes will convert the substrate into a specific metabolite.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Quantify the amount of metabolite formed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the IC₅₀ value for the inhibition of each CYP isoform.

Data Presentation:

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
LC-1 >50>50>50>50>50
AC-1 22.5>5045.18.912.3
AC-2 5.610.27.80.51.1
RC-1 1.22.50.80.10.3

Interpretation:

LC-1 demonstrates a clean profile with a low risk of causing drug-drug interactions via CYP inhibition. AC-2, however, shows potent inhibition of CYP2D6 and CYP3A4, two of the most important drug-metabolizing enzymes, indicating a high potential for clinically significant drug-drug interactions.

Broader Kinase Profiling: Casting a Wider Net

While not always the primary expected off-targets for this scaffold, promiscuous binding to protein kinases is a common feature of many small molecule drugs.[32][33] Unintended kinase inhibition can lead to unexpected toxicities.[34] Performing a broad kinase screen provides a comprehensive overview of a compound's selectivity.[35]

Experimental Protocol: In Vitro Kinase Panel Screen

This high-throughput assay measures the inhibitory activity of a compound against a large panel of purified kinases.[34][36]

Methodology:

  • Compound Preparation: Provide the test compounds at a fixed concentration (e.g., 1 µM or 10 µM).

  • Kinase Reaction: In separate wells of a multi-well plate, combine each purified kinase with its specific substrate and ATP.

  • Incubation: Add the test compound to each well and incubate to allow the kinase reaction to proceed.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).[36]

  • Data Analysis: Express the results as the percentage of inhibition of each kinase's activity at the tested concentration.

Data Presentation (Abbreviated Example):

Kinase TargetLC-1 (% Inhibition @ 10 µM)AC-1 (% Inhibition @ 10 µM)AC-2 (% Inhibition @ 10 µM)RC-1 (% Inhibition @ 10 µM)
Target Kinase X 98%95%99%99%
Off-Target Kinase A <10%25%85%92%
Off-Target Kinase B <10%15%78%88%
Off-Target Kinase C <10%<10%45%75%

Interpretation:

This broad screen confirms the high selectivity of LC-1, with minimal inhibition of off-target kinases. Conversely, AC-2 demonstrates significant off-target activity against multiple kinases, highlighting its promiscuous nature and the potential for a wide range of unforeseen biological effects.

Diagrams of Experimental Workflows

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for hERG Patch-Clamp Assay.

Conclusion: A Data-Driven Path to Safer Medicines

This guide has outlined a systematic approach to evaluating the cross-reactivity of 1-pyridine-4-yl-piperidine-4-carboxylic acid derivatives. The hypothetical data clearly illustrates how early, comprehensive off-target profiling can differentiate between a promising lead compound with a clean safety profile (LC-1) and a problematic analog with multiple liabilities (AC-2). By employing the described experimental protocols and a logical, data-driven decision-making process, drug discovery teams can enhance the efficiency of lead optimization, reduce the risk of late-stage failures, and ultimately contribute to the development of safer and more effective medicines.[2][3] The investment in rigorous cross-reactivity studies is not merely a regulatory hurdle but a fundamental component of scientific integrity and a cornerstone of successful drug development.

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Guide to the Analytical Characterization of Pyridine-Piperidine Compounds: A Method Selection Framework

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist, providing a head-to-head comparison of analytical methods for the characterization and quantification of pyridine and piperidine compounds. This document is intended for researchers, scientists, and drug development professionals.

The pyridine and piperidine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs. Their precise analytical characterization is not merely a regulatory requirement but a cornerstone of safe and effective drug development. As a Senior Application Scientist, my experience has shown that selecting the appropriate analytical technique is a critical decision point dictated by the analyte's properties, the sample matrix, and the ultimate analytical question being asked. This guide provides an in-depth, head-to-head comparison of the primary chromatographic techniques used for these heterocyclic compounds, moving beyond a simple listing of methods to explain the fundamental causality behind experimental choices.

The Core Challenge: Basicity and Polarity

The defining feature of both the aromatic pyridine and the saturated piperidine ring is the basic nitrogen atom. This functionality governs their chromatographic behavior, often leading to undesirable interactions with stationary phases (e.g., peak tailing on silica-based columns) if not properly addressed. Method development must therefore be a deliberate process of mitigating these effects to achieve robust and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert

GC-MS is a powerful technique that separates compounds in the gas phase based on their boiling point and polarity, followed by highly specific mass-based detection. It is the gold standard for volatile and semi-volatile analytes.[1]

Principle of Operation: Analytes must be thermally stable and possess sufficient volatility to be vaporized in the GC inlet without degradation.[2] The mass spectrometer then ionizes the eluted compounds, typically using hard ionization techniques like Electron Ionization (EI), which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for definitive identification.[2]

Typical GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Sample Sample Dilution (e.g., in Methanol, DCM) Inlet GC Inlet (Vaporization) Sample->Inlet Column GC Column (Separation) Inlet->Column MS Mass Spectrometer (Ionization, Analysis, Detection) Column->MS Data Data System (Quantification & Identification) MS->Data

Caption: A generalized workflow for the analysis of pyridine-piperidine compounds by GC-MS.

Detailed Experimental Protocol (General)
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., methanol, N,N-dimethylformamide).[3]

  • GC System:

    • Column: A fused silica capillary column with a mid-polarity stationary phase (e.g., 60 m x 0.32 mm i.d., 1.0 µm df Stabilwax-DB or DB-5) is often chosen.[3][4] The polarity is selected to balance retention with the need to prevent strong interactions with the basic analytes.

    • Inlet: Split/splitless injector at 250 °C. The split ratio is adjusted based on analyte concentration.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[4]

    • Oven Program: A temperature gradient is used to separate compounds, e.g., initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.[4]

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.[5]

    • Detector: Mass analyzer scanning a relevant mass range (e.g., m/z 40-400). For trace analysis, Selected Ion Monitoring (SIM) is used for enhanced sensitivity.

Expertise in Action (Causality): The choice of GC is predicated on the analyte's volatility. Many simple pyridine and piperidine derivatives are amenable to this technique. For less volatile or more polar compounds, derivatization may be required to increase volatility, though this adds complexity to the sample preparation.[1] The fragmentation patterns from EI are invaluable for the structural elucidation of unknown impurities or degradation products.[6]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the most ubiquitous technique in pharmaceutical analysis due to its applicability to a vast range of compounds, particularly those that are non-volatile or thermally labile.[1]

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[7] For pyridine and piperidine compounds, reversed-phase (RP-HPLC) is the most common mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[7]

HPLC-UV Experimental Workflow

HPLC_Workflow Solvent Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: Acetonitrile) Pump HPLC Pump (Gradient/Isocratic Delivery) Solvent->Pump Injector Autosampler (Sample Injection) Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV-Vis Detector (Signal Acquisition) Column->Detector Data Data System (Chromatogram Analysis) Detector->Data

Caption: Standard experimental workflow for HPLC-UV analysis.

Detailed Experimental Protocol (Pyridine Analysis)
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[8]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., water with 0.1% formic acid and acetonitrile).[8][9] A gradient or isocratic elution can be used.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Injection Volume: 10 µL.

    • Detector: UV detection at a wavelength appropriate for the analyte (e.g., 250-260 nm for pyridine).[9]

Trustworthiness by Design (Causality): The key to a robust HPLC method for these basic compounds is controlling the mobile phase pH. The addition of an acid (like formic or phosphoric acid) protonates the nitrogen atom in the pyridine/piperidine ring.[8][10] This positively charged species has a greatly reduced tendency to interact with residual, acidic silanol groups on the silica-based stationary phase, resulting in symmetrical, sharp peaks and reproducible retention times. For piperidine compounds lacking a strong UV chromophore, pre-column derivatization with a UV-active agent like 4-Toluene Sulfonyl Chloride is a validated strategy to enable sensitive detection.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Sensitivity and Selectivity Leader

LC-MS combines the powerful separation of HPLC with the sensitive and highly selective detection of mass spectrometry. It is the premier technique for trace-level quantification, such as analyzing genotoxic impurities or conducting bioanalytical studies in complex matrices like plasma.[2][11]

Principle of Operation: After separation by LC, the column eluent is directed into a mass spectrometer. Soft ionization techniques, most commonly Electrospray Ionization (ESI), are used to generate intact molecular ions (e.g., [M+H]⁺ for basic compounds) with minimal fragmentation.[2] This preserves the molecular weight information and maximizes sensitivity. For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in Multiple Reaction Monitoring (MRM) mode for unparalleled selectivity.[11]

Detailed Experimental Protocol (Trace Piperidine Impurity)
  • Sample Preparation: Prepare the sample as per the HPLC method. For bioanalysis, this may involve more complex steps like protein precipitation or solid-phase extraction (SPE).

  • LC System:

    • Column: A high-efficiency C18 column (e.g., 3.9 x 100 mm, 5 µm).[12]

    • Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and methanol (B).[12] The volatile buffer (formic acid) is crucial for MS compatibility.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[12]

  • MS System:

    • Ion Source: ESI in positive ion mode.

    • Analysis Mode: For quantification, use MRM, monitoring a specific precursor-to-product ion transition (e.g., for piperidine). For identification, a full scan is used.

Authoritative Grounding: Regulatory agencies like the FDA and EMA recommend LC-MS/MS for the analysis of potentially genotoxic impurities (GTIs) and metabolites due to its high sensitivity and specificity.[2] A validated LC-MS method for piperidine in an API demonstrated a detection limit of 0.01010 µg/mL, showcasing its suitability for trace analysis.[12] The use of a stable isotope-labeled internal standard is a common practice to correct for matrix effects and ensure the highest level of accuracy and precision.[11]

Head-to-Head Performance Comparison

ParameterGC-MSHPLC-UVLC-MS/MS
Analyte Suitability Volatile, thermally stable compounds.[1]Broad range, especially non-volatile/thermally labile.[1]Broad range, polar and non-polar compounds.[13]
Selectivity High (based on retention time & mass fragmentation).[11]Moderate (based on retention time).[11]Very High (based on retention time & specific MRM transition).[11]
Sensitivity (Typical LOQ) Low ng/mL to pg/mL.High ng/mL to µg/mL.pg/mL to fg/mL.[11][12]
Quantitative Linearity Good (2-3 orders of magnitude).Excellent (3-4 orders of magnitude).[14]Excellent (4-6 orders of magnitude).[12]
Primary Application Residual solvents, volatile impurity ID.[2]Routine QC, purity assays, content uniformity.[7]Genotoxic impurities, bioanalysis, metabolite ID.[2][13]
System Cost ModerateLowHigh

Conclusion: A Logic-Based Selection Process

The selection of an analytical method for pyridine-piperidine compounds is a strategic decision, not a matter of preference. The optimal choice is governed by the analytical goal:

  • For routine quality control, purity assessment, and assay of the main component where analyte concentrations are high, HPLC-UV is the most practical, robust, and cost-effective solution. Its reliability is well-established in the pharmaceutical industry.[7]

  • For the identification of unknown volatile impurities or the analysis of residual solvents , GC-MS is the superior choice. Its ability to provide structural information through mass fragmentation is a key advantage.[1][2]

  • For trace-level quantification, analysis in complex biological matrices, or the detection of genotoxic impurities , LC-MS/MS is the required technology. Its unmatched sensitivity and selectivity are essential for meeting stringent regulatory limits and ensuring patient safety.[2][12]

By understanding the principles, strengths, and specific experimental requirements of each technique, scientists can develop and validate methods that are not only fit-for-purpose but also scientifically sound and defensible.

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Evaluating the Therapeutic Potential of 1-Pyridine-4-yl-piperidine-4-carboxylic acid as a Novel GAT-1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurotherapeutics, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of drug development for conditions characterized by neuronal hyperexcitability, such as epilepsy. A key strategy in enhancing GABAergic tone is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. The GABA transporter 1 (GAT-1) is a well-validated target for anticonvulsant drugs.[1] This guide provides a comparative evaluation of the therapeutic potential of a novel compound, 1-Pyridine-4-yl-piperidine-4-carboxylic acid, against established GAT-1 inhibitors, Tiagabine and Nipecotic acid.

Based on its structural similarity to known GAT-1 inhibitors, particularly the piperidine-carboxylic acid scaffold, it is hypothesized that 1-Pyridine-4-yl-piperidine-4-carboxylic acid acts as a GAT-1 inhibitor. This guide will therefore proceed with a comparative analysis based on this premise, juxtaposing the known experimental data of our comparators with the projected potential of the title compound.

A Comparative Overview of GAT-1 Inhibitors

The therapeutic efficacy of a GAT-1 inhibitor is primarily determined by its potency (IC50), selectivity for GAT-1 over other GAT subtypes, and its pharmacokinetic properties, including the ability to cross the blood-brain barrier.

CompoundChemical StructureGAT-1 IC50GAT-2 IC50GAT-3 IC50Key Characteristics
1-Pyridine-4-yl-piperidine-4-carboxylic acid Chemical structure of 1-Pyridine-4-yl-piperidine-4-carboxylic acidHypothesizedUnknownUnknownThe presence of the pyridine ring may enhance blood-brain barrier penetration and introduce novel binding interactions within the GAT-1 transporter.
Tiagabine Chemical structure of Tiagabine~67 nM[2][3]>100 µM>100 µMA potent and highly selective GAT-1 inhibitor, marketed as an anticonvulsant.[4] Its lipophilic side chain contributes to good blood-brain barrier penetration.
Nipecotic Acid Chemical structure of Nipecotic Acid~2.6 - 8 µM[1]~310 µM[1]~29 µM[1]A foundational GABA uptake inhibitor with moderate potency and limited selectivity.[1] Poor blood-brain barrier penetration limits its therapeutic use.[5]

The GABAergic Synapse and the Role of GAT-1

The diagram below illustrates the mechanism of action for GAT-1 inhibitors within the GABAergic synapse. By blocking the GAT-1 transporter on presynaptic neurons and surrounding glial cells, these inhibitors prevent the reuptake of GABA, thereby increasing its concentration in the synaptic cleft and enhancing the activation of postsynaptic GABA receptors.

GABASynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA Vesicle GABA Vesicle GABA GABA GABA Vesicle->GABA Release GAT-1 GAT-1 GABA_pre GABA->GAT-1 Reuptake GABA Receptor GABA Receptor GABA->GABA Receptor Binding Postsynaptic Effect Inhibitory Signal GABA Receptor->Postsynaptic Effect Inhibitor 1-Pyridine-4-yl- piperidine-4- carboxylic acid Inhibitor->GAT-1 Inhibition

Caption: Mechanism of GAT-1 inhibition in a GABAergic synapse.

Experimental Protocols for Evaluating GAT-1 Inhibitory Activity

The therapeutic potential of 1-Pyridine-4-yl-piperidine-4-carboxylic acid can be rigorously assessed using a combination of in vitro assays. The following protocols provide a framework for determining its binding affinity and functional inhibition of GAT-1.

Radioligand Binding Assay for GAT-1

This assay directly measures the ability of a test compound to displace a known radiolabeled GAT-1 ligand, providing a measure of its binding affinity (Ki).

Experimental Workflow:

RadioligandBindingAssay prep Prepare cell membranes from a cell line stably expressing human GAT-1 incubate Incubate membranes with a fixed concentration of a radiolabeled GAT-1 ligand (e.g., [3H]tiagabine) prep->incubate add_test Add increasing concentrations of 1-Pyridine-4-yl-piperidine-4-carboxylic acid incubate->add_test equilibrate Allow the reaction to reach equilibrium add_test->equilibrate filter Separate bound and free radioligand by rapid filtration equilibrate->filter quantify Quantify radioactivity using liquid scintillation counting filter->quantify analyze Determine IC50 and calculate Ki quantify->analyze

Caption: Experimental workflow for a GAT-1 radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells stably expressing human GAT-1 in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled GAT-1 ligand (e.g., [³H]tiagabine).

  • Competition: Add increasing concentrations of 1-Pyridine-4-yl-piperidine-4-carboxylic acid to the wells. Include wells with a known GAT-1 inhibitor (e.g., Tiagabine) as a positive control and wells with buffer only for total binding.

  • Equilibration: Incubate the plate at a specified temperature for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[6]

[³H]GABA Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of GABA into cells expressing GAT-1, providing a direct measure of its functional potency (IC50).

Experimental Workflow:

GABAUptakeAssay culture Culture cells stably expressing human GAT-1 in a 96-well plate preincubate Pre-incubate the cells with increasing concentrations of 1-Pyridine-4-yl- piperidine-4-carboxylic acid culture->preincubate initiate Initiate GABA uptake by adding a solution containing [³H]GABA preincubate->initiate terminate Terminate the uptake by rapidly washing the cells with ice-cold buffer initiate->terminate lyse Lyse the cells to release the intracellular [³H]GABA terminate->lyse quantify Quantify the radioactivity in the cell lysate using liquid scintillation counting lyse->quantify analyze Determine the IC50 value quantify->analyze

Caption: Experimental workflow for a [³H]GABA uptake assay.

Detailed Protocol:

  • Cell Culture: Plate cells stably expressing human GAT-1 in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with a suitable buffer and then pre-incubate them with increasing concentrations of 1-Pyridine-4-yl-piperidine-4-carboxylic acid for a specified time.

  • Uptake Initiation: Initiate GABA uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).

  • Incubation: Incubate the plate at room temperature for a short period to allow for GABA uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to scintillation vials and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of GABA uptake against the logarithm of the test compound concentration to determine the IC50 value.[7]

Concluding Remarks

The structural analogy of 1-Pyridine-4-yl-piperidine-4-carboxylic acid to established GAT-1 inhibitors strongly suggests its potential as a novel modulator of the GABAergic system. The pyridine moiety may offer advantages in terms of blood-brain barrier permeability and binding affinity compared to the parent compound, isonipecotic acid. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of this hypothesis. A thorough investigation of its potency, selectivity, and functional activity is warranted to fully elucidate its therapeutic potential for the treatment of neurological disorders.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Pyridine-4-yl-piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Core Disposal Principles

Proper disposal of 1-Pyridine-4-yl-piperidine-4-carboxylic acid is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for researchers, scientists, and drug development professionals, ensuring that disposal methods are safe, compliant, and scientifically sound. The core principle is to treat this compound as a hazardous chemical waste stream, managed from the point of generation to its final disposal, in strict adherence to all applicable regulations.

I. Understanding the Compound: Hazard Profile and Rationale for Stringent Disposal

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C₁₁H₁₄N₂O₂.[1][2] Its structure, featuring both a pyridine and a piperidine ring, necessitates careful handling due to its irritant properties.

Hazard Identification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1][3]

  • H319: Causes serious eye irritation. [1][3]

  • H335: May cause respiratory irritation. [1][3]

These classifications mandate the use of appropriate personal protective equipment (PPE) at all times and inform the subsequent disposal strategy. The causality is clear: direct contact with the compound can lead to immediate and significant irritation, while improper disposal, such as drain disposal, could introduce a harmful substance into the environment.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation upon contact.
Eye IrritationH319Causes serious and persistent eye irritation.
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.

A summary of GHS hazard classifications for 1-Pyridine-4-yl-piperidine-4-carboxylic acid.[1][3]

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

A. Immediate Handling and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene are suitable) are mandatory.[4] Always inspect gloves for integrity before use.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[4]

  • Lab Coat: A laboratory coat protects against skin contact.[4]

All handling of this compound, including weighing and preparing for disposal, should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

B. Waste Segregation and Container Selection

Proper segregation is the cornerstone of safe chemical waste management.

  • Designate a Specific Waste Container: Dedicate a clearly labeled container for "1-Pyridine-4-yl-piperidine-4-carboxylic acid and related solid waste."

  • Do Not Mix Waste Streams: Never mix this waste with other chemical waste streams, especially strong oxidizers or acids.[5] Mixing incompatible chemicals can lead to dangerous reactions. At a minimum, segregate acids, bases, flammables, oxidizers, and toxic compounds.[6]

  • Container Material: Use a container made of a compatible material, such as high-density polyethylene (HDPE).[7] The original product container, if empty, can be an excellent choice for collecting waste of the same material.[6]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "1-Pyridine-4-yl-piperidine-4-carboxylic acid."[8] The label should be applied as soon as the first waste is added.[5]

C. Waste Collection and Storage

  • Solid Waste:

    • For pure, unused compound or gross contamination, carefully transfer the solid into the designated hazardous waste container using a spatula or scoop. Avoid generating dust.[9]

    • Contaminated materials such as weigh boats, gloves, and absorbent pads should also be placed in this container.

  • Liquid Waste (Solutions):

    • If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled liquid waste container.

    • Do not pour any solution containing this compound down the drain.[7][10] This is to prevent environmental contamination and potential damage to the sewer system.[11][12]

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[5][8][13]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][7]

    • The storage location should be a designated satellite accumulation area (SAA) within the laboratory.[8]

D. Final Disposal Procedure

  • Full Container: Once the container is full (no more than 90% capacity to allow for expansion), ensure the cap is securely tightened.[13]

  • Request Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][14] You will likely need to complete a chemical collection request form.[5]

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA's 40 CFR 261.3.[3] Always consult federal, state, and local regulations to ensure complete and accurate classification and disposal.[3]

III. Emergency Procedures and Spill Management

Accidents can happen, and a clear, rehearsed emergency plan is critical.

A. Exposure Response

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

B. Spill Cleanup

  • Small Spill (in a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[7]

    • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[11]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[5]

IV. Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment cluster_disposal Final Disposal start Waste Generation Point ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Is waste solid or liquid? fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled, Compatible SOLID Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Compatible LIQUID Hazardous Waste Container liquid_waste->liquid_container seal_container Keep Container Tightly Sealed solid_container->seal_container liquid_container->seal_container store Store in Designated Satellite Accumulation Area seal_container->store full Container >90% Full? store->full full->store No request Arrange Pickup via EHS/ Licensed Contractor full->request Yes end Compliant Disposal request->end

Sources

Navigating the Handling of 1-Pyridine-4-yl-piperidine-4-carboxylic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the appropriate selection, use, and disposal of Personal Protective Equipment (PPE) when working with 1-Pyridine-4-yl-piperidine-4-carboxylic acid. Our approach is grounded in a comprehensive understanding of the compound's potential hazards, aiming to foster a culture of safety and precision in the laboratory.

Understanding the Hazard Profile

1-Pyridine-4-yl-piperidine-4-carboxylic acid, as a heterocyclic compound, presents a specific set of handling challenges. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications necessitate a multi-faceted PPE strategy to create a robust barrier against potential exposure through dermal contact, ocular splashes, and inhalation of airborne particulates. The structural components, a pyridine ring and a piperidine-4-carboxylic acid moiety, suggest that prudence dictates adherence to safety protocols for both parent compounds.

Core Personal Protective Equipment (PPE) Ensemble

A foundational understanding of the risks informs the selection of an appropriate PPE ensemble. The following table summarizes the essential equipment for handling 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier against skin contact. Double-gloving is recommended for extended handling periods.[2][3]
Eye Protection Chemical Splash GogglesOffers superior protection against splashes and airborne particles compared to safety glasses.[3]
Body Protection Fully-Buttoned Laboratory CoatProtects skin and personal clothing from contamination.[2][3]
Respiratory Protection NIOSH-approved RespiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[4]
Foot Protection Closed-Toed ShoesProtects feet from spills and falling objects.[4]

Procedural Guidance: Donning, Doffing, and Disposal

Adherence to a systematic procedure for putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself. This minimizes the risk of cross-contamination.

Donning and Doffing Workflow

The following diagram, generated using Graphviz, illustrates the logical sequence for donning and doffing PPE to ensure a safe handling environment.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 End Procedure Complete Don4->End Proceed with work Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Start Start Handling Start->Don1 End->Doff1

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Protocols

Donning Procedure:

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Eye Protection: Don chemical splash goggles, ensuring a snug fit.

  • Gloves: Put on the first pair of nitrile or neoprene gloves. If double-gloving, put on the second pair over the first. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.

Doffing Procedure (to be performed in a designated area):

  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in a designated chemical waste container. Remove the inner pair using the same technique.

  • Goggles: Remove goggles from the back of your head to avoid touching the front, potentially contaminated surface.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, containing any potential contamination. Place it in a designated laundry receptacle for contaminated lab coats.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Engineering Controls:

  • Ventilation: Always handle 1-Pyridine-4-yl-piperidine-4-carboxylic acid in a certified chemical fume hood to minimize the inhalation of dust particles.[2][3]

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.[5]

Spill Response:

In the event of a spill, immediately evacuate the area and alert your supervisor. Small spills can be managed by trained personnel wearing appropriate PPE.

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[2]

  • Collection: Carefully sweep the absorbed material into a designated chemical waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal of Contaminated PPE:

All disposable PPE, including gloves and any contaminated wipes, must be disposed of as hazardous chemical waste.[2][6]

  • Place all contaminated items in a clearly labeled, sealed waste bag or container.

  • Follow your institution's specific guidelines for hazardous waste disposal. Never dispose of chemically contaminated items in the regular trash.[2]

By adhering to these detailed protocols, researchers can confidently and safely handle 1-Pyridine-4-yl-piperidine-4-carboxylic acid, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific. [Link]

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. Retrieved from NJ.gov. [Link]

  • Washington State University. Standard Operating Procedure: Pyridine. Retrieved from WSU. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. Retrieved from NCBI. [Link]

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1-Pyridine-4-yl-piperidine-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.